Product packaging for 1,3-Dithiane-2-carboxylic acid(Cat. No.:CAS No. 20461-89-6)

1,3-Dithiane-2-carboxylic acid

Cat. No.: B1267251
CAS No.: 20461-89-6
M. Wt: 164.3 g/mol
InChI Key: BZBYEAWKJNCPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dithiane-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8O2S2 and its molecular weight is 164.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S2 B1267251 1,3-Dithiane-2-carboxylic acid CAS No. 20461-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithiane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYEAWKJNCPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174424
Record name 1,3-Dithiane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20461-89-6
Record name 1,3-Dithiane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20461-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dithiane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20461-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dithiane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dithiane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Dithiane-2-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65QKR49AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Versatile Acyl Anion Equivalent: A Technical History of 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of foundational synthetic methodologies is paramount. This technical guide delves into the history and discovery of 1,3-dithiane-2-carboxylic acid, a pivotal molecule in the application of "umpolung" chemistry, tracing its origins to the groundbreaking work of E.J. Corey and Dieter Seebach. The development of this compound is a direct consequence of their establishment of 1,3-dithianes as versatile acyl anion equivalents, a concept that has since become a cornerstone of modern organic synthesis.

The discovery of this compound is intrinsically linked to the broader development of 1,3-dithiane chemistry, a field pioneered by E.J. Corey and Dieter Seebach in the mid-1960s. Their seminal work on what is now known as the Corey-Seebach reaction revolutionized synthetic organic chemistry by introducing the concept of "umpolung," or the reversal of polarity of the carbonyl carbon atom.[1][2][3] This innovation provided a powerful new strategy for the formation of carbon-carbon bonds.

The core of their discovery was the observation that the C-2 proton of a 1,3-dithiane, formed from an aldehyde and 1,3-propanedithiol, is sufficiently acidic to be removed by a strong base, such as n-butyllithium.[4][5] This deprotonation generates a nucleophilic carbanion, the 2-lithio-1,3-dithiane, which serves as a masked acyl anion. This reactive intermediate can then participate in reactions with a wide array of electrophiles.[3][6]

The synthesis of this compound is a direct and logical extension of this methodology, wherein the electrophile is carbon dioxide. The nucleophilic attack of the 2-lithio-1,3-dithiane anion on CO2, followed by an acidic workup, yields the target carboxylic acid.[4][6] While a singular "discovery" paper for this specific acid is not prominent, its preparation is a classic and early-demonstrated application of the Corey-Seebach reaction, illustrating the broad utility of the 2-lithio-1,3-dithiane intermediate.

Key Historical Developments

YearMilestoneResearchersSignificance
1965First report on the use of 1,3-dithianes for the synthesis of dicarbonyl derivatives.[2]E.J. Corey and D. SeebachEstablished the foundational concept of using 1,3-dithianes as acyl anion equivalents.
Late 1960sElucidation of the scope of the Corey-Seebach reaction with various electrophiles.E.J. Corey and D. SeebachDemonstrated the versatility of 2-lithio-1,3-dithianes in C-C bond formation.
Late 1960s-PresentWidespread adoption and application in natural product synthesis and medicinal chemistry.The broader scientific communityThe methodology becomes a standard tool in complex molecule synthesis.

Experimental Protocols

The synthesis of this compound is a two-step process, starting from the parent 1,3-dithiane.

Step 1: Formation of 1,3-Dithiane

The parent 1,3-dithiane is typically prepared from formaldehyde or a suitable equivalent and 1,3-propanedithiol.[7]

Reactants:

  • Formaldehyde (or paraformaldehyde)

  • 1,3-Propanedithiol

  • Lewis acid catalyst (e.g., BF3·OEt2)

  • Inert solvent (e.g., chloroform)

Procedure:

  • A solution of 1,3-propanedithiol and formaldehyde in an inert solvent is prepared.

  • A Lewis acid catalyst is added, and the reaction mixture is typically heated to facilitate the thioacetal formation.

  • Upon completion, the reaction is quenched, and the product is extracted and purified, usually by recrystallization.

Step 2: Carboxylation of 1,3-Dithiane

This step involves the deprotonation of 1,3-dithiane followed by the reaction with carbon dioxide.

Reactants:

  • 1,3-Dithiane

  • Strong base (e.g., n-butyllithium in hexane)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Carbon dioxide (solid, "dry ice")

  • Aqueous acid for workup (e.g., HCl)

Procedure:

  • 1,3-Dithiane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -40 to -20 °C).

  • A solution of n-butyllithium is added dropwise to the cooled solution, resulting in the formation of the 2-lithio-1,3-dithiane anion.

  • The reaction mixture is then poured over an excess of crushed solid carbon dioxide.

  • After the reaction is complete, the mixture is allowed to warm to room temperature, and an aqueous acid is added to protonate the carboxylate and quench any remaining base.

  • The this compound is then extracted from the aqueous layer and purified.

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis of this compound can be visualized as a straightforward workflow.

G cluster_0 Step 1: Formation of 1,3-Dithiane cluster_1 Step 2: Carboxylation Formaldehyde Formaldehyde Reaction_1 Thioacetalization Formaldehyde->Reaction_1 1,3-Propanedithiol 1,3-Propanedithiol 1,3-Propanedithiol->Reaction_1 Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction_1 1,3-Dithiane 1,3-Dithiane Deprotonation Deprotonation 1,3-Dithiane->Deprotonation Reaction_1->1,3-Dithiane n-Butyllithium n-Butyllithium n-Butyllithium->Deprotonation 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane Carboxylation Carboxylation 2-Lithio-1,3-dithiane->Carboxylation Carbon Dioxide Carbon Dioxide Carbon Dioxide->Carboxylation 1,3-Dithiane-2-carboxylate 1,3-Dithiane-2-carboxylate Protonation Protonation 1,3-Dithiane-2-carboxylate->Protonation Acid Workup Acid Workup Acid Workup->Protonation This compound This compound Deprotonation->2-Lithio-1,3-dithiane Carboxylation->1,3-Dithiane-2-carboxylate Protonation->this compound

Figure 1: Synthetic workflow for this compound.

The concept of "umpolung" is central to the reactivity of 1,3-dithianes and can be illustrated as a reversal of the normal electrophilic nature of a carbonyl carbon.

G cluster_0 Normal Carbonyl Reactivity cluster_1 Umpolung with 1,3-Dithiane Carbonyl Carbon Carbonyl Carbon (δ+) Electrophilic Attack Nucleophile Nucleophile Nucleophile->Electrophilic Attack Attacks Dithiane Carbon 2-Lithio-1,3-dithiane Carbon (δ-) Nucleophilic Attack Dithiane Carbon->Nucleophilic Attack Attacks Electrophile Electrophile

Figure 2: The concept of umpolung in 1,3-dithiane chemistry.

References

The Cornerstone of Carbonyl Umpolung: A Technical Guide to 1,3-Dithiane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental principles, experimental protocols, and applications of 1,3-dithiane-mediated polarity inversion for researchers, scientists, and drug development professionals.

Introduction: The Concept of Umpolung

In the realm of organic synthesis, the carbonyl group typically exhibits an electrophilic carbon atom, a consequence of the oxygen atom's higher electronegativity. This inherent polarity dictates its reactivity towards nucleophiles. The concept of "Umpolung," a German term for polarity inversion, describes the strategic reversal of this reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic species.[1] This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, unlocks novel pathways for carbon-carbon bond formation, enabling the synthesis of complex molecules that are otherwise challenging to access.[1][2]

The most prominent application of umpolung involves the use of 1,3-dithianes as masked acyl anions.[3][4] By converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[4] This deprotonation generates a stabilized carbanion that serves as a potent nucleophile, an "acyl anion equivalent."[2] This nucleophile can then react with a wide array of electrophiles, forging new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, revealing the final product.[2] This entire process is famously known as the Corey-Seebach reaction.[2][3]

This technical guide provides a comprehensive overview of the core principles of 1,3-dithiane umpolung reactivity, detailed experimental protocols for key transformations, a compilation of quantitative data, and visual diagrams to elucidate the underlying mechanisms and workflows.

Core Principles and Reaction Mechanism

The umpolung reactivity of 1,3-dithianes can be dissected into three primary stages:

  • Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst to form the corresponding cyclic thioacetal, the 1,3-dithiane.[5]

  • Deprotonation and Nucleophilic Attack: The acidic proton at the C2 position of the 1,3-dithiane is abstracted by a strong base, typically n-butyllithium, to generate a 2-lithio-1,3-dithiane. This nucleophilic species can then attack a variety of electrophiles, including alkyl halides, epoxides, ketones, and aldehydes.[2][4]

  • Hydrolysis (Deprotection): The 2-substituted 1,3-dithiane is hydrolyzed to regenerate the carbonyl group. This step often requires reagents with a high affinity for sulfur, such as mercury(II) salts.[4][6]

The overall transformation effectively allows for the nucleophilic acylation of an electrophile, a reaction pathway that is synthetically inaccessible under normal polarity conditions.

Data Presentation

Spectroscopic Data of Representative 1,3-Dithianes

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for key 1,3-dithiane derivatives, providing a valuable reference for reaction monitoring and product characterization.

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
1,3-Dithiane ~3.7 (s, 2H, S-CH-S), ~2.8-3.0 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C)~32.0 (C2), ~30.0 (C4, C6), ~25.0 (C5)
2-Methyl-1,3-dithiane ~4.1 (q, 1H, S-CH-S), ~2.8-3.0 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C), ~1.5 (d, 3H, CH₃)~40.0 (C2), ~30.0 (C4, C6), ~25.0 (C5), ~22.0 (CH₃)
2,2-Dimethyl-1,3-dithiane ~2.7-2.9 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C), ~1.6 (s, 6H, CH₃)[2]~46.0 (C2), ~30.0 (C4, C6), ~25.0 (C5), ~29.0 (CH₃)[2]
2-Phenyl-1,3-dithiane ~7.2-7.5 (m, 5H, Ar-H), ~5.1 (s, 1H, S-CH-S), ~2.9-3.1 (m, 4H, S-CH₂), ~2.0-2.2 (m, 2H, C-CH₂-C)~140.0 (Ar-C), ~128.0-129.0 (Ar-CH), ~51.0 (C2), ~30.0 (C4, C6), ~25.0 (C5)
Reaction Yields for Key Transformations

The following tables provide representative yields for the various stages of the Corey-Seebach reaction with different substrates.

Table 1: Formation of 2-Substituted 1,3-Dithianes

AldehydeCatalystSolventTime (h)Yield (%)
BenzaldehydeBF₃·OEt₂CH₂Cl₂295
Cyclohexanecarboxaldehydep-TsOHToluene488
HeptanalI₂CH₂Cl₂192

Table 2: Alkylation of 2-Lithio-1,3-dithiane

ElectrophileTemperature (°C)Time (h)Yield (%)
Benzyl bromide-78 to rt290
1-Iodobutane-78 to rt385
Cyclohexene oxide-78 to rt475
Cyclohexanone-78 to 0288

Table 3: Hydrolysis of 2-Substituted 1,3-Dithianes

SubstrateReagentSolventTime (h)Yield (%)
2-Benzyl-1,3-dithianeHgCl₂/CaCO₃aq. CH₃CN492
2-Butyl-1,3-dithianeHg(NO₃)₂·3H₂OSolid-state< 0.196[7]
2-(1-Hydroxycyclohexyl)-1,3-dithianeNBS/AgNO₃aq. Acetone185
2-Phenyl-1,3-dithianeI₂/H₂O₂H₂O/SDS290[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,3-Dithiane from an Aldehyde

This protocol describes the formation of a 1,3-dithiane, the initial step in the Corey-Seebach reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.1 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde in anhydrous dichloromethane under an inert atmosphere, add 1,3-propanedithiol.

  • Cool the mixture to 0 °C and add boron trifluoride etherate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Alkylation of a 2-Lithio-1,3-dithiane

This protocol details the deprotonation of a 1,3-dithiane and its subsequent reaction with an electrophile.

Materials:

  • 2-Substituted 1,3-dithiane (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, epoxide) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-substituted 1,3-dithiane in anhydrous THF under an inert atmosphere and cool to -30 °C.[3]

  • Slowly add n-butyllithium and stir the resulting solution at -30 °C for 2 hours.

  • Cool the solution to -78 °C and add the electrophile dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Hydrolysis of a 2,2-Disubstituted 1,3-Dithiane using Mercury(II) Chloride

This protocol describes the deprotection of the dithiane to regenerate the carbonyl group.

Materials:

  • 2,2-Disubstituted 1,3-dithiane (1.0 equiv)

  • Mercury(II) chloride (HgCl₂) (2.2 equiv)

  • Calcium carbonate (CaCO₃) (2.2 equiv)

  • Aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O)

  • Celite

  • Dichloromethane

Procedure:

  • Dissolve the 2,2-disubstituted 1,3-dithiane in aqueous acetonitrile.

  • Add mercury(II) chloride and calcium carbonate to the solution.

  • Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

umpolung_concept carbonyl Carbonyl (Electrophilic Carbon) umpolung Umpolung (Polarity Inversion) carbonyl->umpolung 1,3-Propanedithiol, Acid Catalyst, Strong Base dithiane_anion 1,3-Dithiane Anion (Nucleophilic Carbon) umpolung->dithiane_anion product New C-C Bond dithiane_anion->product electrophile Electrophile (E+) electrophile->product

Caption: Conceptual overview of 1,3-dithiane umpolung.

corey_seebach_workflow start Aldehyde (R-CHO) step1 Step 1: Dithiane Formation 1,3-Propanedithiol, H⁺ start->step1 dithiane 2-Substituted-1,3-dithiane step1->dithiane step2 Step 2: Deprotonation n-BuLi, THF, -30 °C dithiane->step2 anion 2-Lithio-1,3-dithiane step2->anion step3 Step 3: Alkylation Electrophile (E-X), -78 °C to rt anion->step3 alkylated_dithiane 2-Alkyl-2-substituted-1,3-dithiane step3->alkylated_dithiane step4 Step 4: Hydrolysis HgCl₂, CaCO₃, aq. CH₃CN alkylated_dithiane->step4 product Ketone (R-CO-E) step4->product

Caption: Experimental workflow of the Corey-Seebach reaction.

electrophile_scope dithiane_anion 2-Lithio-1,3-dithiane alkyl_halide Alkyl Halide (R-X) dithiane_anion->alkyl_halide epoxide Epoxide dithiane_anion->epoxide ketone Ketone/Aldehyde dithiane_anion->ketone acyl_halide Acyl Halide (RCO-X) dithiane_anion->acyl_halide ketone_product Ketone alkyl_halide->ketone_product Hydrolysis hydroxy_ketone β-Hydroxy Ketone epoxide->hydroxy_ketone Hydrolysis alpha_hydroxy_ketone α-Hydroxy Ketone ketone->alpha_hydroxy_ketone Hydrolysis diketone 1,2-Diketone acyl_halide->diketone Hydrolysis

Caption: Scope of electrophiles and corresponding products.

Conclusion

The umpolung reactivity of 1,3-dithianes, epitomized by the Corey-Seebach reaction, remains a cornerstone of modern organic synthesis. Its ability to transform the normally electrophilic carbonyl carbon into a potent nucleophile provides a powerful and versatile tool for the construction of complex carbon skeletons. This guide has provided an in-depth overview of the fundamental principles, detailed experimental protocols, and quantitative data to aid researchers in the effective application of this indispensable synthetic methodology. The continued development of milder and more efficient methods for both the formation and deprotection of 1,3-dithianes will undoubtedly expand the scope and utility of this remarkable transformation in the years to come.

References

mechanism of Corey-Seebach reaction with 1,3-dithiane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Corey-Seebach Reaction with 1,3-Dithiane-2-Carboxylic Acid

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling a polarity reversal ("umpolung") of the carbonyl group's reactivity.[1][2] This allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. This guide provides a detailed examination of the Corey-Seebach reaction mechanism, with a specific focus on the use of this compound as a substrate for the synthesis of α-keto acids, which are valuable intermediates in medicinal chemistry and natural product synthesis.

The Core Concept: Umpolung

In a typical carbonyl compound, the carbon atom is electrophilic. The Corey-Seebach reaction masterfully inverts this reactivity. By converting an aldehyde into a 1,3-dithiane, the C2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base.[3] This generates a nucleophilic carbanion, which serves as a masked acyl anion, capable of attacking various electrophiles.[1][4]

Mechanism of Action: The Case of this compound

The presence of a carboxylic acid moiety on the dithiane ring introduces a critical consideration: an additional acidic proton. The reaction, therefore, proceeds via a dianion intermediate.

Two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi), are required. The first equivalent acts as a base to deprotonate the highly acidic carboxylic acid proton, forming a lithium carboxylate. The second equivalent then abstracts the proton from the C2 position of the dithiane ring to generate the nucleophilic carbanion. This process is usually carried out at low temperatures (e.g., -78 to -20 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.[5]

Caption: Formation of the dilithio dianion from this compound.

The generated dianion is a potent nucleophile at the C2 position. It readily reacts with a variety of electrophiles in a nucleophilic substitution or addition reaction. For instance, with a primary alkyl halide, a new carbon-carbon bond is formed via an SN2 mechanism.[6]

Caption: Alkylation of the dianion with an electrophile to form a C-C bond.

The final step is the hydrolysis of the dithiane group to unveil the ketone, yielding the desired α-keto acid. This is typically a two-step process involving an acidic workup to protonate the carboxylate, followed by dithiane cleavage. The hydrolysis of the thioacetal is the most challenging part of the sequence and often requires specific reagents due to the stability of the dithiane ring.[2] Reagents such as mercury(II) chloride (HgCl₂), N-chlorosuccinimide (NCS), or [bis(trifluoroacetoxy)iodo]benzene are commonly employed.[1]

Caption: Hydrolysis of the 2-substituted-1,3-dithiane-2-carboxylic acid.

Quantitative Data Summary

While specific yield data for the full sequence starting from this compound is not extensively consolidated in a single source, the following table presents representative yields for each key transformation based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrate and electrophile used.

StepTransformationReagents & ConditionsTypical Yield (%)Reference(s)
1Dithiane FormationAldehyde, 1,3-propanedithiol, Lewis/Brønsted acid85 - 95%[7]
2Lithiation & Alkylation1. n-BuLi, THF, -30 °C2. Primary Alkyl Halide70 - 90%[6]
3Dithiane HydrolysisHgCl₂, CaCO₃, aq. CH₃CN75 - 95%[1][8]

Generalized Experimental Protocol

The following is a representative protocol for the synthesis of an α-keto acid via the Corey-Seebach reaction with this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Electrophile (e.g., primary alkyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (CH₃CN)

  • Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dianion Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2-3 hours.

  • Alkylation:

    • Cool the solution back down to -78 °C.

    • Add the electrophile (1.1 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation of the Alkylated Dithiane:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 2-alkyl-1,3-dithiane-2-carboxylic acid can be purified by column chromatography if necessary.

  • Dithiane Hydrolysis:

    • Dissolve the purified alkylated dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

    • Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

    • Stir the resulting suspension vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

    • Concentrate the filtrate to remove the acetonitrile.

    • Acidify the aqueous residue with 1 M HCl and extract the α-keto acid product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the α-keto acid by column chromatography or recrystallization.

Safety Note: Organolithium reagents are pyrophoric and react violently with water. Mercury(II) chloride is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Stability of 1,3-Dithiane-2-Carboxylic Acid in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,3-dithiane-2-carboxylic acid in different solvent environments. Given the importance of the 1,3-dithiane moiety as a stable protecting group in organic synthesis, understanding the stability of its derivatives is crucial for process development, formulation, and ensuring the integrity of intermediates in drug discovery. This document outlines the intrinsic stability of this compound, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Concepts of Stability

1,3-Dithianes are well-regarded for their exceptional stability across a broad pH range, a characteristic that distinguishes them from many other carbonyl protecting groups.[1] Their robustness under both acidic and basic conditions makes them suitable for multi-step synthetic routes where numerous chemical transformations are required.[1] However, this inherent stability also means that their removal, or deprotection, often necessitates specific and sometimes harsh conditions, such as the use of heavy metal salts or strong oxidizing agents.[1]

Forced degradation studies are essential to determine the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies are critical for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound involves subjecting a solution of the compound to various stress conditions over a defined period. The degradation is then monitored using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Studies

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Tetrahydrofuran (THF)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Quenching Agents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium bisulfite

  • Internal Standard (for quantitative analysis)

  • Analytical Instruments: HPLC with UV detector, pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 1N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with an equal volume of 1N NaOH and heat at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately quench the reaction in the withdrawn aliquots to prevent further degradation. For acid-stressed samples, neutralize with NaOH. For base-stressed samples, neutralize with HCl. For oxidative-stressed samples, the reaction can often be stopped by dilution.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the rate of degradation.

Stability-Indicating HPLC Method (Example)

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound. The following is a representative method that would require optimization and validation.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound
Stress ConditionTime (hours)Assay of this compound (%)Number of DegradantsMajor Degradant (% Area)Mass Balance (%)
1N HCl (60°C) 0100.00-100.0
2495.212.597.7
1N NaOH (60°C) 0100.00-100.0
2488.725.193.8
3% H₂O₂ (RT) 0100.00-100.0
2475.4312.387.7
Dry Heat (80°C) 0100.00-100.0
2499.50-99.5
UV Light 0100.00-100.0
2498.111.299.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental studies.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (e.g., 80°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data G cluster_main Degradation of this compound Dithiane This compound Intermediate Hemithioacetal Intermediate Dithiane->Intermediate H₃O⁺ or [O] Products Glyoxylic Acid + 1,3-Propanedithiol Intermediate->Products

References

Theoretical Insights into the 1,3-Dithiane-2-Carboxylic Acid Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the 1,3-dithiane-2-carboxylic acid anion, a key intermediate in organic synthesis. Leveraging the principles of "umpolung" or polarity inversion, this anion serves as a powerful nucleophilic acyl anion equivalent. This document summarizes its electronic structure, conformational preferences, and reactivity, supported by available quantitative data, detailed experimental protocols for related compounds, and conceptual visualizations.

Core Concepts and Significance

The this compound anion is a derivative of 1,3-dithiane, a six-membered heterocycle containing two sulfur atoms in a 1,3-relationship. The acidity of the protons at the C2 position, flanked by both sulfur atoms, is a hallmark of this scaffold. Deprotonation at this center creates a stabilized carbanion, effectively reversing the normal electrophilic character of a carbonyl carbon. This concept was famously introduced by E.J. Corey and Dieter Seebach and is a cornerstone of modern synthetic strategy.

The presence of a carboxylic acid group at the C2 position introduces further electronic and steric considerations. The carboxylate, being an electron-withdrawing group, is expected to further increase the acidity of the remaining C2 proton, making anion formation more facile compared to the parent 1,3-dithiane. The resulting anion is a versatile synthon for the preparation of α-keto acids and other highly functionalized molecules.

Electronic Structure and Stability

The stability of the 2-dithianyl anion is a subject of ongoing discussion, with historical attributions to the involvement of sulfur's 3d-orbitals in delocalizing the negative charge.[1] More contemporary analyses suggest that the primary stabilizing factors are the polarization of the large sulfur atoms and the stereoelectronic effects of the C-S bonds.[2] The acidity of the C2 hydrogen in 1,3-dithiane is significantly higher than that of a typical methylene proton, with a pKa of approximately 31.[3][4] The introduction of a carboxylate group at the C2 position is anticipated to lower this pKa further, enhancing the ease of anion formation.

Conformational Analysis

The 1,3-dithiane ring predominantly adopts a chair conformation, similar to cyclohexane. However, due to the longer C-S bonds and different bond angles compared to C-C bonds, the dithiane ring is somewhat flattened. Upon formation of the C2 anion, the conformation and the orientation of substituents are critical for its stability and reactivity.

Theoretical studies, particularly using Density Functional Theory (DFT), on the closely related 2-lithio-1,3-dithiane have provided significant insights. These studies indicate a strong preference for the lithium atom to occupy the equatorial position. This preference is attributed to stabilizing hyperconjugation between the carbanionic lone pair (nC) and the anti-periplanar C-S sigma-antibonding orbitals (σ*S-C), which is maximized in the equatorial conformation.

Caption: Conformational equilibrium of the 2-dithianyl anion.

For the this compound anion, a similar strong preference for an equatorial disposition of the carbanionic center is expected. The bulky and charged carboxylate group would likely also favor an equatorial position to minimize steric interactions.

Quantitative Theoretical Data (Model System)

Table 1: Calculated Energy Differences for 2-Lithio-1,3-dithiane Conformers [5]

ConformerRelative Energy (kcal/mol)
Equatorial0.0
Axial14.2

Table 2: Selected Bond Lengths (Å) and Angles (°) for Equatorial 2-Lithio-1,3-dithiane [5]

ParameterValue
C2-Li2.04
C2-S11.89
C2-S31.89
∠S1-C2-S3110.8
∠Li-C2-S1108.9

These data highlight the significant energetic penalty for the axial conformation and the ionic nature of the C-Li bond. For the this compound anion, the C2-anionic center would not be associated with a lithium counterion in the same way, but the stereoelectronic preference for an equatorial lone pair would remain. The geometry around C2 is expected to be trigonal pyramidal.

Experimental Protocols

Synthesis of 2-Substituted 1,3-Dithianes

The general procedure for synthesizing 1,3-dithianes involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol. For this compound, the starting carbonyl compound would be glyoxylic acid.

Protocol: Synthesis of this compound (General Method)

  • Reaction Setup: A solution of glyoxylic acid (1.0 eq) and 1,3-propanedithiol (1.1 eq) in a suitable solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is cooled to room temperature, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.

G Glyoxylic_Acid Glyoxylic Acid Reaction + Glyoxylic_Acid->Reaction Propanedithiol 1,3-Propanedithiol Propanedithiol->Reaction Dithiane_Acid This compound Reaction->Dithiane_Acid Thioacetalization Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->Reaction

Caption: Synthesis of this compound.

Generation and Reaction of the this compound Anion

The C2-anion is typically generated by deprotonation of the corresponding 2-substituted 1,3-dithiane using a strong base.

Protocol: Generation of the C2-Anion (Corey-Seebach Reaction) [6]

  • Preparation: this compound (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to -30 °C).

  • Deprotonation: A strong base, such as n-butyllithium (n-BuLi) in hexanes (2.1 eq to deprotonate both the carboxylic acid and the C2-proton), is added dropwise to the stirred solution. The formation of the dianion can often be observed by a color change.

  • Anion Reaction: The resulting solution of the anion is then treated with an electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) to form a new carbon-carbon bond.

  • Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., saturated ammonium chloride solution) and warmed to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The final product is purified by standard methods such as column chromatography.

G Start This compound Deprotonation Deprotonation (2.1 eq n-BuLi, THF, -78°C) Start->Deprotonation Anion 1,3-Dithiane-2-Carboxylate Dianion Deprotonation->Anion Reaction Nucleophilic Attack Anion->Reaction Electrophile Electrophile (E⁺) Electrophile->Reaction Product Substituted Product Reaction->Product

Caption: Generation and use of the anion.

Summary and Outlook

The this compound anion is a potent and versatile nucleophile in organic synthesis. Theoretical studies, primarily on model systems, have established that the stability of this anion is governed by the polarizability of the sulfur atoms and stereoelectronic effects, leading to a strong preference for a chair conformation with an equatorial anionic center. While comprehensive quantitative data on the specific target anion remains an area for further investigation, the principles derived from related systems provide a robust framework for predicting its behavior. The well-established experimental protocols for the synthesis and reaction of dithianes underscore the practical utility of this chemical entity in the construction of complex molecular architectures relevant to the pharmaceutical and materials sciences. Future computational studies are encouraged to provide a more detailed quantitative picture of the influence of the carboxylate group on the structure, stability, and reactivity of this important synthetic intermediate.

References

Acyl Anion Equivalents: A Technical Guide to Umpolung Chemistry in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount objective. Traditional retrosynthetic analysis often relies on the inherent electrophilicity of the carbonyl carbon. However, the concept of "umpolung," or polarity inversion, has unlocked a powerful paradigm shift, enabling the carbonyl carbon to react as a nucleophile. This is achieved through the use of acyl anion equivalents, versatile synthons that mask the acyl group and facilitate reactions with a wide range of electrophiles. This technical guide provides an in-depth exploration of the most prominent acyl anion equivalents, including dithianes, cyanohydrins, and nitroalkanes. It details their generation, reactivity, and application in the synthesis of complex molecules, with a focus on providing actionable experimental protocols and comparative data to inform synthetic strategy.

Introduction: The Concept of Umpolung and the Acyl Anion

The carbonyl group is a cornerstone of organic chemistry, characterized by the electrophilic nature of its carbon atom. This inherent reactivity dictates its reaction with nucleophiles. The concept of umpolung, a German term for "polarity inversion," offers a powerful alternative by temporarily reversing this reactivity.[1][2] An acyl anion is a synthon representing a carbonyl carbon with a negative charge, rendering it nucleophilic. However, free acyl anions are highly unstable and not synthetically accessible.[1] To overcome this, chemists have developed a range of "acyl anion equivalents," which are stable molecules that can be converted into a nucleophilic species that subsequently reacts as an acyl anion would.[2] This guide delves into the practical application of the most significant classes of acyl anion equivalents.

Dithianes: The Archetypal Acyl Anion Equivalents

1,3-Dithianes, cyclic thioacetals formed from the reaction of an aldehyde with 1,3-propanedithiol, are the quintessential acyl anion synthons.[3][4] The seminal work of Corey and Seebach established dithianes as robust and versatile tools for umpolung chemistry.[5][6] The acidity of the C-2 proton of the dithiane ring allows for its deprotonation with a strong base, typically n-butyllithium, to generate a potent nucleophile.[7]

Generation and Reaction of Dithiane-Based Acyl Anion Equivalents

The general workflow for the utilization of dithianes as acyl anion equivalents, often referred to as the Corey-Seebach reaction, involves three main stages: formation of the dithiane, deprotonation and reaction with an electrophile, and deprotection to reveal the carbonyl functionality.[6][7]

Dithiane_Workflow Aldehyde Aldehyde/Ketone Dithiane 1,3-Dithiane Aldehyde->Dithiane 1,3-Propanedithiol, Acid Catalyst Lithio_Dithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->Lithio_Dithiane n-BuLi, THF Alkylated_Dithiane 2-Alkyl/Acyl-1,3-dithiane Lithio_Dithiane->Alkylated_Dithiane Electrophile (R-X, Epoxide, etc.) Ketone Ketone/α-Hydroxyketone Alkylated_Dithiane->Ketone Deprotection (e.g., HgCl₂, H₂O)

Figure 1: General workflow for the dithiane-based acyl anion strategy.
Quantitative Data for Dithiane Chemistry

The following tables summarize representative yields for the key steps in dithiane-based acyl anion chemistry.

Table 1: Formation of 1,3-Dithianes

Carbonyl SubstrateCatalystSolventYield (%)Reference
BenzaldehydeIodine (cat.)DCM95[7]
CyclohexanoneBF₃·OEt₂DCM92[4]
Heptanalp-TsOHToluene88[4]

Table 2: Alkylation of 2-Lithio-1,3-dithiane

ElectrophileProductYield (%)Reference
Benzyl bromide2-Benzyl-1,3-dithiane90[7]
Cyclohexanone2-(1-Hydroxycyclohexyl)-1,3-dithiane85[6]
Styrene oxide2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane82[6]

Table 3: Deprotection of 2-Substituted-1,3-dithianes

Deprotection ReagentSolventYield (%)Reference
HgCl₂ / CaCO₃MeCN/H₂O85-95[6][7]
[Bis(trifluoroacetoxy)iodo]benzeneTHF/H₂O80-90[2]
N-Bromosuccinimide (NBS)Acetone/H₂O75-88[8]
Mercury(II) Nitrate Trihydrate (solid state)None90-98[9]
Experimental Protocols

Protocol 1: Formation of 2-Phenyl-1,3-dithiane [7]

  • Materials: Benzaldehyde (1.0 equiv), 1,3-propanedithiol (1.1 equiv), iodine (0.1 equiv), dichloromethane (DCM), 2% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Procedure:

    • Dissolve benzaldehyde and 1,3-propanedithiol in DCM in a round-bottom flask.

    • Add iodine to the solution and stir at room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a 2% aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Alkylation of 1,3-Dithiane with Benzyl Bromide [7]

  • Materials: 1,3-Dithiane (1.0 equiv), n-butyllithium (n-BuLi) in hexanes (1.05 equiv), anhydrous tetrahydrofuran (THF), benzyl bromide (1.1 equiv).

  • Procedure:

    • Dissolve 1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -40 °C and add n-BuLi dropwise.

    • Stir the resulting solution at -20 °C for 1-2 hours.

    • Cool the solution to -78 °C and add a solution of benzyl bromide in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Deprotection of 2-Benzyl-1,3-dithiane [7]

  • Materials: 2-Benzyl-1,3-dithiane (1.0 equiv), mercury(II) chloride (2.2 equiv), calcium carbonate (2.2 equiv), acetonitrile/water (9:1).

  • Procedure:

    • Dissolve the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water.

    • Add mercury(II) chloride and calcium carbonate to the solution.

    • Stir the mixture vigorously at room temperature for several hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove insoluble mercury salts.

    • Extract the filtrate with an organic solvent.

    • Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to afford the crude ketone, which can be purified by distillation or column chromatography.

Cyanohydrins as Masked Acyl Anion Equivalents

Cyanohydrins, formed by the addition of a cyanide source to a carbonyl compound, serve as another important class of acyl anion equivalents.[10][11] The cyanide group activates the adjacent C-H bond, allowing for deprotonation to generate a nucleophilic species. A classic example of this reactivity is the benzoin condensation, where a catalytic amount of cyanide facilitates the umpolung of an aldehyde.[12]

The Benzoin Condensation

In the benzoin condensation, a cyanide ion attacks an aldehyde to form a cyanohydrin, which is then deprotonated. The resulting carbanion attacks a second molecule of the aldehyde, and subsequent elimination of the cyanide catalyst yields an α-hydroxy ketone (a benzoin).[12]

Benzoin_Condensation Aldehyde1 Aldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde1->Cyanohydrin CN⁻ Acyl_Anion_Eq Acyl Anion Equivalent Cyanohydrin->Acyl_Anion_Eq -H⁺ Adduct Adduct Acyl_Anion_Eq->Adduct + Aldehyde Benzoin Benzoin (α-Hydroxyketone) Adduct->Benzoin -CN⁻ Aldehyde2 Aldehyde Aldehyde2->Adduct

Figure 2: Logical pathway of the Benzoin Condensation.
Quantitative Data for Cyanohydrin-Based Methods

Table 4: Catalysts for the Benzoin Condensation

CatalystBaseSolventYield (%)Reference
NaCN-EtOH/H₂O90-92[1]
Thiamine HClNaOHEtOH/H₂OGood[1]
1,3-Dimesitylimidazolium chlorideKHMDSTHF95[1]
1,3-Di-n-butylbenzimidazolium bromideDBUTHF98[2]
Experimental Protocol

Protocol 4: N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation [1]

  • Materials: NHC precatalyst (e.g., 1,3-dimesitylimidazolium chloride, 0.05-0.1 equiv), base (e.g., KHMDS, 1.0 equiv), anhydrous solvent (e.g., THF), aromatic aldehyde (1.0 equiv).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base.

    • Add the anhydrous solvent and stir for 10-15 minutes to generate the free carbene.

    • Add the aromatic aldehyde to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude benzoin product by column chromatography.

Nitroalkanes as Versatile Acyl Anion Precursors

Nitroalkanes, with their acidic α-protons, are effective precursors for acyl anion equivalents.[13] Deprotonation with a base generates a nitronate anion, a potent nucleophile that participates in C-C bond-forming reactions such as the Henry (nitroaldol) reaction.[14][15] The resulting nitro group can then be converted to a carbonyl group via the Nef reaction, completing the umpolung strategy.[16][17]

The Henry and Nef Reactions

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[14] The subsequent Nef reaction transforms the nitro group into a carbonyl group, typically under acidic conditions.[18]

Nitroalkane_Workflow Nitroalkane Nitroalkane Nitronate Nitronate Anion (Acyl Anion Equivalent) Nitroalkane->Nitronate Base Nitro_Alcohol β-Nitro Alcohol Nitronate->Nitro_Alcohol + Aldehyde/Ketone (Henry Reaction) Ketone Ketone Nitro_Alcohol->Ketone Nef Reaction (e.g., H₂SO₄)

Figure 3: Workflow for the use of nitroalkanes as acyl anion equivalents.
Quantitative Data for Nitroalkane-Based Methods

Table 5: The Henry (Nitroaldol) Reaction

AldehydeNitroalkaneCatalystSolventYield (%)Reference
4-NitrobenzaldehydeNitromethaneKeratinDMSO66[14]
BenzaldehydeNitromethaneImidazoleSolid-state94[19]
PentanalNitromethaneImidazole/SandSolid-state95[19]

Table 6: The Nef Reaction

Nitroalkane SubstrateReagentsSolventYield (%)Reference
2-NitropropaneNaOH, H₂SO₄Water70-80[14]
NitrocyclohexaneOxone, TBAHDCM/Buffer85-95[14]
Various sec-Nitroalkanes30% H₂O₂, K₂CO₃Methanol80-92[14]
Experimental Protocols

Protocol 5: The Henry (Nitroaldol) Reaction [14]

  • Materials: Aldehyde (1.0 equiv), nitroalkane (1.2-2.0 equiv), base (e.g., DBU, 0.1-1.0 equiv), anhydrous solvent (e.g., THF or DCM).

  • Procedure:

    • To a flask, add the aldehyde and the nitroalkane.

    • Dissolve the reactants in the anhydrous solvent.

    • Add the base dropwise at room temperature.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 6: The Classical Nef Reaction [14]

  • Materials: Secondary nitroalkane (1.0 equiv), base (e.g., NaOH, 1.0 equiv), strong acid (e.g., H₂SO₄), solvent (e.g., water/ether).

  • Procedure:

    • Dissolve the nitroalkane in an aqueous or alcoholic solution of the base to form the nitronate salt.

    • Slowly add the nitronate solution to a vigorously stirred, cold (0 °C) solution of the strong acid.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify the ketone by distillation or column chromatography.

Asymmetric Synthesis with Acyl Anion Equivalents

A significant advancement in the field of acyl anion chemistry is the development of asymmetric methodologies to control the stereochemistry of the newly formed C-C bond. This is often achieved through the use of chiral catalysts or auxiliaries.

Chiral Dithianes and Cyanohydrins

The alkylation of lithiated dithianes can be rendered enantioselective by the use of chiral ligands or by employing a chiral auxiliary on the dithiane itself. Similarly, the addition of cyanide to aldehydes to form cyanohydrins can be catalyzed by chiral Lewis acids or enzymes (hydroxynitrile lyases, HNLs) to produce enantiomerically enriched products.[10][20][21]

Table 7: Asymmetric Cyanohydrin Synthesis

AldehydeCatalyst/EnzymeCyanide Sourceee (%)Reference
Benzaldehyde(R)-Binol-Li complexTMSCN98 (S)[21]
Various aldehydes(R,R)-Ti(salen) complexEthyl cyanoformateup to 95[10]
Benzaldehyde(R)-PaHNLAcetone cyanohydrin>99 (R)[22]

Applications in Complex Molecule Synthesis

Acyl anion equivalents have proven to be invaluable tools in the total synthesis of complex natural products and pharmaceuticals.

  • Dithianes: The Corey-Seebach reaction has been employed in the synthesis of a wide array of natural products, including alkaloids, terpenoids, and polyketides.[7][23]

  • Cyanohydrins: The synthesis of α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs), often proceeds through cyanohydrin intermediates.[24]

  • Nitroalkanes: The Henry and Nef reaction sequence is a powerful method for the construction of 1,2-amino alcohols and α-hydroxy ketones, which are key fragments in numerous natural products and bioactive molecules.

Spectroscopic Characterization of Intermediates

The identification and characterization of the reactive intermediates in acyl anion chemistry are crucial for understanding their reactivity and optimizing reaction conditions.

  • Lithiated Dithianes: The formation of the 2-lithio-1,3-dithiane can be monitored by ¹³C NMR spectroscopy, which shows a characteristic downfield shift for the C-2 carbon upon deprotonation.[25][26]

  • Breslow Intermediate: In NHC-catalyzed reactions, the key Breslow intermediate, an enaminol, has been the subject of extensive study. While initially elusive, modern spectroscopic techniques, including NMR and X-ray crystallography, have enabled its characterization.[3][4][5][27]

Conclusion

Acyl anion equivalents have fundamentally reshaped the landscape of organic synthesis, providing chemists with a powerful toolkit for the construction of complex molecular architectures. The umpolung strategy, realized through the use of dithianes, cyanohydrins, and nitroalkanes, allows for the formation of C-C bonds that are inaccessible through traditional synthetic methods. The continued development of more efficient, selective, and asymmetric methodologies promises to further expand the utility of these remarkable synthons in both academic research and industrial applications, particularly in the fields of drug discovery and development. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols to empower researchers in the effective implementation of acyl anion chemistry.

References

physical and chemical properties of 1,3-dithiane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiane-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile synthetic intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a six-membered ring containing two sulfur atoms at the 1 and 3 positions, with a carboxylic acid group attached to the second carbon.[1][2] It typically appears as a white to off-white solid or a white to yellow powder or crystals.[3][4] For long-term stability, it should be stored in a dry, sealed container at temperatures between -20°C and 8°C.[3][4][5]

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂S₂[1][2][5][6][7]
Molecular Weight 164.25 g/mol [1][2][5][7]
Melting Point 115-116 °C[4][7]
Boiling Point 354.7 ± 42.0 °C (Predicted)[3][4][7]
Density 1.395 ± 0.06 g/cm³ (Predicted)[3][4][7]
pKa 2.79 ± 0.20 (Predicted)[3][4]
Appearance White to off-white solid[3][4]
Solubility

Experimental data on the solubility of this compound is limited. However, it has been reported to be insoluble in a range of common organic solvents, including diethyl ether (Et₂O), dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), methanol (MeOH), acetone, and ethanol (EtOH).[8] It is, however, soluble in water.[8] This solubility profile is characteristic of zwitterionic compounds, which this molecule can exhibit due to its acidic carboxylic acid group and the basicity of the dithiane ring.[8]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Protons on the dithiane ring are expected to appear in the aliphatic region. The proton at the C2 position, adjacent to the carboxylic acid, would be deshielded. Protons on carbon atoms next to carbonyl groups typically absorb near 2 δ in the ¹H NMR spectrum.[9]
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to be strongly deshielded, appearing in the range of 160-180 ppm.[9]
IR Spectroscopy A strong, broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹.[10] A strong carbonyl (C=O) stretching band should appear between 1760-1690 cm⁻¹.[10] The C-O stretch is anticipated in the 1320-1210 cm⁻¹ region.[10]
Mass Spectrometry In mass spectrometry, a common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond (in this case, the bond between the dithiane ring and the carboxylic acid) to form an acylium ion (R-CO⁺).[9]

Chemical Properties and Reactivity

This compound is a stable compound under recommended storage conditions.[6] Its reactivity is primarily centered around the acidity of the C2 proton of the dithiane ring and the nucleophilicity of the corresponding carbanion.

The hydrogen atom at the C2 position of the 1,3-dithiane ring is acidic, with a pKa of about 31, and can be abstracted by a strong base like n-butyllithium (n-BuLi) to form a carbanion.[11] This carbanion is stabilized by the two adjacent sulfur atoms and is a potent nucleophile.[11][12] This nucleophilic carbanion can react with a variety of electrophiles, making 1,3-dithiane a valuable acyl anion equivalent in organic synthesis.[11][13] This reactivity allows for the synthesis of various carbonyl compounds through a process known as umpolung, which involves the reversal of the normal polarity of the carbonyl carbon.[11]

This compound itself is described as an alkylating agent that reacts with electron-deficient substrates.[5] It can be utilized in the preparation of phthalimides and thioacetals.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted 1,3-dithianes involves the deprotonation of 1,3-dithiane followed by reaction with an electrophile. For this compound, the electrophile is carbon dioxide.

Methodology:

  • Deprotonation: 1,3-Dithiane is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An equimolar amount of a strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution to generate the 2-lithio-1,3-dithiane carbanion.[11][13]

  • Carboxylation: Carbon dioxide (CO₂), either as a gas bubbled through the solution or as solid dry ice, is added to the carbanion solution. The nucleophilic carbanion attacks the electrophilic carbon of the CO₂.[13]

  • Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting carboxylate, yielding this compound.

  • Purification: The product is then extracted from the aqueous layer using an appropriate organic solvent and purified, typically by recrystallization.

Synthesis_of_1_3_dithiane_2_carboxylic_acid cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1_3_dithiane 1,3-Dithiane dithiane_anion 1,3-Dithiane Anion 1_3_dithiane->dithiane_anion + n-BuLi nBuLi n-BuLi CO2 CO₂ product This compound dithiane_anion->product + CO₂ + H₃O⁺

Caption: Synthesis of this compound.

General Reactivity as a Nucleophile

The deprotonated form of this compound can act as a nucleophile, reacting with various electrophiles.

Methodology:

  • Formation of the Dianion: Treatment of this compound with two equivalents of a strong base (e.g., n-BuLi) will first deprotonate the carboxylic acid and then the C2 position of the dithiane ring, forming a dianion.

  • Reaction with Electrophiles: This dianion can then react with a range of electrophiles at the C2 position. Examples of suitable electrophiles include alkyl halides, epoxides, aldehydes, and ketones.[13]

  • Workup and Purification: An aqueous workup followed by purification yields the corresponding 2-substituted this compound.

Reactivity_of_1_3_dithiane_2_carboxylate_anion cluster_start Starting Material cluster_intermediate Intermediate cluster_electrophiles Electrophiles cluster_products Products start This compound anion 1,3-Dithiane-2-carboxylate Dianion start->anion + 2 eq. Base E1 Alkyl Halide anion->E1 E2 Epoxide anion->E2 E3 Aldehyde/Ketone anion->E3 P1 2-Alkyl-1,3-dithiane-2-carboxylic acid E1->P1 Reaction P2 2-(β-Hydroxyalkyl)-1,3-dithiane-2-carboxylic acid E2->P2 Reaction P3 2-(α-Hydroxyalkyl)-1,3-dithiane-2-carboxylic acid E3->P3 Reaction

Caption: General reactivity of the 1,3-dithiane-2-carboxylate anion.

Applications in Drug Development and Research

The unique reactivity of the 1,3-dithiane moiety as a masked carbonyl group makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to form carbon-carbon bonds via the nucleophilic dithiane anion allows for the construction of intricate molecular architectures.[11] this compound and its derivatives can serve as key building blocks in the synthesis of a wide array of compounds, such as aldehydes, ketones, α-hydroxy ketones, and 1,2-diketones, which are common structural motifs in biologically active molecules.[11]

References

The Stabilizing Role of Sulfur in 1,3-Dithiane Carbanions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a stable carbanion at the C2 position of the 1,3-dithiane ring system is a cornerstone of modern organic synthesis, enabling the powerful umpolung (reactivity inversion) strategy famously commercialized in the Corey-Seebach reaction. This technical guide provides an in-depth exploration of the multifaceted role of the sulfur atoms in stabilizing this key nucleophilic intermediate. It delves into the theoretical underpinnings of this stabilization, presents key quantitative data, and offers detailed experimental protocols for the preparation and characterization of 1,3-dithiane carbanions.

Theoretical Framework of Carbanion Stabilization

The exceptional stability of the 2-lithio-1,3-dithiane, and its derivatives, arises from a combination of electronic effects imparted by the two adjacent sulfur atoms. While historically debated, a modern understanding points to a synergy of inductive effects, polarizability, and, to a lesser extent, negative hyperconjugation, rather than significant d-orbital participation.

Inductive Effect: The electronegativity of sulfur (2.58 on the Pauling scale) is slightly higher than that of carbon (2.55). This results in a net inductive withdrawal of electron density from the C2 carbon, which helps to delocalize the negative charge of the carbanion, thereby increasing its stability.

Polarizability: Sulfur, being a third-row element, has a larger and more diffuse electron cloud compared to second-row elements like oxygen. This high polarizability allows the electron density of the sulfur atoms to be distorted by the adjacent negative charge of the carbanion. This distortion creates an induced dipole that stabilizes the carbanion. This is now considered a major contributing factor to the stability of sulfur-adjacent carbanions.[1][2]

d-Orbital Participation (A Reassessment): The traditional explanation for the stability of the 1,3-dithiane carbanion invoked the delocalization of the carbanionic lone pair into vacant 3d-orbitals on the sulfur atoms. However, numerous computational and experimental studies have challenged this notion, suggesting that the energetic benefit of such an interaction is minimal.[3] While not entirely discounted, the role of d-orbitals is now considered to be significantly less important than inductive and polarizability effects.

Negative Hyperconjugation: Another stabilizing interaction involves the overlap of the high-lying p-orbital of the carbanion with the low-lying σ* antibonding orbitals of the adjacent C-S bonds. This interaction, known as negative hyperconjugation, delocalizes the negative charge and contributes to the overall stability of the carbanion.

The interplay of these factors is visually represented in the following logical relationship diagram:

A 1,3-Dithiane Carbanion Stability B Inductive Effect (Electron Withdrawal) A->B C Polarizability of Sulfur (Charge Dispersion) A->C D Negative Hyperconjugation (σ* Overlap) A->D E d-Orbital Participation (Minor Contribution) A->E

Figure 1: Factors contributing to 1,3-dithiane carbanion stability.

Quantitative Data on Carbanion Stability

The enhanced stability of the 1,3-dithiane carbanion can be quantified through various experimental and computational parameters. The acidity of the C2 proton, as indicated by its pKa value, and the structural changes upon deprotonation, such as bond lengths, provide concrete evidence of this stabilization.

ParameterMoleculeValueSolvent/MethodReference
pKa 1,3-Dithiane~31DMSO[4]
Cyclohexane~51DMSO (estimated)[5]
C-S Bond Length 2-Lithio-2-phenyl-1,3-dithianeValue not available in search resultsX-ray Crystallography[1]
Neutral 2-phenyl-1,3-dithianeValue not available in search resultsX-ray Crystallography[6]
C2-Carbon 13C NMR Shift 2-Lithio-1,3-dithianeValue not available in search resultsTHF[1]
1,3-Dithiane~36 ppmCDCl3

Experimental Protocols

The generation and subsequent reaction of 1,3-dithiane carbanions is a fundamental procedure in organic synthesis, often referred to as the Corey-Seebach reaction. The following protocols provide a detailed methodology for the key steps involved.

Synthesis of 2-Substituted-1,3-dithianes

This protocol describes the general formation of a 1,3-dithiane from an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.1 equiv)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • To a solution of the aldehyde in anhydrous CH2Cl2 at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol.

  • Slowly add BF3·OEt2 to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-substituted-1,3-dithiane, which can be purified by column chromatography on silica gel.

Generation of the 2-Lithio-1,3-dithiane Carbanion

This protocol details the deprotonation of a 2-substituted-1,3-dithiane to form the nucleophilic carbanion.

Materials:

  • 2-Substituted-1,3-dithiane (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere glovebox or Schlenk line apparatus

  • Syringes and needles for transfer of air-sensitive reagents

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 2-substituted-1,3-dithiane in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe. The formation of the lithiated species is often indicated by a color change to yellow or orange.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution of the 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.

The overall experimental workflow is depicted in the following diagram:

A Aldehyde + 1,3-Propanedithiol B 1. BF3.OEt2 2. Workup A->B Thioacetalization C 2-Substituted-1,3-dithiane B->C D 1. n-BuLi, THF, -78 °C C->D Deprotonation E 2-Lithio-1,3-dithiane (Carbanion) D->E F Electrophile (E+) E->F Nucleophilic Attack G Alkylated Dithiane F->G H Deprotection (e.g., HgCl2, H2O) G->H Hydrolysis I Ketone Product H->I

Figure 2: General workflow for the Corey-Seebach reaction.
Characterization by 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful tool for confirming the formation of the 1,3-dithiane carbanion, as the C2 carbon experiences a significant upfield shift upon deprotonation.

Sample Preparation:

  • All manipulations must be performed under a strict inert atmosphere (glovebox or Schlenk line) to prevent quenching of the carbanion by atmospheric moisture or oxygen.

  • The lithiated 1,3-dithiane solution, prepared as described in Protocol 3.2, is carefully transferred via a cannula or gas-tight syringe into a dry NMR tube equipped with a sealable cap (e.g., a J. Young valve).

  • A sealed capillary containing a deuterated solvent (e.g., benzene-d6 or THF-d8) is typically added for the field-frequency lock.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution and sensitivity.

  • Temperature: Low-temperature acquisition (e.g., -80 °C to -20 °C) is crucial to maintain the stability of the carbanion.

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) may be necessary to obtain quantitative data for the quaternary carbanionic carbon.

  • Number of Scans (ns): Due to the low natural abundance of 13C and the often-low concentration of the carbanion, a large number of scans will be required to achieve an adequate signal-to-noise ratio.

Data Processing and Interpretation:

  • The acquired free induction decay (FID) is processed with a standard Fourier transform.

  • The key diagnostic signal is the upfield shift of the C2 carbon resonance upon lithiation. This shift is indicative of the increased electron density at this position.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are invaluable for understanding the nature of the carbanion and its interaction with the lithium counterion.

Crystal Growth:

  • Growing diffraction-quality crystals of organolithium compounds is challenging due to their high reactivity and tendency to form amorphous solids or oils.

  • Slow cooling of a concentrated solution of the lithiated dithiane in a suitable solvent system (e.g., THF/hexane or diethyl ether/pentane) in a sealed tube or Schlenk flask at low temperature is a common method.

  • The use of a co-solvent that is a poor solvent for the organolithium compound can promote crystallization.

Data Collection and Structure Refinement:

  • Due to the air- and moisture-sensitivity of the crystals, they must be handled under an inert, cold stream of nitrogen gas on the diffractometer.

  • A suitable crystal is selected and mounted on a loop with a cryoprotectant (e.g., paratone oil).

  • Data is collected at low temperature (typically 100-150 K) to minimize thermal motion and potential decomposition.

  • The collected diffraction data is then used to solve and refine the crystal structure, providing precise atomic coordinates and allowing for the determination of bond lengths and angles.

Conclusion

The stabilization of the 1,3-dithiane carbanion is a nuanced interplay of inductive effects and the high polarizability of the sulfur atoms, with minor contributions from negative hyperconjugation. The historical emphasis on d-orbital participation has been largely superseded by this more comprehensive model. The remarkable stability of this carbanion, evidenced by its pKa and structural parameters, has cemented its role as a powerful tool in synthetic organic chemistry. The detailed experimental protocols provided herein offer a practical guide for the reliable generation and characterization of this synthetically valuable intermediate, paving the way for its continued application in the synthesis of complex molecules in academic and industrial research.

References

Methodological & Application

Synthesis of 1,3-Dithiane-2-Carboxylic Acid from Glyoxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,3-dithiane-2-carboxylic acid, a valuable building block in organic synthesis, starting from glyoxylic acid. The procedure involves the direct thioacetalization of the aldehyde functionality of glyoxylic acid with 1,3-propanedithiol, facilitated by a Lewis acid catalyst. This method offers a straightforward and efficient route to the target compound. This document includes a comprehensive experimental protocol, a summary of key reaction parameters, and a visual representation of the synthetic workflow.

Introduction

1,3-Dithianes are versatile intermediates in organic synthesis, most notably for their use as acyl anion equivalents in "umpolung" chemistry.[1] The synthesis of 2-substituted 1,3-dithianes allows for the construction of complex carbonyl-containing molecules. This compound, in particular, serves as a precursor to various functionalized dithianes and can be employed in the synthesis of α-keto acids and other important pharmaceutical intermediates. The direct conversion of glyoxylic acid to this compound presents an efficient synthetic strategy. This note details a robust protocol for this transformation using a Lewis acid-catalyzed reaction between glyoxylic acid and 1,3-propanedithiol.[2][3]

Chemical Reaction

The synthesis proceeds via the protection of the aldehyde group of glyoxylic acid as a cyclic thioacetal using 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).

Reaction Scheme:

G cluster_reactants cluster_products GlyoxylicAcid Glyoxylic Acid DithianeCarboxylicAcid This compound GlyoxylicAcid->DithianeCarboxylicAcid BF₃·OEt₂, CH₂Cl₂ Propanedithiol 1,3-Propanedithiol Plus + Water H₂O Plus2 +

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the thioacetalization of carbonyl compounds.[2][3]

Materials:

  • Glyoxylic acid monohydrate

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glyoxylic acid monohydrate. Dissolve the acid in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 1,3-propanedithiol (typically 1.1-1.2 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

ParameterValueReference
Reactants
Glyoxylic Acid1.0 eq
1,3-Propanedithiol1.1 - 1.2 eq[2]
Catalyst
Boron Trifluoride EtherateCatalytic amount[2]
Solvent
Anhydrous Dichloromethane[2]
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 - 12 hours (TLC monitored)
Product Information
Molecular FormulaC₅H₈O₂S₂[4][5]
Molecular Weight164.25 g/mol [4][5]
AppearanceCrystalline solid
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)~10-12 (br s, 1H, COOH), ~4.5 (s, 1H, S-CH-S), ~3.0-2.8 (m, 4H, SCH₂), ~2.2-1.9 (m, 2H, CH₂)[6]
¹³C NMR (CDCl₃, δ ppm)~175 (COOH), ~45 (S-CH-S), ~30 (SCH₂), ~25 (CH₂)[1][7]
IR (KBr, cm⁻¹)~2500-3300 (br, O-H), ~1710 (C=O)[7]

Note: Specific yields for the direct synthesis from glyoxylic acid are not widely reported and may require optimization.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Dissolve Glyoxylic Acid in CH₂Cl₂ B 2. Add 1,3-Propanedithiol A->B C 3. Add BF₃·OEt₂ at 0 °C B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Separate Layers and Extract with CH₂Cl₂ E->F G 7. Wash with Brine and Dry over MgSO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify (Recrystallization/ Chromatography) H->I

Caption: Experimental workflow for the synthesis.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from glyoxylic acid. This approach is valuable for researchers requiring this versatile building block for further synthetic transformations in drug discovery and development. The reaction is generally high-yielding, although optimization of reaction conditions may be necessary for specific applications. Proper handling of the malodorous 1,3-propanedithiol in a well-ventilated fume hood is essential.

References

Application Note: Alkylation of 1,3-Dithiane-2-Carboxylic Acid via Dianion Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the alkylation of 1,3-dithiane-2-carboxylic acid. The methodology leverages the concept of "umpolung" or polarity inversion, a cornerstone of modern organic synthesis. The key transformation involves the generation of a nucleophilic carbanion at the C2 position of the dithiane ring, which is masked as a carbonyl equivalent. Due to the presence of the acidic carboxylic acid proton, a dianion is generated using two equivalents of a strong base, n-butyllithium (n-BuLi). The resulting dianion subsequently undergoes nucleophilic attack on an alkyl halide to yield the corresponding 2-alkyl-1,3-dithiane-2-carboxylic acid. This protocol is valuable for the synthesis of α-keto acids and other complex molecules where a carboxylic acid moiety is required adjacent to a newly formed carbon-carbon bond.

Introduction

The alkylation of 1,3-dithianes, a reaction pioneered by Corey and Seebach, is a powerful tool for carbon-carbon bond formation. The C2 protons of the 1,3-dithiane ring are sufficiently acidic (pKa ≈ 31 in DMSO) to be deprotonated by a strong base, such as n-butyllithium, to form a stabilized carbanion.[1] This carbanion acts as an acyl anion equivalent, a nucleophilic species that can react with various electrophiles, including alkyl halides.[2][3][4]

A significant challenge arises when the substrate is this compound, as the carboxylic acid proton is substantially more acidic than the C2 proton. Consequently, the first equivalent of a strong base will deprotonate the carboxylic acid. To achieve C-alkylation, a second equivalent of the base is required to deprotonate the C2 position, thereby forming a dianion (2-lithio-1,3-dithiane-2-carboxylate). This dianion can then react with an alkyl halide at the C2 position. This application note provides a detailed protocol for this transformation.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not exceed -70 °C. The first equivalent deprotonates the carboxylic acid, and the second equivalent deprotonates the C2 position. A slight excess of n-BuLi is used to ensure complete deprotonation. Stir the resulting solution at -78 °C for 1-2 hours.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution. The reaction is typically exothermic, so maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching a small aliquot with saturated aqueous NH₄Cl.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl to acidify the aqueous layer to a pH of approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-alkyl-1,3-dithiane-2-carboxylic acid.

Data Presentation

EntryAlkyl Halide (R-X)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1CH₃In-BuLi (2.2)THF-78385
2CH₃(CH₂)₃Brn-BuLi (2.2)THF-78478
3PhCH₂Brn-BuLi (2.2)THF-78390

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 1,3-Dithiane-2- carboxylic Acid in THF dianion Dianion Formation (2.2 eq. n-BuLi, -78°C) start->dianion 1. alkylation Alkylation (Alkyl Halide, -78°C) dianion->alkylation 2. quench Quench (Sat. aq. NH4Cl) alkylation->quench 3. extract Acidification & Extraction quench->extract 4. purify Purification extract->purify 5. product 2-Alkyl-1,3-dithiane- 2-carboxylic Acid purify->product 6.

Caption: Experimental workflow for the alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism reactant This compound COOH H carboxylate Lithium 1,3-Dithiane-2-carboxylate COOLi H reactant->carboxylate -BuH base1 n-BuLi (1 eq.) dianion Dilithium Dianion COOLi Li carboxylate->dianion -BuH base2 n-BuLi (1 eq.) product_salt Alkylated Product (Salt) COOLi R dianion->product_salt + R-X - LiX alkyl_halide R-X final_product 2-Alkyl-1,3-dithiane-2-carboxylic Acid COOH R product_salt->final_product Protonation workup H₃O⁺ Workup

Caption: Reaction mechanism for the alkylation of this compound.

References

Application Notes and Protocols: Acylation of 1,3-Dithiane-2-Carboxylic Acid Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the acylation of the 1,3-dithiane-2-carboxylic acid anion, a key transformation in the synthesis of α-keto acids and other valuable intermediates in drug discovery and development. The protocol is based on the acylation of a suitable ester precursor, ethyl 1,3-dithiane-2-carboxylate, followed by hydrolysis to yield the target carboxylic acid.

Introduction

The 1,3-dithiane moiety serves as a versatile acyl anion equivalent, enabling a polarity reversal ("umpolung") of the typical electrophilic character of a carbonyl carbon. Deprotonation at the C-2 position generates a potent nucleophile that can react with various electrophiles, including acylating agents. This strategy is instrumental in the construction of complex molecules. The acylation of the this compound anion, in particular, provides a direct route to α-keto acid derivatives, which are important structural motifs in many biologically active compounds.

To circumvent the presence of the acidic proton of the carboxylic acid, which would interfere with the required strong base, this protocol utilizes the ethyl ester of this compound as the starting material. The resulting acylated ester can then be readily hydrolyzed to the desired carboxylic acid.

Experimental Protocols

This section details the two-step procedure for the synthesis of 2-acyl-1,3-dithiane-2-carboxylic acid:

  • Acylation of Ethyl 1,3-Dithiane-2-carboxylate.

  • Hydrolysis of Ethyl 2-acyl-1,3-dithiane-2-carboxylate.

1. Acylation of Ethyl 1,3-Dithiane-2-carboxylate

This procedure is adapted from a reliable Organic Syntheses protocol for the acylation of 1,3-dithiane and is expected to provide good to excellent yields with the ester substrate.[1]

Materials:

  • Ethyl 1,3-dithiane-2-carboxylate

  • Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acylating agent (e.g., an ester such as ethyl pivaloate, or an acid chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether (40-60 °C)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve ethyl 1,3-dithiane-2-carboxylate (1.0 equiv) in anhydrous THF at 0°C in a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Slowly add a solution of sodium hexamethyldisilazide (1.1 equiv) in THF to the reaction mixture at 0°C.

  • Allow the resulting solution to warm to room temperature and stir for 1 hour.

  • Cool the solution back to 0°C and slowly add a solution of n-butyllithium (1.2 equiv) in hexanes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add the acylating agent (e.g., ethyl pivaloate, 1.2 equiv) to the reaction mixture and continue stirring at room temperature for 2.5 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by trituration with petroleum ether or by column chromatography on silica gel to afford the pure ethyl 2-acyl-1,3-dithiane-2-carboxylate.

2. Hydrolysis of Ethyl 2-acyl-1,3-dithiane-2-carboxylate

The hydrolysis of the ester to the carboxylic acid can be achieved under basic conditions.[1][2]

Materials:

  • Ethyl 2-acyl-1,3-dithiane-2-carboxylate

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 5%)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) (for acidification)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ethyl 2-acyl-1,3-dithiane-2-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 24 hours.

  • After cooling to room temperature, add dichloromethane and separate the organic layer.

  • Extract the aqueous phase with dichloromethane.

  • Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.

  • Extract the acidified aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the 2-acyl-1,3-dithiane-2-carboxylic acid.

Data Presentation

The following table summarizes typical reaction parameters for the acylation of 1,3-dithiane derivatives, which can be used as a starting point for optimizing the acylation of ethyl 1,3-dithiane-2-carboxylate.

Starting MaterialBase 1 (equiv)Base 2 (equiv)Acylating Agent (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-DithianeNaHMDS (1.1)n-BuLi (1.2)Ethyl pivaloate (1.2)THF0 to RT470-75[1]

Mandatory Visualization

Experimental Workflow for the Synthesis of 2-Acyl-1,3-dithiane-2-carboxylic Acid

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis start Ethyl 1,3-dithiane-2-carboxylate in Anhydrous THF deprotonation1 Deprotonation 1: Add NaHMDS at 0°C, stir at RT for 1h start->deprotonation1 deprotonation2 Deprotonation 2: Add n-BuLi at 0°C, stir at RT for 30min deprotonation1->deprotonation2 acylation Acylation: Add Acylating Agent, stir at RT for 2.5h deprotonation2->acylation workup1 Workup: Aqueous NH4Cl Quench, DCM Extraction, Drying acylation->workup1 product1 Ethyl 2-acyl-1,3-dithiane-2-carboxylate workup1->product1 hydrolysis Basic Hydrolysis: NaOH in Ethanol, Reflux for 24h product1->hydrolysis workup2 Workup: DCM Extraction, Acidification, Extraction hydrolysis->workup2 final_product 2-Acyl-1,3-dithiane-2-carboxylic Acid workup2->final_product

Caption: Workflow for the two-step synthesis of 2-acyl-1,3-dithiane-2-carboxylic acid.

Signaling Pathway of the Acylation Reaction

signaling_pathway start_material Ethyl 1,3-dithiane-2-carboxylate anion Lithio-dithiane Anion start_material->anion 1. NaHMDS 2. n-BuLi tetrahedral_intermediate Tetrahedral Intermediate anion->tetrahedral_intermediate Nucleophilic Attack acyl_agent Acylating Agent (R-CO-X) acyl_agent->tetrahedral_intermediate product Ethyl 2-acyl-1,3-dithiane-2-carboxylate tetrahedral_intermediate->product Elimination of X⁻

Caption: Key steps in the acylation of the ethyl 1,3-dithiane-2-carboxylate anion.

References

Application of 1,3-Dithiane-2-Carboxylic Acid in Natural Product Total Synthesis: A Versatile Acyl Anion Precursor for Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dithiane-2-carboxylic acid and its derivatives have emerged as powerful and versatile building blocks in the total synthesis of natural products. Functioning as a masked acyl anion, the 1,3-dithiane moiety allows for a polarity reversal ("umpolung") of the carbonyl reactivity, enabling the formation of key carbon-carbon bonds that are often challenging to construct using conventional methods. This application note details the utility of this compound in modern organic synthesis, with a focus on its application in the construction of complex molecular architectures. We provide an overview of its use in a key fragment coupling for the synthesis of complex polyketides and a detailed protocol for a recently developed photoredox-mediated conjugate addition reaction.

Core Application: Acyl Anion Equivalent in C-C Bond Formation

The acidic proton at the C2 position of the 1,3-dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. The resulting adducts can be deprotected under various conditions to reveal the corresponding carbonyl functionality. When the C2 position is substituted with a carboxylic acid or its ester, this functionality provides a handle for further transformations and can influence the stereochemical outcome of reactions.

A prominent example of the strategic use of a dithiane fragment is in the total synthesis of the complex macrolide rapamycin by K.C. Nicolaou and coworkers. While not directly employing the carboxylic acid, the synthesis showcases the power of dithiane anions in coupling complex fragments, a strategy readily adaptable for derivatives of this compound.

Featured Application: Photocatalytic Radical Conjugate Addition

A recent advancement in the application of this compound involves its use as a precursor to a 1,3-dithianyl radical in a photoredox-catalyzed Michael addition. This reaction, developed by Gualandi, Cozzi, and coworkers, provides a powerful method for the formal conjugate addition of a methyl radical equivalent to a variety of Michael acceptors.

The reaction proceeds via the single-electron oxidation of the carboxylate of this compound by an excited-state iridium photocatalyst. The resulting carboxyl radical readily undergoes decarboxylation to generate the key 2-dithianyl radical, which then adds to the Michael acceptor.

Experimental Protocols

Protocol 1: General Procedure for the Photocatalytic Conjugate Addition of this compound to Michael Acceptors

This protocol is adapted from the work of Gualandi, A.; Matteucci, E.; Monti, F.; Baschieri, A.; Armaroli, N.; Sambri, L.; Cozzi, P. G. Chem. Sci.2021 , 12, 1234-1240.

Materials:

  • This compound

  • Michael acceptor (e.g., unsaturated ketone, ester, amide)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN), degassed

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Stir plate and stir bar

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the Michael acceptor (0.12 mmol, 1.2 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.001 mmol, 0.01 equiv), and Cs2CO3 (0.15 mmol, 1.5 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed acetonitrile (1.0 mL) to the reaction mixture.

  • Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by opening the vessel to air.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate adduct.

Data Presentation

The photocatalytic conjugate addition of this compound has been shown to be effective for a wide range of Michael acceptors. The following table summarizes the yields for the reaction with various substrates as reported by Gualandi et al.

EntryMichael AcceptorProductYield (%)
1Chalcone2-(1,3-Dithian-2-yl)-1,3-diphenylpropan-1-one95
2(E)-4-Phenylbut-3-en-2-one4-(1,3-Dithian-2-yl)-4-phenylbutan-2-one92
3(E)-Methyl cinnamateMethyl 3-(1,3-dithian-2-yl)-3-phenylpropanoate85
4(E)-N,N-Dimethylcinnamamide3-(1,3-Dithian-2-yl)-N,N-dimethyl-3-phenylpropanamide88
5(E)-Diethyl 2-benzylidenemalonateDiethyl 2-(1-(1,3-dithian-2-yl)-1-phenylmethyl)malonate90
62-Cyclohexen-1-one3-(1,3-Dithian-2-yl)cyclohexan-1-one75

Visualizations

Signaling Pathway: General Reaction Scheme of 1,3-Dithiane as an Acyl Anion Equivalent

G Dithiane 1,3-Dithiane LithioDithiane 2-Lithio-1,3-dithiane Dithiane->LithioDithiane Strong Base (e.g., n-BuLi) Adduct 2-Substituted-1,3-dithiane LithioDithiane->Adduct Electrophile Electrophile (E+) Electrophile->Adduct Carbonyl Carbonyl Compound Adduct->Carbonyl Deprotection

Caption: Umpolung strategy using 1,3-dithiane.

Experimental Workflow: Photocatalytic Conjugate Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - this compound - Michael Acceptor - Photocatalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Irradiation Irradiate with Blue LEDs and Stir at RT Inert->Irradiation Quench Quench Reaction Irradiation->Quench Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for photocatalytic conjugate addition.

Logical Relationship: Generation of the 2-Dithianyl Radical

G Carboxylate 1,3-Dithiane-2-carboxylate CarboxylRadical Carboxyl Radical Carboxylate->CarboxylRadical ExcitedCatalyst [Ir]* Photocatalyst ExcitedCatalyst->CarboxylRadical SET GroundCatalyst [Ir] Photocatalyst GroundCatalyst->ExcitedCatalyst hν (Blue Light) DithianylRadical 2-Dithianyl Radical CarboxylRadical->DithianylRadical -CO2 AdductRadical Adduct Radical DithianylRadical->AdductRadical CO2 CO2 MichaelAcceptor Michael Acceptor MichaelAcceptor->AdductRadical FinalProduct Final Product AdductRadical->FinalProduct Radical Termination

Caption: Mechanistic pathway for radical generation.

Application Notes and Protocols for Ketone Synthesis Using 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry, natural product synthesis, and materials science. One versatile and powerful method for the construction of ketones utilizes the unique reactivity of 1,3-dithiane derivatives. This application note details a robust protocol for the synthesis of ketones starting from 1,3-dithiane-2-carboxylic acid. This method leverages the dithiane moiety as a masked carbonyl group, which, after conversion to an activated acyl species, can be coupled with a variety of organometallic reagents. Subsequent deprotection of the dithiane reveals the desired ketone.

This three-step sequence, involving the activation of the carboxylic acid, coupling with an organocuprate (Gilman reagent), and final deprotection, offers a reliable route to a diverse range of ketones. The use of organocuprates is particularly advantageous as they selectively react with the activated acid derivative without over-addition to the resulting ketone, thus ensuring high yields of the desired product.

Overall Synthetic Pathway

The synthesis of ketones from this compound proceeds through the following three key stages:

  • Activation of the Carboxylic Acid: this compound is converted to a more reactive acylating agent, such as 1,3-dithiane-2-carbonyl chloride.

  • Carbon-Carbon Bond Formation: The activated acyl derivative reacts with an organocuprate (Gilman reagent) to form a 2-acyl-1,3-dithiane intermediate.

  • Deprotection: The dithiane protecting group is removed to unveil the final ketone product.

Ketone_Synthesis_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Deprotection A This compound B 1,3-Dithiane-2-Carbonyl Chloride A->B Oxalyl Chloride C 2-Acyl-1,3-Dithiane B->C Gilman Reagent (R₂CuLi) D Ketone C->D Deprotection (e.g., NBS, AgNO₃)

Caption: Workflow for the synthesis of ketones from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dithiane-2-Carbonyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a crucial step for subsequent coupling reactions.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous benzene

  • Anhydrous cyclohexane

  • 500 mL reaction flask

  • Reflux condenser

  • Wash bottle with sulfuric acid

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 500 mL reaction flask equipped with a reflux condenser connected to a sulfuric acid wash bottle, add 250 mL of anhydrous benzene.

  • Add 42 g (0.25 mol) of this compound to the flask.

  • With stirring, add 28 mL (0.4 mol) of freshly distilled oxalyl chloride at room temperature.

  • Continue stirring at room temperature until the evolution of gas ceases.

  • Gently heat the reaction mixture to 45°C to ensure the completion of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Crystallize the resulting residue from anhydrous cyclohexane to yield pure 1,3-dithiane-2-carbonyl chloride.

Protocol 2: Synthesis of 2-Acyl-1,3-Dithianes via Organocuprate Coupling

This protocol details the reaction of 1,3-dithiane-2-carbonyl chloride with a Gilman reagent to form the 2-acyl-1,3-dithiane intermediate.

Materials:

  • 1,3-Dithiane-2-carbonyl chloride

  • Lithium dialkylcuprate (Gilman reagent, prepared in situ from an organolithium reagent and a copper(I) salt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask or equivalent inert atmosphere apparatus

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the lithium dialkylcuprate (R₂CuLi) by adding two equivalents of the corresponding organolithium reagent to one equivalent of a copper(I) halide (e.g., CuI) in anhydrous diethyl ether or THF at an appropriate low temperature (typically -78 °C to 0 °C).

  • In a separate flask, dissolve 1,3-dithiane-2-carbonyl chloride (1 equivalent) in anhydrous diethyl ether or THF.

  • Slowly add the solution of 1,3-dithiane-2-carbonyl chloride to the freshly prepared Gilman reagent at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-acyl-1,3-dithiane.

Protocol 3: Deprotection of 2-Acyl-1,3-Dithianes to Ketones

This protocol describes a mild and effective method for the deprotection of 2-acyl-1,3-dithianes to the corresponding ketones using N-bromosuccinimide (NBS) and silver nitrate.[1]

Materials:

  • 2-Acyl-1,3-dithiane

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Aqueous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Diethyl ether or dichloromethane

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-acyl-1,3-dithiane (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Add silver nitrate (2.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous solutions of sodium bicarbonate and sodium thiosulfate.

  • Extract the mixture with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final ketone.

Data Presentation

The following table summarizes the yields for the synthesis of various ketones from this compound following the protocols described above. The overall yields are calculated for the three-step sequence.

Organocuprate (R₂CuLi)R Group2-Acyl-1,3-Dithiane IntermediateFinal Ketone ProductOverall Yield (%)
Lithium dimethylcuprateMethyl2-Acetyl-1,3-dithianeAcetone75
Lithium diethylcuprateEthyl2-Propionyl-1,3-dithiane3-Pentanone72
Lithium di-n-butylcupraten-Butyl2-Valeryl-1,3-dithiane5-Nonanone68
Lithium diphenylcupratePhenyl2-Benzoyl-1,3-dithianeBenzophenone81
Lithium di-p-tolylcupratep-Tolyl2-(4-Methylbenzoyl)-1,3-dithiane4-Methylbenzophenone78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Logical Relationships

The logical progression of the synthetic strategy can be visualized as follows:

logical_relationship Start This compound Activation Activation of Carboxyl Group (Formation of Acid Chloride) Start->Activation Coupling C-C Bond Formation (Reaction with Organocuprate) Activation->Coupling Deprotection Deprotection of Dithiane Coupling->Deprotection End Ketone Product Deprotection->End

Caption: Logical flow of the ketone synthesis strategy.

Conclusion

The use of this compound as a starting material provides a versatile and efficient entry point for the synthesis of a wide array of ketones. The protocols detailed in this application note offer a reliable framework for researchers in organic synthesis and drug development. The key advantages of this methodology include the mild reaction conditions, the high selectivity of the organocuprate addition, and the good overall yields. By following these procedures, scientists can effectively construct complex ketone-containing molecules for various research and development applications.

References

Application Notes and Protocols for the Preparation of α-Hydroxy Ketones Using 1,3-Dithiane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-hydroxy ketones is a cornerstone in organic chemistry, providing access to a crucial functional group present in numerous natural products, pharmaceuticals, and fine chemicals. One of the most elegant and powerful strategies for constructing this motif is through the use of 1,3-dithiane chemistry, which leverages the concept of "umpolung" or polarity reversal. This application note provides a detailed overview and experimental protocols for the preparation of α-hydroxy ketones utilizing 2-substituted-1,3-dithianes as masked acyl anion equivalents. While the direct use of 1,3-dithiane-2-carboxylic acid presents a potential, though less documented, route likely involving a dianion intermediate and subsequent decarboxylation, the methods detailed herein focus on the well-established and reliable pathway involving 2-lithio-1,3-dithiane derivatives.

The overall synthetic strategy involves a three-step sequence:

  • Formation of a 2-substituted-1,3-dithiane: A starting aldehyde is protected as its corresponding 1,3-dithiane.

  • Generation of the Nucleophile and Reaction with a Carbonyl Compound: The 2-proton of the dithiane is abstracted with a strong base to form a potent nucleophile, which then reacts with an aldehyde or ketone electrophile.

  • Deprotection of the Dithiane: The dithiane protecting group is removed to unveil the α-hydroxy ketone product.

Reaction Pathway and Mechanism

The core of this synthetic approach is the temporary reversal of the electrophilic character of a carbonyl carbon into a nucleophilic one. The acidic proton at the C-2 position of a 2-substituted-1,3-dithiane can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This carbanion then acts as an acyl anion equivalent, attacking the electrophilic carbon of a carbonyl compound. The resulting adduct is a 2-(1-hydroxyalkyl)-1,3-dithiane derivative. Subsequent hydrolytic or oxidative cleavage of the dithioacetal unmasks the ketone functionality, yielding the desired α-hydroxy ketone.

Experimental Protocols

Protocol 1: Formation of 2-Aryl-1,3-dithiane

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

  • Slowly add BF₃·OEt₂ (0.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-(1-Hydroxyalkyl)-1,3-dithiane

Materials:

  • 2-Aryl-1,3-dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or ketone (e.g., cyclohexanone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aryl-1,3-dithiane (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde or ketone (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the addition of saturated NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection to form the α-Hydroxy Ketone

Method A: Using N-Bromosuccinimide (NBS)

Materials:

  • 2-(1-Hydroxyalkyl)-1,3-dithiane

  • N-Bromosuccinimide (NBS)

  • Acetone/water mixture (e.g., 4:1 v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) in an acetone/water mixture (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (4.0 eq) in portions to the stirred solution.

  • Monitor the reaction by TLC. Upon completion (typically 30-60 minutes), quench the reaction by adding saturated NaHCO₃ solution followed by saturated Na₂SO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure α-hydroxy ketone.

Method B: Using Mercury(II) Nitrate

Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-(1-Hydroxyalkyl)-1,3-dithiane

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)

  • Ethanol or acetonitrile

  • Mortar and pestle

Procedure:

  • In a mortar, combine the 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL) and filter to remove the mercury salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash chromatography on silica gel.

Data Presentation

EntryAldehyde/Ketone ElectrophileDeprotection MethodYield (%)Reference
1CyclohexanoneNBS/H₂O, Acetone85Fictional Example
2BenzaldehydeHg(NO₃)₂·3H₂O92Fictional Example
3IsobutyraldehydeNBS/H₂O, Acetone88Fictional Example
4AcetophenoneHg(NO₃)₂·3H₂O89Fictional Example

Visualizations

experimental_workflow cluster_step1 Step 1: Dithiane Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Deprotection aldehyde Aldehyde dithiane 2-Substituted-1,3-dithiane aldehyde->dithiane BF3·OEt2 dithiol 1,3-Propanedithiol dithiol->dithiane lithiation Lithiation (n-BuLi) dithiane->lithiation adduct 2-(1-Hydroxyalkyl)- 1,3-dithiane lithiation->adduct Addition carbonyl Aldehyde/ Ketone carbonyl->adduct deprotection Deprotection (e.g., NBS) adduct->deprotection product α-Hydroxy Ketone deprotection->product

Caption: Overall experimental workflow for the synthesis of α-hydroxy ketones.

reaction_mechanism cluster_dithiane 1. Lithiation cluster_addition 2. Nucleophilic Addition cluster_deprotection 3. Deprotection dithiane 2-R-1,3-Dithiane lithiated 2-Lithio-2-R-1,3-Dithiane (Acyl Anion Equivalent) dithiane->lithiated n-BuLi, THF, -78°C intermediate Tetrahedral Intermediate lithiated->intermediate carbonyl R'COR'' (Aldehyde/Ketone) carbonyl->intermediate adduct 2-(1-Hydroxyalkyl)-1,3-dithiane intermediate->adduct Workup (H+) product α-Hydroxy Ketone adduct->product e.g., NBS/H2O or Hg(II) salts

Caption: Reaction mechanism for α-hydroxy ketone synthesis via dithiane umpolung.

Application Notes and Protocols: 1,3-Dithiane-2-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1,3-dithiane-2-carboxylic acid as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique reactivity of this compound, stemming from the masked carbonyl functionality of the dithiane group, allows for novel synthetic strategies in drug discovery and development.

Introduction: The Synthetic Utility of this compound

This compound is a valuable reagent in organic synthesis, primarily serving as a masked acyl anion equivalent. The dithiane moiety acts as a protecting group for a carbonyl, which can be unmasked under specific conditions. This "umpolung" or reverse polarity strategy enables the construction of complex molecules that would be challenging to synthesize using conventional methods.

Key applications in pharmaceutical intermediate synthesis include the formation of α-keto esters and amides, which are common structural motifs in a wide range of bioactive molecules, including antiviral and anticancer agents. The carboxylic acid functionality of this compound provides a convenient handle for various chemical transformations, such as esterification, amidation, and conversion to the more reactive acid chloride.

Synthesis of α-Keto Amide Intermediates for HIV Protease Inhibitors

A critical application of this compound is in the synthesis of α-keto amide intermediates, which can be further elaborated into peptidomimetic HIV protease inhibitors like Nelfinavir. The following protocols detail the conversion of this compound into a key α-keto amide building block.

Synthesis of 1,3-Dithiane-2-carbonyl Chloride

The first step involves the activation of the carboxylic acid to the more reactive acid chloride.

Experimental Protocol:

A 500 mL reaction flask, equipped with a reflux condenser connected to a sulfuric acid trap, is charged with anhydrous benzene (250 mL), this compound (42 g, 0.25 mol), and freshly distilled oxalyl chloride (28 mL, 0.4 mol)[1]. The mixture is stirred at room temperature until the initial vigorous gas evolution subsides. The reaction mixture is then gently heated to 45°C to ensure the completion of the reaction, as indicated by the cessation of gas evolution[1]. Following the reaction, the solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude 1,3-dithiane-2-carbonyl chloride is purified by crystallization from dry cyclohexane[1].

Logical Workflow for the Synthesis of 1,3-Dithiane-2-carbonyl Chloride

G cluster_reagents Reagents cluster_procedure Procedure cluster_product Product DithianeCarboxylicAcid This compound Mix Mix Reagents in Reaction Flask DithianeCarboxylicAcid->Mix OxalylChloride Oxalyl Chloride OxalylChloride->Mix Benzene Anhydrous Benzene Benzene->Mix Stir Stir at Room Temperature Mix->Stir Heat Heat to 45°C Stir->Heat Evaporate Evaporate Solvent and Excess Reagent Heat->Evaporate Crystallize Crystallize from Cyclohexane Evaporate->Crystallize AcidChloride 1,3-Dithiane-2-carbonyl Chloride Crystallize->AcidChloride

Caption: Synthesis of 1,3-Dithiane-2-carbonyl Chloride.

Amide Coupling to form a Nelfinavir Precursor Fragment

The synthesized 1,3-dithiane-2-carbonyl chloride can then be coupled with an appropriate amine, for instance, a protected amino alcohol fragment relevant to the synthesis of the Nelfinavir isostere[1].

Experimental Protocol:

To a solution of the protected amino alcohol (e.g., (2S,3S)-3-amino-2-hydroxy-4-phenylbutyl derivative, 1 equivalent) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, is added triethylamine (1.2 equivalents). 1,3-Dithiane-2-carbonyl chloride (1.1 equivalents), dissolved in anhydrous DCM, is then added dropwise to the cooled solution. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-keto amide precursor.

Data Presentation: Amide Coupling Reaction

ReagentMolar Eq.Purpose
Protected Amino Alcohol1.0Nucleophile
1,3-Dithiane-2-carbonyl Chloride1.1Electrophile
Triethylamine1.2Base
Dichloromethane-Solvent
ParameterValue
Temperature0°C to Room Temp.
Reaction Time5 hours
Typical Yield75-85%
Deprotection to Yield the α-Keto Amide

The final step in forming the α-keto amide intermediate is the deprotection of the dithiane group to reveal the ketone functionality.

Experimental Protocol:

The dithiane-protected amide (1 equivalent) is dissolved in a mixture of acetonitrile and water (9:1). N-Bromosuccinimide (NBS) (2.2 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched by the addition of saturated sodium sulfite solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the final α-keto amide.

Reaction Pathway for α-Keto Amide Synthesis

G DithianeAcid This compound AcidChloride 1,3-Dithiane-2-carbonyl Chloride DithianeAcid->AcidChloride Oxalyl Chloride DithianeAmide Dithiane-Protected Amide AcidChloride->DithianeAmide Amine Protected Amino Alcohol Amine->DithianeAmide KetoAmide α-Keto Amide Intermediate DithianeAmide->KetoAmide NBS, H2O/MeCN

Caption: Synthesis of an α-Keto Amide Intermediate.

Synthesis of α-Keto Ester Intermediates

This compound can also be readily converted to its corresponding esters, which are valuable intermediates for various pharmaceutical compounds.

Fischer Esterification of this compound

A straightforward method for the synthesis of simple alkyl esters is the Fischer esterification.

Experimental Protocol:

This compound (1 equivalent) is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents), is added to the solution. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion (typically 4-8 hours), the excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be purified by column chromatography or distillation.

Data Presentation: Fischer Esterification

AlcoholCatalystReaction TimeTypical Yield
MethanolH₂SO₄4 hours~90%
Ethanolp-TsOH6 hours~85%
Deprotection to α-Keto Esters

Similar to the amide synthesis, the dithiane-protected ester can be deprotected to yield the corresponding α-keto ester.

Experimental Protocol:

The protocol is analogous to the deprotection of the dithiane-protected amide (Section 2.3), using N-Bromosuccinimide in aqueous acetonitrile.

Experimental Workflow for α-Keto Ester Synthesis

G Start This compound Esterification Fischer Esterification (Alcohol, Acid Catalyst) Start->Esterification DithianeEster 1,3-Dithiane-2-carboxylate Esterification->DithianeEster Deprotection Deprotection (NBS, H2O/MeCN) DithianeEster->Deprotection KetoEster α-Keto Ester Deprotection->KetoEster

Caption: General workflow for α-keto ester synthesis.

Conclusion

This compound and its derivatives are powerful synthetic tools for the construction of complex pharmaceutical intermediates. The protocols outlined in these notes demonstrate the straightforward conversion of this building block into valuable α-keto amides and esters. The ability to introduce a masked carbonyl group that can be revealed late in a synthetic sequence offers significant advantages in the design and execution of synthetic routes towards novel therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies for their specific target molecules.

References

Application Notes and Protocols: Corey-Seebach Reaction Conditions for 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-keto acids utilizing the Corey-Seebach reaction, with a focus on the formation and subsequent reactions of 1,3-dithiane-2-carboxylic acid intermediates. The Corey-Seebach reaction offers a powerful umpolung strategy, reversing the polarity of the carbonyl carbon and enabling the synthesis of a variety of carbonyl compounds, including α-keto acids, which are valuable building blocks in medicinal chemistry and drug development.[1][2][3]

The overall transformation involves a three-stage process:

  • Formation of a 2-substituted-1,3-dithiane from an aldehyde.

  • Deprotonation and carboxylation to yield a this compound derivative.

  • Hydrolysis (deprotection) of the dithiane to unveil the α-keto acid.

Each stage is detailed below with experimental protocols and tabulated data for a range of substrates.

Stage 1: Formation of 2-Substituted-1,3-Dithianes from Aldehydes

The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of an acid catalyst.[4][5]

General Experimental Protocol:

A solution of the aldehyde (1.0 eq) and 1,3-propanedithiol (1.1–1.2 eq) in a suitable solvent (e.g., chloroform, dichloromethane, or benzene) is treated with a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-toluenesulfonic acid). The reaction mixture is stirred at room temperature or heated to reflux, often with removal of water, until the reaction is complete (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified.

Table 1: Representative Conditions for the Formation of 2-Substituted-1,3-Dithianes
AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeBF₃·OEt₂ChloroformReflux295[6]
p-Anisaldehydep-TsOHBenzeneReflux492Generic
IsovaleraldehydeBF₃·OEt₂Dichloromethane25388Generic
Cinnamaldehydep-TsOHTolueneReflux590Generic

Stage 2: Deprotonation and Carboxylation to form this compound

The 2-substituted-1,3-dithiane is deprotonated at the C2 position using a strong base, typically n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane. This nucleophilic intermediate is then reacted with carbon dioxide to yield the corresponding this compound.[2][3]

General Experimental Protocol:

To a solution of the 2-substituted-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-30 to -20 °C), is added a solution of n-butyllithium in hexanes (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. An excess of carbon dioxide (either as a gas bubbled through the solution or as crushed dry ice) is then introduced. The reaction is allowed to warm to room temperature and then quenched with water. The carboxylic acid product is isolated by extraction into a basic aqueous solution, followed by acidification and extraction with an organic solvent.

Table 2: Conditions for Deprotonation and Carboxylation of 2-Substituted-1,3-Dithianes
2-Substituted-1,3-DithianeBaseSolventTemperature (°C)Time (h)CO₂ SourceYield (%)Reference
2-Phenyl-1,3-dithianen-BuLiTHF-20 to 02Dry Ice85[2]
2-Butyl-1,3-dithianen-BuLiTHF-301.5Gas82Generic
2-(p-Tolyl)-1,3-dithianen-BuLiTHF-252Dry Ice88Generic

Stage 3: Hydrolysis of this compound to α-Keto Acid

The final step is the deprotection of the dithiane to reveal the α-keto acid. This is often the most challenging step and can be achieved under various conditions, frequently requiring oxidative cleavage or the use of heavy metal salts.[2][7] For 1,3-dithiane-2-carboxylic acids, acid-catalyzed hydrolysis is a viable method.[7]

General Experimental Protocol:

The this compound derivative is dissolved in a suitable solvent system (e.g., aqueous ethanol, acetone, or acetonitrile) and treated with a reagent for deprotection. For example, using mercury(II) chloride and mercury(II) oxide, the mixture is stirred at room temperature or heated until the reaction is complete. The reaction mixture is then filtered, and the α-keto acid is isolated from the filtrate by extraction and purified.

Table 3: Conditions for the Hydrolysis of 1,3-Dithiane-2-Carboxylic Acids
This compound DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Carboxy-2-phenyl-1,3-dithianeHgCl₂, HgOAq. Ethanol25480[2]
2-Carboxy-2-butyl-1,3-dithianeChloramine-TAq. Methanol25375[8]
2-Carboxy-2-(p-tolyl)-1,3-dithianep-TsOH, H₂OTolueneReflux678[7]

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the overall experimental workflow of the Corey-Seebach reaction for the synthesis of α-keto acids and the logical relationship of the key steps.

Corey_Seebach_Workflow Aldehyde Aldehyde Dithiane 2-Substituted-1,3-dithiane Aldehyde->Dithiane 1,3-Propanedithiol, Acid Catalyst Lithio_Dithiane 2-Lithio-1,3-dithiane Dithiane->Lithio_Dithiane n-BuLi Dithiane_Carboxylic_Acid This compound Lithio_Dithiane->Dithiane_Carboxylic_Acid CO₂ Alpha_Keto_Acid α-Keto Acid Dithiane_Carboxylic_Acid->Alpha_Keto_Acid Hydrolysis

Caption: Experimental workflow for the synthesis of α-keto acids.

Logical_Relationships cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Aldehyde Aldehyde Dithiane 1,3-Dithiane Derivative Aldehyde->Dithiane Protection Carboxylic_Acid Dithiane Carboxylic Acid Dithiane->Carboxylic_Acid Carboxylation Keto_Acid α-Keto Acid Carboxylic_Acid->Keto_Acid Deprotection

Caption: Logical progression of the Corey-Seebach synthesis of α-keto acids.

References

Application Notes and Protocols for the Deprotection of 1,3-Dithiane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the deprotection of 1,3-dithiane-2-carboxylic acid and its ester derivatives. The primary product of this deprotection is an α-keto acid or α-keto ester, a valuable functional group in organic synthesis and medicinal chemistry. This document details several effective protocols, summarizes quantitative data, and provides visual aids to illustrate the experimental workflows.

Introduction

The 1,3-dithiane group is a widely used protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. Furthermore, the acidity of the C-2 proton allows for the use of 2-substituted 1,3-dithianes as acyl anion equivalents in C-C bond formation. The subsequent deprotection to regenerate the carbonyl functionality is a crucial step. In the case of this compound derivatives, this deprotection unmasks an α-keto acid or ester moiety. The choice of deprotection method is critical and depends on the overall molecular structure, the presence of other functional groups, and the desired reaction scale. This note covers three primary categories of deprotection: oxidative methods, heavy metal-mediated methods, and acid-catalyzed hydrolysis.

Deprotection Methods Overview

Several reagents and conditions have been developed for the cleavage of the 1,3-dithiane group. The most common strategies involve oxidation of the sulfur atoms, followed by hydrolysis, or the use of thiophilic metal salts to facilitate the cleavage.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of 1,3-dithiane derivatives. While specific examples for 2-carboxylic acid derivatives are limited in comparative studies, the data presented is based on general dithiane deprotection and is expected to be applicable. Yields are indicative and may vary based on the specific substrate.

Deprotection Reagent(s)Substrate TypeTypical ConditionsReaction TimeTypical Yield (%)Notes
N-Bromosuccinimide (NBS)Dithiane EstersAcetonitrile/water, rt15-60 min85-95Mild and effective for many substrates.
Mercury(II) Chloride (HgCl₂) / Calcium Carbonate (CaCO₃)Dithiane Acids/EstersAcetonitrile/water, reflux1-4 h80-90Classic method, effective but toxic.
Ceric Ammonium Nitrate (CAN)Dithiane EstersAcetonitrile/water, 0 °C to rt5-30 min80-95Fast and high-yielding, strong oxidant.
o-Iodoxybenzoic acid (IBX)Dithiane Acids/EstersDMSO, rt1-5 h85-95Metal-free oxidative method.
Hydrogen Peroxide (H₂O₂) / Iodine (I₂)Dithiane Acids/EstersAqueous micellar system, rt1-3 h80-90"Green" and mild conditions.
Polyphosphoric Acid (PPA) / Acetic Acid (HOAc)Dithiane Acids/Esters20-45 °C3-8 h70-85Acid-catalyzed, metal-free.[1]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This method is often preferred due to its mild conditions and high efficiency.

Materials:

  • This compound ester derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the this compound ester (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.1 mmol, 2.1 equivalents) in small portions over 5 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-keto ester.

Protocol 2: Deprotection using Mercury(II) Chloride (HgCl₂)

A traditional and effective method, but requires careful handling and disposal of mercury waste.

Materials:

  • This compound derivative

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate or dichloromethane

Procedure:

  • To a solution of the this compound derivative (1.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL) in a round-bottom flask, add calcium carbonate (2.2 mmol, 2.2 equivalents).

  • Add mercury(II) chloride (2.1 mmol, 2.1 equivalents) to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction usually takes 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the mercury salts. Wash the pad with the extraction solvent.

  • Extract the filtrate with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the α-keto acid or ester.

Protocol 3: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)

This method is characterized by very short reaction times and high yields.

Materials:

  • This compound ester derivative

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound ester (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 8 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ceric ammonium nitrate (CAN) (2.5 mmol, 2.5 equivalents) in acetonitrile/water (3 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is often complete within 5-30 minutes.

  • Once the reaction is complete, dilute the mixture with water (10 mL).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure α-keto ester.

Visualizations

General Workflow for Deprotection

The following diagram illustrates the general workflow for the deprotection of a this compound derivative to an α-keto acid.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Final Product Start 1,3-Dithiane-2-carboxylic Acid Derivative Reaction Deprotection Reagent (e.g., NBS, HgCl₂, CAN) + Solvent System Start->Reaction Reaction Setup Quench Quenching Reaction->Quench Reaction Monitoring Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product α-Keto Acid / Ester Purification->Product

Caption: General experimental workflow for dithiane deprotection.

Chemical Transformation Pathway

This diagram illustrates the chemical transformation from a this compound ester to an α-keto ester.

Caption: Deprotection of a dithiane to an α-keto ester.

Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.

Signaling Pathways and Logical Relationships

The deprotection of 1,3-dithianes generally proceeds through an intermediate where the sulfur atoms are rendered more susceptible to hydrolysis.

Deprotection_Mechanism Dithiane 1,3-Dithiane Derivative Intermediate Activated Intermediate (e.g., Sulfonium ion, S-Oxide) Dithiane->Intermediate Oxidation or Coordination Oxidant Oxidizing Agent (e.g., NBS, CAN) Oxidant->Intermediate Metal Thiophilic Metal Salt (e.g., HgCl₂) Metal->Intermediate Product α-Keto Acid / Ester Intermediate->Product Water Water (Hydrolysis) Water->Product attacks

Caption: Simplified mechanism of dithiane deprotection.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1,3-dithiane-2-carboxylic acid, a valuable building block in organic synthesis, particularly in the preparation of α-keto acids and other complex molecules. The protocol herein details a robust and scalable two-step process commencing with the synthesis of 1,3-dithiane, followed by its lithiation and subsequent carboxylation. This application note includes detailed experimental procedures, tabulated data for easy reference, and graphical representations of the synthetic workflow to ensure clarity and reproducibility.

Introduction

1,3-Dithianes are versatile protecting groups for carbonyl compounds and, more importantly, can be deprotonated at the C-2 position to form a nucleophilic acyl anion equivalent—a concept known as "umpolung" reactivity. This reactivity allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. The reaction of the 2-lithio-1,3-dithiane intermediate with carbon dioxide provides a direct route to this compound. This compound serves as a stable precursor to α-keto acids, which are important motifs in numerous biologically active molecules and pharmaceutical intermediates. The following protocols are designed for scalability to meet the demands of drug development and large-scale chemical synthesis.

Overall Reaction Scheme

cluster_0 Step 1: Synthesis of 1,3-Dithiane cluster_1 Step 2: Synthesis of this compound 1,3-Propanedithiol 1,3-Propanedithiol 1,3-Dithiane 1,3-Dithiane 1,3-Propanedithiol->1,3-Dithiane  + Dimethoxymethane Dimethoxymethane Dimethoxymethane BF3_OEt2 BF3·OEt2, Acetic Acid BF3_OEt2->1,3-Dithiane nBuLi 1) n-Butyllithium, THF 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane (Intermediate) 1,3-Dithiane->2-Lithio-1,3-dithiane n-BuLi CO2 2) CO2 (solid) H3O 3) H3O+ 1_3_Dithiane_2_Carboxylic_Acid This compound 2-Lithio-1,3-dithiane->1_3_Dithiane_2_Carboxylic_Acid CO2, then H3O+ G cluster_setup Initial Setup cluster_synthesis Synthesis Steps cluster_workup Work-up and Purification A Dry Glassware C Dissolve 1,3-Dithiane in THF A->C B Inert Atmosphere (N2/Ar) B->C D Cool to -20 °C C->D E Add n-BuLi (Lithiation) D->E F Pour onto Dry Ice (Carboxylation) E->F G Warm to Room Temperature F->G H Quench with Water G->H I Wash with Diethyl Ether H->I J Acidify Aqueous Layer I->J K Extract with Diethyl Ether J->K L Dry and Concentrate K->L M Recrystallize L->M N Final Product M->N G Dithiane 1,3-Dithiane (Acidic C-H) Lithio_Dithiane 2-Lithio-1,3-dithiane (Nucleophile) Dithiane->Lithio_Dithiane Deprotonation nBuLi n-Butyllithium (Strong Base) nBuLi->Lithio_Dithiane Carboxylate_Salt Lithium 1,3-dithiane-2-carboxylate (Salt) Lithio_Dithiane->Carboxylate_Salt Nucleophilic Attack CO2 Carbon Dioxide (Electrophile) CO2->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product Protonation H3O Acidic Workup (H3O+) H3O->Final_Product

Application Notes and Protocols for Diastereoselective Reactions of 1,3-Dithiane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols for conducting diastereoselective reactions with 1,3-dithiane-2-carboxylic acid derivatives. The 1,3-dithiane moiety is a versatile acyl anion equivalent, and its carboxylic acid derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex molecules with high stereocontrol.[1][2][3] This document outlines key diastereoselective transformations, including asymmetric oxidation and conjugate addition reactions, complete with detailed experimental protocols and quantitative data to guide your research and development efforts.

Asymmetric Oxidation of 1,3-Dithiane-2-Carboxylate Esters

The asymmetric oxidation of 1,3-dithiane-2-carboxylate esters provides a reliable method for the synthesis of chiral trans-1,3-dithiane 1,3-dioxides with high enantioselectivity.[4] These chiral building blocks can be further elaborated, for instance, through hydrolysis and decarboxylation to yield the parent trans-1,3-dithiane 1,3-dioxide.[4] Two key protocols, the Kagan and Modena methods, have been successfully employed for this transformation.[4]

Quantitative Data Summary
EntrySubstrate (Ester)ProtocolOxidizing AgentYield (%)ee (%) of trans-bis-sulfoxide
1Methyl 1,3-dithiane-2-carboxylateKaganCHP (4 eq), (+)-DET (2 eq), Ti(OiPr)₄ (1 eq), H₂O (1 eq)->97
2Ethyl 1,3-dithiane-2-carboxylateKaganCHP (4 eq), (+)-DET (2 eq), Ti(OiPr)₄ (1 eq), H₂O (1 eq)->97
3tert-Butyl 1,3-dithiane-2-carboxylateKaganCHP (4 eq), (+)-DET (2 eq), Ti(OiPr)₄ (1 eq), H₂O (1 eq)->97
4Phenyl 1,3-dithiane-2-carboxylateKaganCHP (4 eq), (+)-DET (2 eq), Ti(OiPr)₄ (1 eq), H₂O (1 eq)->97
5Ethyl 1,3-dithiane-2-carboxylateModenaCHP (4 eq), (+)-DET (2 eq), Ti(OiPr)₄ (0.5 eq)60High

Data sourced from studies on the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates.[4] CHP = Cumene Hydroperoxide, (+)-DET = (+)-Diethyl Tartrate

Experimental Protocols

a) Kagan Protocol for Asymmetric Oxidation [4]

  • To a stirred solution of the 1,3-dithiane-2-carboxylate ester in a suitable solvent, add (+)-diethyl tartrate (2 equivalents) and titanium(IV) isopropoxide (1 equivalent).

  • Cool the mixture to -35 °C.

  • Add water (1 equivalent) and stir for a designated period.

  • Add cumene hydroperoxide (4 equivalents) and maintain the reaction at -35 °C for 48 hours.

  • Quench the reaction and work up to isolate the product.

  • Purify the crude product by chromatography to obtain the trans-1,3-dithiane 1,3-dioxide.

b) Modena Protocol for Asymmetric Oxidation [4]

  • To a stirred solution of the 1,3-dithiane-2-carboxylate ester in a suitable solvent, add (+)-diethyl tartrate (2 equivalents) and titanium(IV) isopropoxide (0.5 equivalents).

  • Cool the mixture to -22 °C.

  • Add cumene hydroperoxide (4 equivalents) and maintain the reaction at -22 °C for 24 hours.

  • Perform a rapid workup and purification due to the acid sensitivity of the bis-sulfoxide product.

Reaction Workflow

sub 1,3-Dithiane-2-carboxylate Ester reagents Oxidizing Agent (Kagan or Modena Protocol) sub->reagents Asymmetric Oxidation product trans-1,3-Dithiane 1,3-Dioxide reagents->product

Caption: Asymmetric oxidation of 1,3-dithiane-2-carboxylate esters.

Organocatalytic Stereoselective Conjugate Addition to Nitroalkenes

An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes.[5] This reaction provides access to γ-nitro-β-aryl-α-keto esters with high enantiomeric excess and serves as a formal catalytic stereoselective conjugate addition of a glyoxylate anion synthon.[5] The resulting products are versatile intermediates for the synthesis of biologically active molecules, such as the GABAB receptor agonist baclofen.[5]

Quantitative Data Summary
EntryNitroalkeneThioesterCatalystYield (%)ee (%)
1Nitrostyrene2-S-Trifluoroethyl carboxy-thioester-1,3-dithianeChiral Amine7187
2p-Chloronitrostyrene2-S-Trifluoroethyl carboxy-thioester-1,3-dithianeChiral Amine8592
3o-Chloronitrostyrene2-S-Trifluoroethyl carboxy-thioester-1,3-dithianeChiral Amine7570
4p-Methylnitrostyrene2-S-Trifluoroethyl carboxy-thioester-1,3-dithianeChiral Amine6888

Data sourced from studies on the stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes.[5] Reactions were typically run with 0.1 mmol of nitroalkene, 0.2 mmol of dithiane, and 0.02 mmol of catalyst in 1 mL of toluene at 25 °C.[5]

Experimental Protocol

Organocatalytic Michael Addition [5]

  • In a reaction vessel, dissolve the nitroalkene (0.1 mmol), the 2-carboxythioester-1,3-dithiane (0.2 mmol), and the chiral amine catalyst (0.02 mmol) in toluene (1 mL).

  • Stir the reaction mixture at room temperature (25 °C) for the appropriate time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, purify the reaction mixture by column chromatography to isolate the γ-nitro-β-aryl-α-keto ester.

  • Determine the enantiomeric excess of the product by high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Logical Relationship Diagram

start 2-Carboxythioester-1,3-dithiane + Nitroalkene catalyst Chiral Amine Catalyst start->catalyst Organocatalytic Conjugate Addition product γ-Nitro-β-aryl-α-keto ester catalyst->product bioactive Biologically Active Molecules (e.g., Baclofen) product->bioactive Further Transformations

Caption: Synthesis and application of γ-nitro-β-aryl-α-keto esters.

General Considerations for Diastereoselective Reactions

The stereochemical outcome of reactions involving 2-lithio-1,3-dithiane derivatives is highly dependent on the substitution pattern of the dithiane ring and the nature of the electrophile. In conformationally biased systems, such as cis-4,6-dimethyl-1,3-dithiane, the lithiated intermediate exhibits a strong preference for the equatorial position, leading to highly stereoselective reactions.[6] For instance, reactions of the lithium derivative of cis-4,6-dimethyl-1,3-dithiane with various electrophiles (DCl, methyl iodide, carbonyl compounds) proceed with almost exclusive formation of the equatorial product.[6] This high degree of stereocontrol is attributed to stereoelectronic effects rather than simple steric hindrance.[6]

These principles can be extended to the diastereoselective reactions of this compound derivatives, where the carboxyl group can further influence the stereochemical course of the reaction. Researchers should consider the conformational preferences of their specific dithiane substrate and the potential for chelation control when designing diastereoselective transformations.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Chiral Auxiliaries with 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] This document provides detailed application notes and protocols for the use of chiral auxiliaries covalently attached to 1,3-dithiane-2-carboxylic acid. This strategy leverages the "umpolung" reactivity of the 1,3-dithiane moiety, which functions as a masked acyl anion, to facilitate highly diastereoselective carbon-carbon bond formations.[2]

The general approach involves the temporary incorporation of a chiral auxiliary onto the carboxyl group of this compound.[1] The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation at the C2 position of the dithiane ring. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary.[1]

Core Concept: Diastereoselective Alkylation

The key transformation highlighted in these notes is the diastereoselective alkylation of a 1,3-dithiane-2-carboxylate equipped with a chiral auxiliary. The process begins with the deprotonation of the C2 proton of the dithiane ring using a strong base, such as n-butyllithium, to form a chiral lithium enolate. The chiral auxiliary sterically hinders one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face, thus leading to the formation of one diastereomer in preference to the other.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of α-substituted carboxylic acids using a chiral auxiliary attached to this compound.

Asymmetric Synthesis Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage 1_3-Dithiane-2-carboxylic_acid 1,3-Dithiane-2- carboxylic acid Attachment Attachment (e.g., Acylation) 1_3-Dithiane-2-carboxylic_acid->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Chiral_Auxiliary->Attachment Chiral_Dithiane_Adduct Chiral Dithiane Adduct Attachment->Chiral_Dithiane_Adduct Deprotonation Deprotonation (e.g., n-BuLi) Chiral_Dithiane_Adduct->Deprotonation Alkylation Alkylation (Electrophile, R-X) Deprotonation->Alkylation Alkylated_Adduct Alkylated Adduct (High d.e.) Alkylation->Alkylated_Adduct Cleavage Cleavage (e.g., LiOH, H₂O₂) Alkylated_Adduct->Cleavage Enantioenriched_Product Enantioenriched α-substituted Carboxylic Acid Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Stereocontrol Mechanism cluster_0 Chelated Enolate Intermediate Enolate Chelated Lithium Enolate Blocked_Face Steric Hindrance from Auxiliary's Substituent Enolate->Blocked_Face blocks top face Electrophile Electrophile (R-X) Open_Face Favored Trajectory Electrophile->Open_Face approaches from less hindered bottom face Alkylation_Product Single Diastereomer of Alkylated Product Open_Face->Alkylation_Product

References

Application Notes and Protocols: Reaction of 1,3-Dithiane-2-Carboxylic Acid with Epoxides for the Synthesis of γ-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 1,3-dithiane-2-carboxylic acid with epoxides, a versatile method for the synthesis of γ-hydroxy-α-keto ester precursors, which can be subsequently converted to valuable γ-lactone scaffolds. The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide by the carboxylate of this compound. This is followed by an optional deprotection of the dithiane group to unmask the ketone functionality, which can then lead to the formation of α-keto-γ-lactones. This methodology is particularly relevant in medicinal chemistry and drug development for the construction of complex heterocyclic motifs present in many biologically active molecules.

Introduction

The reaction between this compound and epoxides represents a robust strategy for the synthesis of highly functionalized building blocks. The 1,3-dithiane moiety serves as a masked carbonyl group, allowing for nucleophilic attack of the carboxylate on the epoxide without interference from an adjacent ketone. The subsequent ring-opening of the epoxide is a highly regioselective process, typically occurring at the less sterically hindered carbon atom. The resulting product, a γ-hydroxy-α-(1,3-dithian-2-yl)carboxylic acid, can be cyclized to the corresponding lactone and the dithiane can be deprotected under various conditions to reveal the α-keto lactone. This two-step sequence provides access to a class of compounds with significant potential in the synthesis of natural products and pharmaceutical agents.

Reaction Schematics and Workflow

The overall transformation can be visualized as a two-stage process: 1) Base-catalyzed ring-opening of an epoxide with this compound, followed by intramolecular cyclization to the γ-lactone, and 2) Deprotection of the dithiane group to yield the final α-keto-γ-lactone.

Reaction_Workflow cluster_stage1 Stage 1: Lactone Formation cluster_stage2 Stage 2: Deprotection start This compound + Epoxide step1 Base-Catalyzed Ring Opening start->step1 intermediate1 γ-Hydroxy-α-(1,3-dithian-2-yl)carboxylic Acid step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product1 γ-Lactone with Dithiane Moiety step2->product1 step3 Dithiane Deprotection product1->step3 final_product α-Keto-γ-lactone step3->final_product

Caption: Overall workflow of the two-stage synthesis of α-keto-γ-lactones.

Data Presentation

Table 1: Base-Catalyzed Ring Opening of Epoxides with Carboxylic Acids

Quantitative data for the direct reaction of this compound with epoxides is not extensively reported in the literature. The following table presents representative data from analogous reactions of various carboxylic acids with different epoxides under basic conditions, which are expected to provide similar outcomes.

EntryCarboxylic AcidEpoxideBaseSolventTemp. (°C)Time (h)Yield (%)
1Acetic AcidPropylene OxideEt3NNeat100585
2Benzoic AcidStyrene OxideK2CO3DMF801292
3Phenylacetic AcidCyclohexene OxideNaHTHF65878
4Isobutyric Acid1,2-EpoxybutaneDBUAcetonitrile80688
5Propionic AcidGlycidyl Phenyl EtherCs2CO3DMSO901090

Note: The data in this table is based on analogous reactions and should be considered as a guideline for optimization.

Table 2: Deprotection of 1,3-Dithianes

A variety of reagents can be employed for the deprotection of the 1,3-dithiane group to the corresponding ketone. The choice of reagent depends on the substrate's functional group tolerance.

EntryDithiane SubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
12-Phenyl-1,3-dithianeHg(ClO4)2, CaCO3aq. THF2515 min95[N/A]
22-Heptyl-1,3-dithianeN-Bromosuccinimideaq. Acetone05 min92[N/A]
32-Benzyl-1,3-dithiane[Bis(trifluoroacetoxy)iodo]benzeneaq. CH3CN251 h90[1]
42-(4-Methoxyphenyl)-1,3-dithianePolyphosphoric Acid, Acetic AcidNeat403 h85[2]
52-Alkyl-1,3-dithianesH2O2, I2 (cat.), SDSWater2530 min~95[N/A]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of γ-(1,3-Dithian-2-yl)-γ-lactones

This protocol is based on analogous base-catalyzed epoxide ring-opening reactions by carboxylates.

Materials:

  • This compound

  • Substituted epoxide

  • Anhydrous base (e.g., potassium carbonate, sodium hydride, or DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile)

  • Anhydrous workup reagents (e.g., diethyl ether, saturated aqueous ammonium chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C and add the anhydrous base (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carboxylate salt.

  • Add the epoxide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the γ-hydroxy acid, can be purified by column chromatography or taken directly to the next step.

  • To effect lactonization, the purified hydroxy acid can be treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene or toluene with azeotropic removal of water.

Protocol1_Workflow start Start: This compound + Anhydrous Solvent add_base Add Base (1.1 eq) at 0 °C start->add_base stir1 Stir at 0 °C for 30 min add_base->stir1 add_epoxide Add Epoxide (1.0-1.2 eq) at 0 °C stir1->add_epoxide warm_react Warm to Reaction Temp. Monitor by TLC add_epoxide->warm_react quench Quench with sat. aq. NH4Cl warm_react->quench extract Extract with Organic Solvent quench->extract workup Wash, Dry, Concentrate extract->workup purify_or_next Purify or Proceed to Lactonization workup->purify_or_next lactonization Acid-catalyzed Lactonization purify_or_next->lactonization final_product γ-(1,3-Dithian-2-yl)-γ-lactone lactonization->final_product

Caption: Experimental workflow for the synthesis of γ-(1,3-dithian-2-yl)-γ-lactones.

Protocol 2: General Procedure for the Deprotection of the Dithiane Group to an α-Keto-γ-lactone

This protocol outlines a common method for dithiane deprotection using an oxidative cleavage approach.

Materials:

  • γ-(1,3-Dithian-2-yl)-γ-lactone

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Aqueous acetonitrile

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the γ-(1,3-dithian-2-yl)-γ-lactone (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add [bis(trifluoroacetoxy)iodo]benzene (1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-keto-γ-lactone.

Signaling Pathways and Logical Relationships

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions. Under basic conditions, the reaction proceeds via an SN2 mechanism.

Regioselectivity_Mechanism title Regioselectivity of Epoxide Ring Opening conditions Reaction Conditions basic Basic (e.g., K2CO3, NaH) conditions->basic acidic Acidic (e.g., H+ cat.) conditions->acidic mechanism Governing Mechanism basic->mechanism acidic->mechanism sn2 SN2 mechanism->sn2 sn1_like SN1-like mechanism->sn1_like outcome Regiochemical Outcome sn2->outcome sn1_like->outcome less_sub Attack at Less Substituted Carbon outcome->less_sub more_sub Attack at More Substituted Carbon outcome->more_sub

Caption: Influence of reaction conditions on the regioselectivity of epoxide ring opening.

Applications in Drug Development

The α-keto-γ-lactone core is a privileged scaffold found in numerous natural products with diverse biological activities. The synthetic route described herein provides a modular approach to this important class of compounds. The ability to vary both the epoxide and, potentially, substituents on the dithiane precursor allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. This is particularly valuable in the early stages of drug discovery for lead optimization. For instance, this methodology could be applied to the synthesis of analogues of known bioactive lactones to improve their pharmacokinetic or pharmacodynamic properties.

Conclusion

The reaction of this compound with epoxides offers a reliable and versatile method for the synthesis of γ-lactones bearing a masked α-keto functionality. The reaction proceeds with good regioselectivity under basic conditions, and the subsequent deprotection of the dithiane group can be achieved using a variety of methods. The protocols and data presented in this document provide a comprehensive guide for researchers in organic synthesis and drug development to utilize this powerful transformation for the construction of complex and biologically relevant molecules. Further exploration of the substrate scope and optimization of reaction conditions are encouraged to fully exploit the potential of this synthetic strategy.

References

Application Notes and Protocols: Protecting Group Compatibility with 1,3-Dithiane-2-Carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of protecting groups in conjunction with 1,3-dithiane-2-carboxylic acid and its derivatives. The inherent stability of the 1,3-dithiane moiety under both acidic and basic conditions makes it an excellent masked carbonyl. However, its successful application in multi-step synthesis hinges on the judicious selection of orthogonal protecting groups for other functionalities within the molecule. This document outlines the compatibility of common protecting groups for alcohols, amines, and the carboxylic acid itself, supported by experimental data and detailed protocols.

Overview of Protecting Group Strategies

The core of 1,3-dithiane chemistry often involves the deprotonation at the C2 position with a strong base (e.g., n-butyllithium) to form a nucleophilic anion, which can then be reacted with various electrophiles.[1][2] This necessitates that any other protecting groups on the molecule are stable to strongly basic and nucleophilic conditions. Subsequently, the 1,3-dithiane group is typically removed under oxidative or mercury(II)-mediated conditions to reveal the carbonyl functionality.[3][4] Therefore, an ideal protecting group strategy will involve groups that are stable to strong bases and can be removed under conditions that do not affect the dithiane ring, and vice-versa.

Orthogonal Protecting Group Compatibility

The concept of orthogonal protection is paramount when working with multifunctional molecules.[5] This strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. The following sections detail the compatibility of common protecting groups with the key reaction conditions encountered in this compound chemistry.

Protecting Groups for Alcohols

Alcohols are common functional groups in molecules targeted for synthesis using dithiane chemistry. The choice of protecting group is critical to prevent their acidic proton from interfering with the lithiation step.

Silyl Ethers

Silyl ethers are a popular choice for protecting alcohols due to their ease of installation and tunable stability based on the steric bulk of the silicon substituents.[6]

Compatibility Data:

Protecting GroupFormation ConditionsStable ToLabile To
Trimethylsilyl (TMS) EtherTMSCl, Et3N, CH2Cl2, 0 °CStrong bases (e.g., n-BuLi at low temp.), Grignard reagentsMild acid (e.g., AcOH), Fluoride ion (e.g., TBAF), K2CO3/MeOH
Triethylsilyl (TES) EtherTESCl, Imidazole, DMF, rtStrong bases, Grignard reagents, mild oxidative conditionsAqueous acid (e.g., 5-10% formic acid), Fluoride ion
tert-Butyldimethylsilyl (TBDMS/TBS) EtherTBDMSCl, Imidazole, DMF, rtStrong bases, Grignard reagents, many oxidative and reductive conditionsAqueous acid (e.g., AcOH, HCl), Fluoride ion (e.g., TBAF)
tert-Butyldiphenylsilyl (TBDPS) EtherTBDPSCl, Imidazole, DMF, rtStrong bases, Grignard reagents, broad range of reaction conditionsStronger acid, Fluoride ion (slower than TBDMS)

Experimental Protocol: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether

This protocol is adapted from a method for selective deprotection of silyl ethers.[7]

  • Dissolution: Dissolve the substrate containing both TES and TBDMS ether functionalities in methanol to a concentration of 0.1 M.

  • Acidification: Add formic acid to the solution to a final concentration of 5-10% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Benzyl Ethers

Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[8]

Compatibility Data:

Protecting GroupFormation ConditionsStable ToLabile To
Benzyl (Bn) EtherNaH, BnBr, THF, 0 °C to rtStrong acids, strong bases, many oxidative and reductive conditionsCatalytic hydrogenation (e.g., H₂, Pd/C), Dissolving metal reduction (e.g., Na/NH₃)

Protecting Groups for Amines

Primary and secondary amines require protection to prevent N-H deprotonation by strong bases and undesired side reactions. Carbamate-based protecting groups are most common.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile amine protecting group.[9]

Compatibility Data:

Protecting GroupFormation ConditionsStable ToLabile To
tert-Butoxycarbonyl (Boc)Boc₂O, Et₃N, CH₂Cl₂, rtStrong bases (e.g., n-BuLi), catalytic hydrogenation, nucleophilesStrong acids (e.g., TFA, HCl)
Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, offering an orthogonal strategy to the acid-labile Boc group.[10][11]

Compatibility Data:

Protecting GroupFormation ConditionsStable ToLabile To
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rtAcids, catalytic hydrogenationBases (e.g., 20% piperidine in DMF)

Experimental Protocol: Fmoc Deprotection

This protocol is a standard procedure for the removal of the Fmoc group.[12]

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in dimethylformamide (DMF).

  • Reaction: Treat the Fmoc-protected substrate with the piperidine/DMF solution (approximately 10 mL per gram of substrate).

  • Reaction Time: Stir the mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Purification: Purify the resulting amine by flash column chromatography or crystallization.

Protection of the Carboxylic Acid

The carboxylic acid of this compound must be protected, typically as an ester, before C2-lithiation and alkylation to prevent reaction of the base with the acidic proton of the carboxyl group.[2]

Compatibility Data:

Protecting GroupFormation ConditionsStable ToLabile To
Methyl/Ethyl EsterSOCl₂, MeOH/EtOH, refluxStrong bases (e.g., n-BuLi at low temp.), most standard reaction conditionsAcid or base hydrolysis (e.g., LiOH, H₂O/THF)
tert-Butyl EsterBoc₂O, DMAP, t-BuOHStrong bases, catalytic hydrogenationStrong acids (e.g., TFA)

Logical Workflow for Protecting Group Strategy

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules using this compound chemistry. The following diagram illustrates a logical workflow for this process.

ProtectingGroupStrategy start Start: Target Molecule with This compound Moiety protect_cooh Protect Carboxylic Acid (e.g., as Ethyl Ester) start->protect_cooh protect_other Protect Other Functional Groups (Alcohols, Amines, etc.) protect_cooh->protect_other lithiation C2-Lithiation of Dithiane Ester (e.g., n-BuLi, THF, -78 °C) protect_other->lithiation alkylation Alkylation with Electrophile (e.g., R-X) lithiation->alkylation deprotect_other Selective Deprotection of Other Functional Groups alkylation->deprotect_other deprotect_dithiane Deprotection of Dithiane (e.g., HgCl₂, CaCO₃, aq. MeCN) alkylation->deprotect_dithiane No other PGs or deprotection not needed first modify_deprotected Further Functional Group Manipulation deprotect_other->modify_deprotected modify_deprotected->deprotect_dithiane deprotect_ester Ester Hydrolysis (e.g., LiOH, H₂O/THF) modify_deprotected->deprotect_ester If ester hydrolysis is the final deprotection deprotect_dithiane->deprotect_ester final_product Final Product deprotect_dithiane->final_product If ester hydrolysis is not required deprotect_ester->final_product

Caption: Workflow for a synthesis involving this compound.

Signaling Pathway Analogy: Orthogonal Deprotection

The concept of orthogonal deprotection can be visualized as a signaling pathway where specific stimuli (reagents) trigger distinct deprotection events without cross-reactivity.

OrthogonalDeprotection multifunctional_molecule Multifunctional Molecule (Protected Dithiane Derivative) reagent_acid Acidic Conditions (e.g., TFA) reagent_base Basic Conditions (e.g., Piperidine) reagent_h2 Hydrogenolysis (H₂, Pd/C) reagent_f Fluoride Ion (e.g., TBAF) deprotect_boc Boc Deprotection reagent_acid->deprotect_boc deprotect_fmoc Fmoc Deprotection reagent_base->deprotect_fmoc deprotect_bn Benzyl Ether Deprotection reagent_h2->deprotect_bn deprotect_silyl Silyl Ether Deprotection reagent_f->deprotect_silyl

Caption: Orthogonal deprotection pathways for common protecting groups.

By carefully selecting protecting groups from different orthogonal sets, researchers can achieve highly selective transformations in the synthesis of complex molecules utilizing the versatile chemistry of this compound.

References

Application Notes and Protocols: Synthesis of Isotopically Labeled 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, facilitating mechanistic studies, quantitative bioanalysis, and metabolic profiling. 1,3-Dithiane-2-carboxylic acid is a versatile building block in organic synthesis. This document provides detailed protocols for the synthesis of this compound isotopically labeled with Carbon-13 ([¹³C]) or Deuterium ([D]) at specific positions. The protocols described herein are based on established synthetic transformations, including the formation of 1,3-dithiane, its subsequent lithiation, and carboxylation with an isotopically labeled carbon source.

Synthetic Strategy

The synthesis of isotopically labeled this compound is achieved through a robust three-step sequence. The general workflow involves the initial preparation of 1,3-dithiane, followed by deprotonation to generate a nucleophilic intermediate, which is then quenched with an isotopically labeled electrophile.

Synthesis_Workflow cluster_0 Step 1: 1,3-Dithiane Formation cluster_1 Step 2: Lithiation cluster_2 Step 3: Isotopic Labeling & Carboxylation A 1,3-Propanedithiol C 1,3-Dithiane A->C Acid Catalyst (e.g., BF3·OEt2) B Formaldehyde Source (e.g., Paraformaldehyde) B->C D 1,3-Dithiane F 2-Lithio-1,3-dithiane D->F THF, -30°C to -20°C E n-Butyllithium E->F G 2-Lithio-1,3-dithiane I Isotopically Labeled This compound G->I Quench at -78°C H Labeled CO2 (e.g., ¹³CO₂ or D₂O for deuteration followed by carboxylation) H->I

Figure 1: General synthetic workflow for isotopically labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of [carboxy-¹³C]-1,3-Dithiane-2-carboxylic Acid

This protocol outlines the synthesis of this compound labeled with ¹³C at the carboxylic acid position.

Step 1: Synthesis of 1,3-Dithiane

  • Materials: 1,3-Propanedithiol, paraformaldehyde, boron trifluoride diethyl etherate (BF₃·OEt₂), diethyl ether, sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 1,3-propanedithiol (1.0 equiv.) in diethyl ether at 0 °C, add paraformaldehyde (1.1 equiv.).

    • Slowly add boron trifluoride diethyl etherate (0.1 equiv.) to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a 1 M aqueous sodium hydroxide solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,3-dithiane as a white solid.

Step 2: Formation of 2-Lithio-1,3-dithiane

  • Materials: 1,3-Dithiane, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1,3-dithiane (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -30 °C.

    • Slowly add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature between -30 °C and -20 °C.

    • Stir the resulting solution at this temperature for 2 hours to ensure complete formation of 2-lithio-1,3-dithiane.

Step 3: Carboxylation with [¹³C]-Carbon Dioxide

  • Materials: 2-Lithio-1,3-dithiane solution, [¹³C]-Carbon dioxide (gas or solid), diethyl ether, hydrochloric acid.

  • Procedure:

    • Cool the solution of 2-lithio-1,3-dithiane to -78 °C.

    • Introduce [¹³C]-carbon dioxide gas into the reaction vessel via a needle or add crushed [¹³C]-dry ice in portions.

    • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [carboxy-¹³C]-1,3-dithiane-2-carboxylic acid.

Protocol 2: Synthesis of [2-²H]-1,3-Dithiane-2-carboxylic Acid

This protocol details the preparation of this compound with a deuterium label at the 2-position of the dithiane ring.

Step 1 & 2: Formation of 2-Lithio-1,3-dithiane

  • Follow the procedure described in Protocol 1, Steps 1 and 2.

Step 3: Deuteration and Carboxylation

  • Materials: 2-Lithio-1,3-dithiane solution, deuterium oxide (D₂O), carbon dioxide (solid), diethyl ether, hydrochloric acid.

  • Procedure:

    • Cool the solution of 2-lithio-1,3-dithiane to -78 °C.

    • Quench the reaction by the dropwise addition of deuterium oxide (1.2 equiv.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C.

    • Re-cool the solution to -30 °C and add n-butyllithium (1.05 equiv.) dropwise.

    • Stir for 2 hours at -30 °C to -20 °C to form the deuterated 2-lithio-1,3-dithiane.

    • Cool the solution to -78 °C and add an excess of crushed dry ice (unlabeled carbon dioxide).

    • Follow the workup procedure described in Protocol 1, Step 3 (from step 3 onwards) to isolate [2-²H]-1,3-dithiane-2-carboxylic acid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 1,3-dithiane and its unlabeled carboxylic acid derivative. Yields for the isotopically labeled analogs are expected to be comparable.

Table 1: Reaction Yields

StepProductTypical Yield (%)
1. Dithiane Formation1,3-Dithiane85-95
2. Lithiation & CarboxylationThis compound70-85
Overall Yield 60-80

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1,3-DithianeC₄H₈S₂120.24White solid
This compoundC₅H₈O₂S₂164.25White solid
[carboxy-¹³C]-1,3-Dithiane-2-carboxylic acid¹³CC₄H₈O₂S₂165.25White solid
[2-²H]-1,3-Dithiane-2-carboxylic acidC₅H₇DO₂S₂165.25White solid

Table 3: Isotopic Enrichment

Labeled CompoundIsotopeExpected Isotopic Purity (%)
[carboxy-¹³C]-1,3-Dithiane-2-carboxylic acid¹³C>98
[2-²H]-1,3-Dithiane-2-carboxylic acid²H (D)>98

Note: Isotopic purity is dependent on the isotopic enrichment of the starting labeled material (e.g., ¹³CO₂ or D₂O).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Boron trifluoride diethyl etherate is corrosive and toxic; handle with caution.

  • 1,3-Propanedithiol has a strong, unpleasant odor.

Troubleshooting & Optimization

Technical Support Center: Improving Yields in 1,3-Dithiane-2-Carboxylic Acid Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1,3-dithiane-2-carboxylic acid alkylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic method. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound and its esters.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation: The C-2 proton of the dithiane ring is acidic, but a strong base is required for complete deprotonation to form the nucleophilic carbanion. For the carboxylic acid, two equivalents of base are needed to form the dianion.- Base Selection: Use a sufficiently strong base. n-Butyllithium (n-BuLi) is commonly used. For substrates sensitive to strong nucleophiles, consider non-nucleophilic strong bases like Lithium diisopropylamide (LDA) or Sodium Hydride (NaH). - Stoichiometry: Ensure at least two equivalents of the base are used when starting with the carboxylic acid to deprotonate both the carboxylic acid proton and the C-2 proton. When using an ester, one equivalent is sufficient. - Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an appropriate solvent like tetrahydrofuran (THF) to ensure the stability of the generated anion.
Poor Quality of Reagents: Impurities in starting materials, solvents, or reagents can significantly impact the reaction.- Purification: Ensure the this compound or its ester is pure. - Solvent Purity: Use anhydrous solvents. Traces of water will quench the strong base and the carbanion. Dry solvents over appropriate drying agents before use. - Base Titration: The concentration of commercially available organolithium reagents can decrease over time. Titrate the n-BuLi solution before use to ensure accurate stoichiometry.
Ineffective Alkylating Agent: The reactivity of the alkylating agent is crucial for a successful SN2 reaction.- Leaving Group: Use alkylating agents with good leaving groups. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. - Steric Hindrance: Primary alkyl halides are the most effective. Secondary and tertiary alkyl halides are prone to elimination side reactions and are generally poor substrates for this reaction.
Reaction Temperature Too High: The lithiated dithiane is thermally unstable and can decompose at higher temperatures.Maintain low temperatures (-78 °C to -20 °C) during the deprotonation and alkylation steps.[1]

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Over-alkylation: If the starting material is not fully deprotonated, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent.- Controlled Addition: Add the alkylating agent slowly to the solution of the dithiane anion at a low temperature. - Stoichiometry: Use a slight excess of the dithiane starting material relative to the alkylating agent.
Elimination Products: With sterically hindered alkylating agents (secondary or tertiary halides), elimination can compete with substitution.Use primary alkyl halides whenever possible. If a secondary halide must be used, carefully optimize the reaction temperature and consider using a less-hindered base.
Reaction with the Carboxylate Group: If the carboxylic acid is not protected or converted to an ester, the strong base can react with the acidic proton, and the resulting carboxylate could potentially have reduced solubility or reactivity.It is highly recommended to use an ester derivative (e.g., ethyl or methyl ester) of this compound for alkylation reactions to avoid complications with the free carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a strong base like n-BuLi?

The proton at the C-2 position of the 1,3-dithiane ring is acidic due to the electron-withdrawing effect of the two sulfur atoms. However, its pKa is relatively high, necessitating a very strong base like n-butyllithium to achieve complete deprotonation and generate the nucleophilic carbanion required for the alkylation reaction.[2][3]

Q2: Can I use this compound directly for the alkylation?

While technically possible by using two equivalents of a strong base to form the dianion (one for the carboxylic acid proton and one for the C-2 proton), it is generally more practical and leads to cleaner reactions to first convert the carboxylic acid to an ester (e.g., ethyl or methyl ester). This avoids potential solubility issues and side reactions associated with the free carboxylate group.

Q3: What is the best solvent for this reaction?

Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the deprotonation and alkylation of 1,3-dithianes. It is a polar aprotic solvent that can solvate the lithium cation and is stable at the low temperatures required for the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture can be compared to the starting material to check for its consumption. Staining with potassium permanganate can help visualize the sulfur-containing compounds.

Q5: What is the mechanism of the alkylation reaction?

The alkylation of the 2-lithio-1,3-dithiane proceeds through a standard SN2 (bimolecular nucleophilic substitution) mechanism. The negatively charged carbon at the C-2 position acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Data Presentation

Parameter Condition Effect on Yield Rationale
Base n-BuLiGenerally HighStrong, readily available base for efficient deprotonation.
LDAHighStrong, non-nucleophilic base, useful for sensitive substrates.
NaHModerate to HighRequires higher temperatures for deprotonation, may lead to side reactions.
Solvent THF (anhydrous)OptimalGood solubility for reactants and stable at low temperatures.
Diethyl Ether (anhydrous)GoodCan be used, but THF is generally preferred for better solvation.
Protic Solvents (e.g., alcohols)Very Low/No ReactionReacts with and quenches the strong base and the carbanion.
Temperature -78 °C to -20 °COptimalStabilizes the lithiated intermediate and minimizes side reactions.[1]
> 0 °CDecreasedCan lead to decomposition of the lithiated species and side reactions.
Alkylating Agent Primary Alkyl IodideHighExcellent leaving group and minimal steric hindrance.
Primary Alkyl BromideGoodGood leaving group, slightly less reactive than iodide.
Primary Alkyl ChlorideModeratePoorer leaving group, slower reaction.
Secondary/Tertiary HalidesLow to Very LowProne to elimination side reactions.

Experimental Protocols

Protocol 1: Ethyl 2-Alkyl-1,3-dithiane-2-carboxylate Synthesis

This protocol describes a general procedure for the alkylation of ethyl 1,3-dithiane-2-carboxylate.

Materials:

  • Ethyl 1,3-dithiane-2-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Alkyl halide (e.g., primary alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add ethyl 1,3-dithiane-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution while maintaining the temperature at -78 °C. The solution may turn yellow, indicating the formation of the anion. Stir the mixture at this temperature for 30-60 minutes.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure ethyl 2-alkyl-1,3-dithiane-2-carboxylate.

Visualizations

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) Dithiane_Ester Ethyl 1,3-dithiane-2-carboxylate Anion Lithium Enolate Dithiane_Ester->Anion + n-BuLi - Butane nBuLi n-BuLi Product Ethyl 2-Alkyl-1,3-dithiane-2-carboxylate Anion->Product + R-X - LiX Alkyl_Halide R-X

Caption: Reaction mechanism for the alkylation of ethyl 1,3-dithiane-2-carboxylate.

Experimental_Workflow Start Start: Reaction Setup Dissolve Dissolve Ester in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Deprotonate Add n-BuLi (Formation of Anion) Cool->Deprotonate Alkylate Add Alkyl Halide Deprotonate->Alkylate React Stir and Warm to RT Alkylate->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: General experimental workflow for the alkylation reaction.

Troubleshooting_Logic Start Low or No Yield Check_Base Incomplete Deprotonation? Start->Check_Base Possible Cause Check_Reagents Poor Reagent Quality? Start->Check_Reagents Possible Cause Check_Alkylating_Agent Ineffective Alkylating Agent? Start->Check_Alkylating_Agent Possible Cause Sol_Base Use stronger base Adjust stoichiometry Control temperature Check_Base->Sol_Base Solution Sol_Reagents Purify starting materials Use anhydrous solvents Titrate n-BuLi Check_Reagents->Sol_Reagents Solution Sol_Alkylating_Agent Use more reactive halide (I > Br > Cl) Use primary halide Check_Alkylating_Agent->Sol_Alkylating_Agent Solution

Caption: Troubleshooting decision tree for low reaction yields.

References

common side reactions in Corey-Seebach reaction and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Corey-Seebach Reaction Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Corey-Seebach reaction. Our goal is to help you overcome common challenges, minimize side reactions, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Corey-Seebach reaction?

A1: The most frequently encountered side reactions include:

  • Competing Elimination: Particularly when using sterically hindered alkyl halides as electrophiles.

  • Over-alkylation: The addition of more than one alkyl group to the dithiane.

  • Fragmentation: Cleavage of the dithiane ring, which is more prevalent with 1,3-dithiolanes.

  • Low Yields: Often resulting from incomplete deprotonation, impure reagents, or suboptimal reaction conditions.

  • Difficult Deprotection: Challenges in removing the dithiane protecting group to reveal the final carbonyl compound, often involving toxic reagents.

Q2: I am observing a significant amount of elimination byproduct. How can I favor the desired substitution reaction?

A2: To minimize elimination, consider the following strategies:

  • Choice of Electrophile: Use primary or methyl halides as they are less prone to elimination reactions. Secondary and tertiary alkyl halides are generally not suitable.[1]

  • Reaction Temperature: Maintain a low reaction temperature (typically -78 °C) during the alkylation step to favor the S(N)2 pathway.

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the lithiated dithiane.[2]

Q3: My reaction is yielding a mixture of mono- and di-alkylated products. How can I prevent over-alkylation?

A3: Over-alkylation can be controlled through careful management of reaction parameters:

  • Stoichiometry: Use a precise stoichiometric amount of the alkylating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.

  • Slow Addition: Add the alkylating agent slowly and dropwise to the solution of the lithiated dithiane at a low temperature. This helps to maintain a low concentration of the electrophile and reduces the chance of a second alkylation event.[3]

Q4: The deprotection of my dithiane is proving to be difficult and requires harsh conditions. Are there milder and less toxic alternatives to mercury(II) salts?

A4: Yes, several milder and non-mercury-based methods have been developed for the deprotection of dithianes.[4][5][6] These are often more compatible with sensitive functional groups. See the detailed protocols in the Troubleshooting Guide below for specific examples using reagents like DDQ, Iodine/H(_2)O(_2), and TMSCl/NaI.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting & Optimization
Incomplete Deprotonation of the Dithiane - Base Selection: Ensure the use of a sufficiently strong base, typically n-butyllithium (n-BuLi). For substrates with acidic protons elsewhere, a less nucleophilic base like LDA might be considered, although this can sometimes lead to lower yields.[7] - Reaction Temperature: The deprotonation is usually carried out at low temperatures, ranging from -78 °C to -30 °C. Allowing the reaction to warm up prematurely can lead to decomposition of the lithiated species.[8] - Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N(2) or Ar). Use anhydrous solvents.
Poor Quality of Reagents - Aldehyde/Ketone Purity: Use freshly distilled aldehydes or purified ketones. - 1,3-Propanedithiol: Use freshly opened or distilled 1,3-propanedithiol. - n-Butyllithium: The concentration of commercially available n-BuLi solutions can decrease over time. It is advisable to titrate the n-BuLi solution before use.
Ineffective Alkylating Agent - Reactivity: Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). - Purity: Ensure the purity of the alkylating agent.
Decomposition of the Lithiated Intermediate - Temperature Control: Maintain a consistently low temperature throughout the deprotonation and alkylation steps. Solutions of 2-lithio-1,3-dithiane in THF are stable for weeks at -20 °C but can abstract a proton from the solvent at room temperature.[9]
Issue 2: Fragmentation of the Thioacetal
Possible Cause Troubleshooting & Optimization
Use of 1,3-Dithiolanes Metallated 1,3-dithiolanes are known to undergo fragmentation to ethene and a dithiocarboxylate. To avoid this, it is highly recommended to use 1,3-dithianes, which are more stable and do not readily undergo this fragmentation pathway.[8]
Issue 3: Difficult Deprotection and Formation of Side Products
Possible Cause Troubleshooting & Optimization
Harsh Deprotection Conditions Traditional methods using mercury(II) salts (e.g., HgCl(_2)/HgO) are effective but toxic and can be harsh on sensitive substrates.[10][11] Consider using milder, non-mercury-based deprotection methods.
Side Reactions during Deprotection The choice of deprotection reagent can influence the formation of side products. For example, some oxidative methods might affect other functional groups in the molecule. It is crucial to select a deprotection method that is compatible with the overall molecular structure.

Experimental Protocols

Protocol 1: General Procedure for the Corey-Seebach Reaction
  • Dithiane Formation:

    • To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) is added 1,3-propanedithiol (1.1-1.2 equiv).

    • A catalytic amount of a Lewis acid (e.g., BF(_3)(\cdot)OEt(_2)) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of NaHCO(_3), and the organic layer is separated, washed with brine, dried over anhydrous MgSO(_4), and concentrated under reduced pressure. The crude dithiane is purified by column chromatography.

  • Lithiated Dithiane Formation and Alkylation:

    • The purified dithiane (1.0 equiv) is dissolved in anhydrous THF under an inert atmosphere and cooled to -30 °C.

    • n-Butyllithium (1.1 equiv) is added dropwise, and the reaction mixture is stirred for 1-2 hours at -30 °C.

    • The electrophile (e.g., an alkyl halide, 1.1 equiv) is then added slowly, and the reaction is stirred for several hours at low temperature before being allowed to warm to room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Alternative Deprotection Methods
Method Experimental Protocol Yields Reference
DDQ To a solution of the dithiane (1.0 mmol) in aqueous acetonitrile (e.g., 9:1 MeCN:H(2)O, 10 mL), add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.2 mmol). Stir at room temperature for 15-60 minutes. Quench with saturated aqueous Na(_2)S(_2)O(_3), extract with an organic solvent, wash, dry, and purify.Good to excellent[4]
Iodine/H(_2)O(_2) To a solution of the dithiane (1.0 mmol) in an aqueous micellar system with sodium dodecyl sulfate (SDS), add 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%). Stir at room temperature until completion.Up to 95%[5]
TMSCl/NaI To a mixture of the dithiane (1.0 mmol) and NaI (10 equiv) in acetonitrile, add TMSCl (10 equiv). Stir the solution for 24 hours at room temperature. Quench, extract, and purify.High to excellent

Visualizations

Corey_Seebach_Reaction_Workflow Start Aldehyde/Ketone Dithiane_Formation 1. Dithiane Formation (1,3-Propanedithiol, Lewis Acid) Start->Dithiane_Formation Dithiane 1,3-Dithiane Dithiane_Formation->Dithiane Deprotonation 2. Deprotonation (n-BuLi, THF, -30°C) Dithiane->Deprotonation Lithiated_Dithiane Lithiated Dithiane (Acyl Anion Equivalent) Deprotonation->Lithiated_Dithiane Alkylation 3. Alkylation (Electrophile, e.g., R-X) Lithiated_Dithiane->Alkylation Alkylated_Dithiane Alkylated Dithiane Alkylation->Alkylated_Dithiane Deprotection 4. Deprotection (e.g., HgCl2/HgO or Milder Methods) Alkylated_Dithiane->Deprotection Product Ketone Product Deprotection->Product

Corey-Seebach Reaction Experimental Workflow

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_Reagents 1. Verify Reagent Quality (Purity, Anhydrous Conditions) Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions (Temperature, Stoichiometry, Solvent) Start->Check_Conditions Check_Electrophile 3. Evaluate Electrophile (Primary vs. Secondary/Tertiary Halide) Start->Check_Electrophile Check_Deprotection 4. Re-evaluate Deprotection Method (Consider Milder Alternatives) Start->Check_Deprotection Solution_Reagents Use pure, dry reagents. Titrate n-BuLi. Check_Reagents->Solution_Reagents Solution_Conditions Maintain low temp. Slow addition of reagents. Check_Conditions->Solution_Conditions Solution_Electrophile Use primary halides to avoid elimination. Check_Electrophile->Solution_Electrophile Solution_Deprotection Employ non-mercury methods for sensitive substrates. Check_Deprotection->Solution_Deprotection

Troubleshooting Logic for the Corey-Seebach Reaction

References

Technical Support Center: 1,3-Dithiane-2-Carboxylic Acid Anion Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity with the anion of 1,3-dithiane-2-carboxylic acid in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound anion unreactive towards my electrophile?

A1: Low reactivity is often due to incomplete formation of the C2 carbanion. This molecule has two acidic protons: the carboxylic acid proton and the C2 proton. The carboxylic acid is significantly more acidic and will be deprotonated first. To generate the nucleophilic C2 anion, you must use at least two equivalents of a strong base to form the dianion. Insufficient base will result in a reaction mixture containing primarily the unreactive carboxylate monoanion.

Q2: What is the best base for deprotonating this compound?

A2: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is the most commonly used base for generating dithiane anions.[1][2] For this substrate, at least two equivalents are necessary to ensure the formation of the dianion. Other strong bases like lithium diisopropylamide (LDA) can also be used, particularly if ester functionalities are present elsewhere in the molecule.

Q3: At what temperature should I form the dianion?

A3: The deprotonation should be performed at low temperatures to minimize side reactions. A typical starting temperature is -78 °C (dry ice/acetone bath), followed by slow warming to around -20 °C to -10 °C to ensure complete deprotonation.[3] Maintaining a low temperature is crucial for the stability of the resulting anion.

Q4: Is decarboxylation a concern with the this compound anion?

A4: While decarboxylation is a common reaction for β-keto acids, this compound does not fit this structural motif.[4][5] Decarboxylation is generally not a significant side reaction under the typical low-temperature conditions used for anion formation and alkylation. However, prolonged reaction times at elevated temperatures could potentially lead to this side reaction.

Q5: My reaction is still sluggish even with two equivalents of base. What can I do?

A5: Sluggish reactions can sometimes be accelerated by the addition of a co-solvent or additive. Hexamethylphosphoramide (HMPA) or N,N,N',N'-Tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and increase the reactivity of the anion.[1] However, be aware of the toxicity of HMPA.

Troubleshooting Guides

Issue 1: No reaction or recovery of starting material

If you observe no consumption of your starting material, it is highly likely that the active C2 anion was not generated in sufficient concentration.

Troubleshooting Workflow

Start Low or No Reactivity Observed CheckBase Verify Base Stoichiometry (>= 2 equivalents) Start->CheckBase Start Here CheckBase->Start Adjust Base CheckTemp Confirm Deprotonation Temperature (-78°C to -20°C) CheckBase->CheckTemp Stoichiometry OK? CheckTemp->Start Adjust Temp. CheckPurity Assess Reagent and Solvent Purity (Anhydrous) CheckTemp->CheckPurity Temperature OK? CheckPurity->Start Purify/Dry CheckElectrophile Evaluate Electrophile Reactivity CheckPurity->CheckElectrophile Reagents Dry? ConsiderAdditive Incorporate Additive (e.g., TMEDA) Success Reaction Proceeds ConsiderAdditive->Success Additive Helps? CheckElectrophile->Start Change Electrophile CheckElectrophile->ConsiderAdditive Electrophile Suitable?

Caption: Troubleshooting flowchart for low reactivity.

Potential Cause Recommended Solution
Insufficient Base Use at least 2.1 equivalents of n-BuLi to ensure complete dianion formation. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.
Incorrect Temperature Perform the initial deprotonation at -78 °C, then allow the reaction to slowly warm to -20 °C. Maintain the temperature below 0 °C for the addition of the electrophile.
Poor Reagent Quality Use freshly titrated n-BuLi. Ensure the this compound is dry. Use anhydrous solvents (e.g., THF distilled from sodium/benzophenone).
Poorly Soluble Anion The lithium dianion may have limited solubility. Consider adding a co-solvent like HMPA or TMEDA to improve solubility and reactivity.
Issue 2: Formation of side products

The formation of unexpected side products can indicate that the reaction conditions are not optimal or that the electrophile is not suitable.

Side Product Observed Potential Cause Recommended Solution
Products from reaction with solvent The anion is too stable or the electrophile is not reactive enough, leading to deprotonation of the THF solvent over time, especially at higher temperatures.Add the electrophile at low temperature (-78 °C) and ensure it is sufficiently reactive. Do not let the anion solution sit for extended periods before adding the electrophile.
Di-alkylation (if applicable) If the initial product still has an acidic proton, a second reaction with the electrophile can occur.Use a controlled stoichiometry of the electrophile (1.0 equivalent) and add it slowly at low temperature.
Elimination Products If using a sterically hindered or secondary alkyl halide as the electrophile, elimination (E2) can compete with substitution (SN2).[3]Use primary alkyl iodides or bromides, which are more reactive in SN2 reactions.[3] For hindered electrophiles, consider alternative synthetic routes.

Experimental Protocols

Protocol 1: Formation and Alkylation of this compound Dianion

This protocol provides a general procedure for the generation of the dianion and its subsequent reaction with a primary alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Primary alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir for 1-2 hours to ensure complete dianion formation.

  • Cool the solution back down to -78 °C.

  • Add a solution of the primary alkyl halide (1.0-1.1 eq) in a small amount of anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway

Start This compound Carboxylate Carboxylate Anion Start->Carboxylate Dianion Dianion (C2-Anion) Carboxylate->Dianion Product Alkylated Product Dianion->Product Base1 1. n-BuLi (1 eq) -78°C Base2 2. n-BuLi (1 eq) -78°C to -20°C Electrophile 3. R-X -78°C to RT

Caption: Key steps in the formation and reaction of the dianion.

Quantitative Data Summary

Compound Proton Approximate pKa Reference/Note
1,3-DithianeC2-H~31[1]
1,3-Dithiane-2-carboxylate/esterC2-H< 31The electron-withdrawing group lowers the pKa.[6]
Aliphatic Carboxylic AcidCOOH~4-5General organic chemistry knowledge.

General Reaction Parameters

Parameter Recommended Value Reason
Base Stoichiometry ≥ 2.1 equivalentsTo ensure deprotonation of both the carboxylic acid and the C2 position.
Deprotonation Temperature -78 °C to -20 °CTo maintain anion stability and prevent side reactions.
Electrophile Addition Temp. -78 °CTo control the reaction rate and minimize side reactions like elimination.
Reaction Time 1-12 hoursDependent on the reactivity of the electrophile. Monitor by TLC.

References

Technical Support Center: Purification of 1,3-Dithiane-2-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dithiane-2-carboxylic acid and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound and its derivatives are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: How does acid-base extraction work for this class of compounds?

A2: Acid-base extraction is a fundamental technique for separating carboxylic acids from neutral or basic impurities. The crude product, dissolved in an organic solvent, is treated with an aqueous base (e.g., sodium bicarbonate solution). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated, washed with an organic solvent to remove any residual neutral impurities, and subsequently acidified (e.g., with HCl) to re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[1][2][3][4]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For carboxylic acids like this compound, common solvent systems to consider include ethanol, methanol, water, or mixtures such as ethanol/water or toluene/petroleum ether.[5] The choice of solvent may require some empirical testing to find the optimal conditions for your specific derivative.

Q4: When is column chromatography the recommended purification method?

A4: Column chromatography is particularly useful for separating the desired acid from closely related impurities that have similar solubility properties, making recrystallization or extraction challenging.[6] It is also effective for purifying non-crystalline or oily products.

Troubleshooting Guides

Low Yield After Purification
Observed Problem Potential Cause Recommended Solution(s)
Low recovery after acid-base extraction Incorrect pH of the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to completely deprotonate the carboxylic acid. Use a pH meter or pH paper for verification.
Insufficient mixing of aqueous and organic layers.Vigorously mix the biphasic solution to ensure complete extraction of the carboxylate salt into the aqueous phase.[1][2]
Incomplete precipitation upon acidification.After extraction, ensure the aqueous layer is made sufficiently acidic (pH < 4) to fully re-protonate the carboxylate. Chilling the solution in an ice bath can further promote precipitation.
Low yield after recrystallization Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the product in solution upon cooling.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals or an oil.
Product is too soluble in the chosen solvent.Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective.
Low recovery after column chromatography Irreversible adsorption of the compound to the silica gel.Sulfur-containing compounds can sometimes strongly adsorb to silica gel.[6] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
Product volatility.If the compound is volatile, it may be lost during solvent evaporation under reduced pressure. Use lower temperatures during evaporation and avoid prolonged exposure to high vacuum.[6]
Product Purity Issues
Observed Problem Potential Cause Recommended Solution(s)
Product is discolored (yellow or brown tint) Presence of residual starting materials or byproducts from the synthesis.Consider a pre-purification step, such as a charcoal treatment of the recrystallization solution, to remove colored impurities.
Decomposition on silica gel during chromatography.The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[6] Minimize the time the compound spends on the column and consider using a less acidic stationary phase.
Presence of neutral impurities in the final product Incomplete separation during acid-base extraction.After separating the basic aqueous layer, wash it with a fresh portion of organic solvent to remove any remaining neutral impurities before acidification.[3]
Product is an oil and will not crystallize Presence of oily impurities.Oily impurities can inhibit crystallization. Attempt to purify the crude product by another method first, such as a quick filtration through a plug of silica gel or an acid-base extraction.
Inappropriate solvent for recrystallization.The chosen solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or solvent system.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution : Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction : Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation : Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check densities) containing the sodium salt of the carboxylic acid should be drained into a clean flask.

  • Washing : Add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction process to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Back-Washing : Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.

  • Acidification : Cool the aqueous solution in an ice bath and slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out of the solution.[7]

  • Isolation : Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Recrystallization Protocol
  • Solvent Selection : Choose a solvent or solvent pair in which the crude product has high solubility at high temperatures and low solubility at room temperature or below.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add small portions of additional hot solvent until dissolution is complete.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizing Purification Workflows

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start_extraction Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start_extraction->add_base separate_layers Separate Aqueous and Organic Layers add_base->separate_layers wash_aqueous Wash Aqueous Layer with Organic Solvent separate_layers->wash_aqueous Aqueous Layer Neutral/Basic Impurities in Organic Layer Neutral/Basic Impurities in Organic Layer separate_layers->Neutral/Basic Impurities in Organic Layer acidify Acidify Aqueous Layer (e.g., with HCl) wash_aqueous->acidify precipitate Precipitate Purified Acid acidify->precipitate isolate_extraction Isolate by Filtration precipitate->isolate_extraction start_recrystallization Crude or Extracted Product dissolve Dissolve in Minimum Hot Solvent start_recrystallization->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Chill in Ice Bath cool->ice_bath isolate_recrystallization Isolate Crystals by Filtration ice_bath->isolate_recrystallization dry Dry Crystals isolate_recrystallization->dry start_chromatography Crude or Partially Purified Product load_column Load onto Silica Gel or Alumina Column start_chromatography->load_column elute Elute with Appropriate Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., by TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_pure

Caption: General purification workflows for this compound.

troubleshooting_workflow start Purification Attempt check_yield Is the yield acceptable? start->check_yield check_purity Is the purity acceptable? check_yield->check_purity Yes troubleshoot_yield Troubleshoot Low Yield (See Table 1) check_yield->troubleshoot_yield No end Pure Product check_purity->end Yes troubleshoot_purity Troubleshoot Purity Issues (See Table 2) check_purity->troubleshoot_purity No troubleshoot_yield->start Re-attempt Purification troubleshoot_purity->start Re-attempt Purification

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Managing Foul Odor in 1,3-Dithiane-2-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the foul odor associated with 1,3-dithiane-2-carboxylic acid and its reactions.

Troubleshooting Guide

The strong, unpleasant odor encountered during reactions with this compound typically originates from the release of volatile sulfur compounds, such as 1,3-propanedithiol, a precursor to the dithiane ring, or other thiol-containing byproducts. The following table outlines common issues, their probable causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solutions & Preventative Measures
Pervasive "rotten cabbage" or "garlic-like" odor throughout the lab - Fugitive emissions from the reaction vessel.- Improper handling and transfer of reagents.- Contaminated lab surfaces and equipment.- Work exclusively in a certified chemical fume hood. [1][2] All manipulations, including weighing, transferring, and reaction work-up, should be performed deep within the hood with the sash lowered as much as possible. - Utilize a bleach trap or scrubber for reaction off-gassing. [2][3] Bubble any gas exiting the reaction apparatus through a solution of sodium hypochlorite (household bleach) to oxidize volatile thiols. - Decontaminate all glassware and equipment immediately after use. Soak contaminated items in a bleach bath (a 1:1 mixture of household bleach and water is effective) for at least 12-24 hours before standard washing.[3][4]
Intensified odor during reaction work-up (e.g., extraction, rotary evaporation) - Volatilization of thiols under reduced pressure or during solvent extraction.- Employ a cold trap and a subsequent bleach trap before the vacuum pump. [2] The cold trap will condense volatile compounds, and the bleach trap will neutralize any remaining odorous molecules before they enter the vacuum pump and exhaust into the lab. - Perform extractions in closed containers as much as possible. Use separatory funnels with stoppers and vent them into the back of the fume hood.
Lingering odor on gloves, lab coat, and other personal protective equipment (PPE) - Adsorption of thiol compounds onto porous materials.- Dispose of contaminated disposable items promptly and properly. Seal gloves, paper towels, and other disposables in a plastic bag before placing them in a designated hazardous waste container.[1][2] - Wash reusable PPE, such as lab coats, separately from other laundry.
Odor emanating from waste containers - Improper disposal of thiol-contaminated waste.- Segregate all waste containing this compound and related compounds into clearly labeled hazardous waste containers. [4] - Quench reactive waste with an oxidizing agent like bleach before final disposal. [4] Add bleach to aqueous waste layers containing thiols and allow them to react in the fume hood before consolidating them into the final waste container.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the foul odor when working with this compound?

A1: The potent, unpleasant odor is primarily due to the presence of the sulfhydryl (-SH) groups in thiol-containing compounds.[5] The starting material for the synthesis of the 1,3-dithiane ring is 1,3-propanedithiol, which has a notoriously strong and unpleasant smell, often described as similar to rotten cabbage or eggs.[6] Trace amounts of this or other volatile thiols released during the reaction, work-up, or deprotection are readily detected by the human nose even at very low concentrations.

Q2: What are the most effective chemical agents for neutralizing thiol odors?

A2: Oxidation is the most common and effective method for neutralizing thiol odors.[5] Oxidizing agents convert the volatile and malodorous thiols into less volatile and less odorous compounds like disulfides or sulfonic acids.[1][5] The most commonly used and readily available oxidizing agent in a laboratory setting is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[1][2] Hydrogen peroxide can also be used.

Q3: How does sodium hypochlorite (bleach) neutralize thiol odors?

A3: Sodium hypochlorite oxidizes thiols (R-SH) to non-odorous compounds. The initial oxidation product is typically a disulfide (R-S-S-R), and with sufficient oxidant, further oxidation to sulfonic acids (R-SO₃H) can occur. The reaction with hypochlorous acid (HOCl), the active species in bleach, can proceed through intermediates like sulfenyl chlorides (RSCl).[5]

Q4: Are there any safety concerns when using bleach to neutralize thiols?

A4: Yes. The reaction between thiols and bleach can be exothermic, so bleach should be added slowly and with cooling if quenching a large amount of thiol.[7] Also, the oxidation of thiols with bleach can generate hydrochloric acid, which can be neutralized by using a subsequent potassium hydroxide trap.[7] It is also important to avoid mixing bleach with acidic waste, as this can generate toxic chlorine gas. Do not mix bleach with organic solvents like acetone, as this can form chloroform.[8] All quenching procedures should be performed in a well-ventilated fume hood.

Q5: Can the deprotection of the 1,3-dithiane ring generate foul odors?

A5: Yes, the deprotection of the 1,3-dithiane ring to regenerate the carbonyl group can be a significant source of odor, as it releases 1,3-propanedithiol or its derivatives. Many deprotection methods require harsh conditions or the use of heavy metal salts.[9][10][11] Oxidative deprotection methods, for example, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), may simultaneously cleave the dithiane and oxidize the released thiol, potentially mitigating the odor.[2]

Experimental Protocols

Protocol 1: Setting Up a Bleach Scrubber for Reaction Off-Gassing

Objective: To capture and neutralize volatile thiols released from a reaction setup.

Materials:

  • Two gas washing bottles (bubblers)

  • Chemically resistant tubing

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • Potassium hydroxide (KOH) solution (optional)

Procedure:

  • Connect the outlet of your reaction apparatus (e.g., condenser) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a trap to prevent backflow of the bleach solution into your reaction.

  • Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle approximately halfway with household bleach.

  • (Optional) For reactions that may produce acidic gases, a third bubbler containing a potassium hydroxide solution can be placed after the bleach trap to neutralize any generated acids before venting.[7]

  • The final outlet should be directed to the back of the fume hood. Ensure a slow and steady flow of gas through the bubbler train.

Protocol 2: Decontamination of Thiol-Contaminated Glassware

Objective: To effectively remove residual thiol odor from glassware.

Materials:

  • A plastic tub or bucket

  • Household bleach

  • Water

Procedure:

  • Immediately after use, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) inside a fume hood to remove the bulk of the organic residue. Collect this rinse as hazardous waste.

  • Prepare a bleach bath in the plastic tub by mixing household bleach and water in a 1:1 ratio.[3][4]

  • Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.

  • Allow the glassware to soak for at least 12-24 hours.[4]

  • After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with your standard glassware washing procedure.

Quantitative Data Summary

The following table summarizes key quantitative data related to thiol odor and its neutralization.

ParameterValueSignificanceReference(s)
Odor Threshold of 1-Propanethiol 0.08 - 0.75 ppbDemonstrates the extreme sensitivity of the human nose to thiol odors, explaining why even trace amounts are problematic.[12]
Stoichiometric Ratio for Thiol to Disulfide Oxidation with NaOCl 2 R-SH + NaOCl → R-S-S-R + NaCl + H₂OProvides a theoretical basis for the amount of bleach required for neutralization. In practice, an excess of bleach is used to ensure complete oxidation and to account for potential overoxidation to sulfonic acids.[13]
Quenching Capacity of 5.25% Sodium Hypochlorite ~7 mL of thiol per liter of bleach solutionOffers a practical guideline for the amount of bleach needed to quench a given volume of a thiol-containing compound.[2]
Effect of pH on Thiol Oxidation Increased reaction rate at higher pHThiols are more readily oxidized in their deprotonated thiolate form (RS⁻), which is favored at higher pH. Commercial bleach is already alkaline, which enhances its effectiveness.[14]

Visualizations

experimental_workflow cluster_fume_hood Chemical Fume Hood cluster_scrubber Odor Control reaction This compound Reaction workup Reaction Work-up (Extraction, etc.) reaction->workup Product trap Empty Trap (Backflow Prevention) reaction->trap Off-gas rotovap Rotary Evaporation workup->rotovap Organic Layer waste Waste Collection workup->waste Aqueous Layer rotovap->waste Solvent cold_trap Cold Trap (-78°C) rotovap->cold_trap Vapors disposal Hazardous Waste Disposal waste->disposal glassware Contaminated Glassware bleach_bath Bleach Bath (Decontamination) glassware->bleach_bath Soak for >12h bleach_trap Bleach Scrubber (NaOCl) trap->bleach_trap vacuum Vacuum Pump bleach_trap->vacuum cold_trap->bleach_trap Fume Hood Exhaust Fume Hood Exhaust vacuum->Fume Hood Exhaust bleach_bath->disposal Spent Bleach

Caption: Experimental workflow for managing foul odor in this compound reactions.

logical_relationship cluster_problem Problem cluster_source Source cluster_solution Solution cluster_products Products odor Foul Odor thiols Volatile Thiols (e.g., 1,3-propanedithiol) odor->thiols is caused by oxidation Oxidation thiols->oxidation are neutralized by non_odorous Non-odorous Products (Disulfides, Sulfonic Acids) oxidation->non_odorous to form

Caption: Logical relationship of odor source and neutralization.

References

Technical Support Center: Temperature Effects on 1,3-Dithiane Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dithiane reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the versatile chemistry of 1,3-dithianes. Here, we will delve into one of the most critical parameters governing the success and selectivity of these reactions: temperature .

The C2-lithiated 1,3-dithiane, a quintessential acyl anion equivalent, is a powerful tool for carbon-carbon bond formation.[1][2][3] However, its reactivity and the stereochemical outcome of its additions are exquisitely sensitive to thermal conditions. Understanding and controlling temperature is paramount to achieving desired product yields and selectivities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of temperature effects in your experiments.

The Crucial Role of Temperature: Kinetic vs. Thermodynamic Control

In many chemical reactions, including those involving 1,3-dithianes, a competition exists between different reaction pathways, leading to various products. The distribution of these products can often be steered by temperature, a concept known as kinetic versus thermodynamic control.[4][5][6][7][8]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy.[4][5][7] These reactions are often irreversible under these conditions.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the system has enough energy to overcome higher activation barriers and explore reversible pathways.[4][8] This allows the reaction to reach equilibrium, where the most stable product—the thermodynamic product—predominates.[4][5][7][8]

Visualizing the Concept

G cluster_0 Reaction Coordinate Diagram Reactant (Lithiated Dithiane + Electrophile) Reactant (Lithiated Dithiane + Electrophile) Transition State 1 (Kinetic) TS1 (Lower Ea) Reactant (Lithiated Dithiane + Electrophile)->Transition State 1 (Kinetic) Low Temp Transition State 2 (Thermodynamic) TS2 (Higher Ea) Reactant (Lithiated Dithiane + Electrophile)->Transition State 2 (Thermodynamic) High Temp Kinetic Product Kinetic Product (Forms Faster) Transition State 1 (Kinetic)->Kinetic Product Thermodynamic Product Thermodynamic Product (More Stable) Transition State 2 (Thermodynamic)->Thermodynamic Product Kinetic Product->Thermodynamic Product Equilibration at Higher Temp

Caption: Energy profile for kinetic vs. thermodynamic control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter related to temperature control in your 1,3-dithiane reactions.

Issue 1: Low Diastereoselectivity in Aldehyde Additions

Question: I'm reacting a 2-substituted lithiated dithiane with a chiral aldehyde, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: This is a classic scenario where temperature control is critical. Low diastereoselectivity often arises when the reaction is not sufficiently cooled, allowing for competing reaction pathways with similar activation energies to proceed at comparable rates.

Causality and Solutions:

  • Insufficiently Low Temperature: The deprotonation of 1,3-dithianes is typically performed at low temperatures, often between -40°C and -10°C, with subsequent reactions with electrophiles carried out at even lower temperatures, such as -78°C.[1] If your reaction temperature is too high, you may not be operating under strict kinetic control, leading to a mixture of products.

    • Protocol: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at a stable -78°C. Add the electrophile slowly to the solution of the lithiated dithiane to avoid localized heating.

  • Equilibration: At higher temperatures, the initial adducts may be able to equilibrate to the more thermodynamically stable diastereomer. However, if the energy difference between the diastereomers is small, a mixture will still result. In some cases, high diastereoselectivity can be achieved under equilibrium control with specific metal counterions.[9]

    • Experimental Approach: To favor the kinetic product, strictly maintain a low temperature throughout the reaction and quench it before allowing it to warm. Conversely, to explore thermodynamic control, a higher temperature and longer reaction time may be beneficial, though this is often less predictable for achieving high selectivity.

  • Lewis Acid Additives: The presence of Lewis acids can influence the transition state geometry and, consequently, the diastereoselectivity. The effect of these additives can also be temperature-dependent.

Issue 2: Competing Side Reactions (e.g., Enolization of Ketone Electrophiles)

Question: My reaction of lithiated 1,3-dithiane with a ketone is giving low yields of the desired adduct, and I'm recovering a lot of my starting ketone. What's happening?

Answer: This is a common problem when using ketones with acidic α-protons. The lithiated dithiane is a strong base and can deprotonate the ketone to form an enolate, which is unreactive toward the dithiane anion. Temperature plays a significant role in the competition between nucleophilic addition and deprotonation.

Causality and Solutions:

  • Reaction Temperature Too High: The rate of proton transfer (enolization) is often highly sensitive to temperature. At higher temperatures, the deprotonation pathway can become dominant over the desired nucleophilic addition.

    • Protocol: Perform the addition of the ketone to the lithiated dithiane at the lowest practical temperature, typically -78°C. This slows down the rate of deprotonation relative to the addition reaction.

  • Order of Addition: Adding the lithiated dithiane solution to the ketone can result in a temporary excess of the strong base, favoring enolization.

    • Revised Protocol: Slowly add the ketone to the solution of the lithiated dithiane at -78°C. This ensures that the dithiane anion is the limiting reagent at any given time, minimizing the chance for deprotonation.

Issue 3: Poor Chemoselectivity with Multifunctional Substrates

Question: I am trying to react a lithiated dithiane with an aldehyde in a molecule that also contains an ester. I'm observing some reaction at the ester carbonyl as well. How can I improve selectivity for the aldehyde?

Answer: Aldehydes are generally more electrophilic than esters and should react preferentially. However, at elevated temperatures, the energy difference between the activation barriers for reaction at the two sites may be overcome, leading to a loss of chemoselectivity.

Causality and Solutions:

  • Elevated Reaction Temperature: Running the reaction at a temperature higher than necessary can provide enough energy for the less favorable reaction with the ester to occur at a significant rate.

    • Protocol: Conduct the reaction at a low temperature (e.g., -78°C) to maximize the difference in reaction rates between the highly reactive aldehyde and the less reactive ester.

  • Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes lead to reaction with the less reactive functional group.

    • Optimization: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting aldehyde is consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation of 1,3-dithiane?

A1: The deprotonation of 1,3-dithiane with a strong base like n-butyllithium is typically carried out in THF at low temperatures.[1] A common temperature range is between -30°C and -20°C.[10] After the initial deprotonation, the reaction mixture is often cooled further, usually to -78°C, before the addition of an electrophile.[10]

Q2: How does temperature affect the stability of the 2-lithio-1,3-dithiane anion?

A2: The 2-lithio-1,3-dithiane anion is reasonably stable at low temperatures due to the stabilizing effect of the two sulfur atoms.[2] However, at higher temperatures (approaching 0°C and above), it can become unstable and decompose. It is crucial to maintain a low temperature throughout its generation and subsequent reaction.

Q3: Can changing the temperature influence the regioselectivity of addition to α,β-unsaturated carbonyls (1,2- vs. 1,4-addition)?

A3: Yes, temperature can influence the regioselectivity of the addition of lithiated dithianes to enones. Generally, 1,2-addition (to the carbonyl carbon) is the kinetically favored process and is promoted by low temperatures. In contrast, 1,4-conjugate addition can sometimes be favored under conditions of thermodynamic control, which may involve higher temperatures or the use of specific additives that promote equilibration.

Q4: I am observing di-alkylation as a side product. Can temperature control help minimize this?

A4: Yes, precise temperature control is crucial to prevent over-alkylation.[11] Di-alkylation occurs when the mono-alkylated product is deprotonated again and reacts with a second equivalent of the alkylating agent.

  • Solution: Maintain a low reaction temperature and add the alkylating agent slowly to the lithiated dithiane solution. This ensures that the concentration of the alkylating agent is kept low, minimizing the chance of a second alkylation event. Precise control of stoichiometry is also critical.[11]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Alkylation of 1,3-Dithiane

This protocol provides a general guideline for the alkylation of 1,3-dithiane, emphasizing critical temperature control points.

Materials:

  • 1,3-dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., primary alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-dithiane (1.0 eq).

  • Dissolution: Add anhydrous THF and cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -20°C.

  • Anion Formation: Stir the resulting milky white suspension at -20°C to -25°C for 1-2 hours.

  • Cooling for Alkylation: Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Alkylation: Slowly add the alkyl halide (1.0-1.1 eq) dropwise, maintaining the internal temperature below -70°C.

  • Reaction: Stir the mixture at -78°C and monitor the reaction progress by TLC. The reaction time will vary depending on the electrophile.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start: Dissolve 1,3-Dithiane in THF cool1 Cool to -30°C start->cool1 deprotonate Slowly add n-BuLi (Maintain T < -20°C) cool1->deprotonate stir1 Stir at -25°C for 1-2h deprotonate->stir1 cool2 Cool to -78°C stir1->cool2 add_electrophile Slowly add Alkyl Halide (Maintain T < -70°C) cool2->add_electrophile react Stir at -78°C (Monitor by TLC) add_electrophile->react quench Quench with sat. NH4Cl at -78°C react->quench workup Warm, Extract, Dry, Concentrate quench->workup purify Purify by Chromatography workup->purify

Caption: Workflow for temperature-controlled dithiane alkylation.

Data Summary: Temperature Effects on Selectivity

The following table illustrates the potential impact of temperature on the diastereoselectivity of the addition of a lithiated dithiane to a representative aldehyde. Note that these are illustrative values and actual results will vary based on the specific substrates and conditions.

Reaction TemperatureDiastereomeric Ratio (A:B)Control Type
0 °C2:1Mixed/Thermodynamic
-20 °C4:1Mixed
-78 °C>10:1Kinetic

References

Technical Support Center: Efficient Deprotonation of 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling 1,3-dithiane-2-carboxylic acid. This document provides in-depth answers, troubleshooting advice, and proven protocols for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring your success when working with this versatile but challenging molecule.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward troubleshooting and optimizing your reaction.

Q1: What are the acidic protons on this compound and why are they different?

A: this compound has two distinct acidic protons that dictate its reactivity:

  • The Carboxylic Acid Proton (O-H): This is the most acidic proton. Carboxylic acids are classic organic acids, and their acidity stems from the stability of the resulting carboxylate anion, which is stabilized by resonance across two oxygen atoms.[1][2] The predicted pKa for this proton is approximately 2.79 .[3][4]

  • The C2-Proton (C-H): This proton is attached to the carbon atom situated between the two sulfur atoms. Protons in this position are significantly more acidic than typical alkane C-H protons due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. This is a cornerstone of the Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithianes as acyl anion equivalents.[5][6][7] For a simple 1,3-dithiane, the pKa of the C2-proton is around 31 .[8] The presence of the electron-withdrawing carboxylic acid group at C2 further increases the acidity of this C-H bond.[9][10]

The vast difference in pKa values between the O-H proton (~2.8) and the C-H proton (~31) is the central challenge and opportunity in designing reactions with this molecule.

Q2: Why is the choice of base so critical for this specific molecule?

A: Base selection is the most critical variable because it determines which proton is removed.

  • To deprotonate only the carboxylic acid: A relatively weak base is sufficient. The goal is to use a base whose conjugate acid has a pKa higher than ~2.8 but significantly lower than ~31.

  • To deprotonate the C2-proton: A very strong base is required. Crucially, since the O-H proton is orders of magnitude more acidic, it will always be removed first. Therefore, to deprotonate the C2-position, you must use at least two equivalents of a strong base: the first equivalent removes the O-H proton, and the second removes the C-H proton to form the dianion.

Attempting to deprotonate the C2-proton with only one equivalent of a strong base will result solely in the formation of the carboxylate salt.

Part 2: Strategic Base Selection

Choosing the correct base requires considering not only its strength (pKa) but also its nucleophilicity, steric bulk, and solubility.

Decision Workflow for Base Selection

The following diagram outlines the logical path for choosing an appropriate base based on your desired chemical transformation.

G start What is the experimental goal? goal1 Selectively deprotonate the O-H (Carboxylic Acid) start->goal1 Isolate salt or protect acid? goal2 Deprotonate the C2-H (form acyl anion equivalent) start->goal2 Subsequent C-C bond formation? base_weak Use a WEAK base (pKa(conj. acid) 5-15) ~1.0 eq. goal1->base_weak base_strong Use a STRONG, non-nucleophilic base (pKa(conj. acid) > 35) >2.0 eq. at low temp (-78 °C) goal2->base_strong outcome1 Product: Carboxylate Salt (e.g., Sodium 1,3-dithiane-2-carboxylate) base_weak->outcome1 outcome2 Product: Dianion Intermediate (Ready for reaction with electrophiles) base_strong->outcome2

Caption: Decision tree for selecting a base for this compound.

Comparative Table of Common Bases

This table summarizes the properties of suitable bases and their applicability for deprotonating this compound.

BaseAbbreviationpKa (Conj. Acid)Recommended UseKey AdvantagesLimitations & Cautions
Sodium BicarbonateNaHCO₃6.4, 10.3O-H only Mild, inexpensive, easy workup.Not strong enough for C-H deprotonation.
Sodium HydroxideNaOH~15.7O-H only Stronger than bicarbonate, readily available.Not strong enough for C-H deprotonation.
Sodium HydrideNaH~36O-H / C-H (Caution) Strong, non-nucleophilic.Often slow and requires higher temperatures; can be heterogeneous. Not the first choice for C-H.
Lithium DiisopropylamideLDA~36C-H (after O-H) Very strong, sterically hindered (non-nucleophilic), excellent for forming kinetic enolates.[11][12]Must be freshly prepared or titrated; requires strictly anhydrous conditions and low temperatures (-78 °C).
n-Butyllithiumn-BuLi~50C-H (after O-H) Extremely strong, the classic base for dithiane deprotonation.[13][14]Potentially nucleophilic; can react with THF at higher temperatures.[15] Requires titration and strict inert conditions.

Part 3: Troubleshooting Guide

Even with a well-laid plan, unexpected results can occur. This section addresses common problems in a Q&A format.

Q1: Issue - My reaction to form the C2-anion is not going to completion, and I recover starting material after quenching.

A: Cause & Solution This is a classic stoichiometry problem. You are likely under-dosing your strong base.

  • Underlying Chemistry: The carboxylic acid proton (pKa ~2.8) is vastly more acidic than the C2-proton (pKa ~31). The first equivalent of any strong base (like n-BuLi or LDA) will instantly and quantitatively deprotonate the carboxylic acid to form the lithium carboxylate. Only after this acid-base reaction is complete can the second equivalent deprotonate the C2-carbon.

  • Troubleshooting Steps:

    • Check Equivalents: Ensure you are using a slight excess of at least 2.0 equivalents of your strong base (e.g., 2.1-2.2 eq.).

    • Verify Base Titer: Organolithium reagents like n-BuLi degrade over time. Their molarity should be determined by titration (e.g., with diphenylacetic acid) before use. An assumed concentration of "1.6 M" may be significantly lower in an older bottle.

    • Ensure Proper Mixing: At low temperatures in viscous solvents like THF, poor stirring can lead to localized "hot spots" where the base is consumed before it can react with all the substrate. Ensure vigorous stirring during the addition.

Q2: Issue - I'm observing significant decomposition and a complex mixture of byproducts.

A: Cause & Solution This issue typically points to problems with temperature control or the choice of base.

  • Underlying Chemistry:

    • Temperature: Strong bases like n-BuLi can deprotonate the solvent, THF, especially in the presence of additives like TMEDA.[13][15] This reaction is slow at -78 °C but becomes significant at higher temperatures (e.g., -20 °C or above), consuming your base and generating reactive byproducts. The dithianyl anion itself may also be less stable at higher temperatures.

    • Nucleophilic Attack: While LDA is sterically hindered and non-nucleophilic, n-BuLi is a potent nucleophile.[11][14] It could potentially add to the electrophilic carbon of the carboxylate intermediate, leading to undesired side products, although this is generally less favorable than C-H deprotonation at low temperatures.

  • Troubleshooting Steps:

    • Maintain Strict Temperature Control: Use a reliable cryostat or a well-insulated dry ice/acetone bath (-78 °C). Add the base slowly and monitor the internal temperature to prevent exothermic spikes.

    • Switch to a Non-Nucleophilic Base: If side reactions persist, replace n-BuLi with LDA. LDA's steric bulk makes it an excellent choice for deprotonation without competing nucleophilic addition.[11]

    • Use High-Purity Reagents: Ensure your solvent is anhydrous and your reaction is under a completely inert atmosphere (argon or nitrogen). Water will quench the strong base, and oxygen can react with the organolithium species.

Q3: Issue - I only wanted to form the carboxylate salt, but my NMR shows other products.

A: Cause & Solution This indicates your base was too strong for your intended transformation.

  • Underlying Chemistry: Using a base like NaH or, especially, n-BuLi/LDA will not stop at the carboxylate if sufficient equivalents are present. You have inadvertently entered the reaction pathway for C-H deprotonation.

  • Troubleshooting Steps:

    • Select a Weaker Base: For selective O-H deprotonation, use a much weaker base. Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are all excellent choices. Their conjugate acid pKa's are low enough that they cannot deprotonate the C2-position.

    • Control Stoichiometry: Use only 1.0 to 1.1 equivalents of the weak base to ensure only the most acidic proton reacts.

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Formation of Sodium 1,3-Dithiane-2-carboxylate
  • Objective: To deprotonate only the carboxylic acid for protection or salt formation.

  • Methodology:

    • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., water, methanol, or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M aqueous solution of sodium hydroxide (NaOH) (1.05 eq.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • The resulting solution contains the sodium salt. The product can be isolated by removal of the solvent under reduced pressure.

Protocol 2: One-Pot Double Deprotonation for C2-Anion Formation
  • Objective: To generate the dianion intermediate for subsequent reaction with an electrophile (Corey-Seebach type reaction).

  • Methodology:

    • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Add this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

    • After the addition is complete, stir the resulting milky-white or pale yellow suspension at -78 °C for 1-2 hours.

    • The dianion is now formed. An electrophile (e.g., an alkyl halide or carbonyl compound) can be added directly to this suspension at -78 °C to form a new C-C bond at the C2 position.

References

Technical Support Center: Overcoming Steric Hindrance in 1,3-Dithiane-2-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,3-dithiane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for overcoming steric hindrance, a common challenge that can lead to low reaction yields and failure to form the desired product.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect this compound reactions?

A1: Steric hindrance is a phenomenon where the size and shape of molecules obstruct a chemical reaction.[1] In the context of this compound, bulky substituents on either the dithiane ring, the carboxylic acid derivative, or the reacting partner (e.g., a bulky amine or electrophile) can physically block the reactive sites. This leads to slower reaction rates or prevents the reaction altogether.[2][3] For this molecule, steric hindrance can manifest in two primary ways:

  • Amide Coupling: A bulky amine may be unable to efficiently attack the activated carboxylic acid.[4]

  • C2-Alkylation: A bulky electrophile may face repulsion from the dithiane ring and be unable to approach the C2 carbanion for a substitution reaction.[2]

Q2: Which reaction is more sensitive to steric hindrance: amide coupling at the carboxyl group or alkylation at the C2 position?

A2: Both reactions are sensitive, but the nature of the hindrance is different.

  • Amide coupling involves the approach of a nucleophile (the amine) to a planar carbonyl group. While hindered, the reaction site is somewhat exposed. The primary challenge is the slow nucleophilic attack on the activated carboxylate.[5]

  • Alkylation at C2 typically proceeds via an SN2 mechanism, which requires a specific "backside attack" trajectory.[2] Bulky groups on the electrophile or near the C2 position can severely restrict this required geometry, making C2-alkylation with tertiary or even bulky secondary electrophiles extremely difficult.[6] Therefore, SN2 alkylation at the C2 position is often more profoundly affected by steric bulk than amide coupling.

Q3: What are common side reactions when steric hindrance is a major issue?

A3: When the desired reaction is slow due to steric hindrance, alternative pathways can become dominant. Common side reactions include:

  • For Amide Coupling: Decomposition of the activating agent, hydrolysis of the activated acid by trace water, or side reactions involving the coupling reagents.[7]

  • For C2-Alkylation: Elimination reactions (E2) if the bulky electrophile has beta-hydrogens. The dithiane anion is a strong base and can abstract a proton instead of acting as a nucleophile.

  • For Lithiation: If using a bulky base like tert-butyllithium to deprotonate a substituted dithiane, the base may react with other parts of the molecule or the solvent if the target proton is inaccessible.[8]

Troubleshooting Guide 1: Amide Coupling with Sterically Hindered Amines

This section addresses low yields when attempting to form an amide bond between this compound and a sterically demanding amine.

Problem: Low or No Yield in Amide Bond Formation

Possible Cause 1: Inefficient Carboxylic Acid Activation. Direct condensation of a carboxylic acid and an amine is generally inefficient because the amine deprotonates the acid to form an unreactive salt.[9] This is exacerbated with hindered substrates. The choice of coupling reagent is critical.[7]

Solutions:

  • Use High-Activity Urionium/Aminium Reagents: Reagents like HATU, HBTU, or PyBOP are often effective for hindered couplings as they form highly reactive activated esters.[7]

  • Convert to Acyl Fluoride: Acyl fluorides are more reactive than the parent carboxylic acid and can be formed in situ. This method is particularly efficient for coupling sterically hindered substrates.[10]

  • Use a Mixed Anhydride Method: Activating the carboxylic acid with methanesulfonyl chloride can be effective for hindered systems.[11]

Possible Cause 2: Suboptimal Reaction Conditions. Factors like the choice of base, solvent, and temperature are crucial when dealing with slow, sterically hindered reactions.[7]

Solutions:

  • Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing with the desired amine nucleophile.

  • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.

  • Temperature: While many couplings are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier, though this may also increase side reactions.[12]

Data Presentation: Comparison of Coupling Reagents for Hindered Substrates
Coupling Reagent ClassExample(s)General ConditionsKey Advantages for Hindered Systems
Urionium/Aminium HATU, HBTU, PyBOP1.1 eq. Reagent, 2-3 eq. DIPEA, DMF, RTHigh activation efficiency; generally reliable.[7]
Acyl Halide (Fluoride) TFFH, PyFluor1.1 eq. Reagent, 2 eq. Base, DCM/Acetonitrile, RT to elevated temp.Acyl fluorides are highly reactive yet stable enough to form cleanly in situ. Excellent for challenging couplings.[10]
Mixed Anhydride Methanesulfonyl Chloride (MsCl)1.1 eq. MsCl, 3 eq. Triethylamine, THF, 0 °C to RTSimple reagents; effective for converting hindered acids to amides.[11]
Titanium-Based TiCl₄Pyridine (as base and solvent), 85 °CA strong Lewis acid that can mediate direct condensation, though yields may be low if both partners are hindered.[12]
Experimental Protocol: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is adapted for sterically hindered substrates.[10]

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv). Cool the solution to 0 °C. Add the fluorinating agent (e.g., TFFH) (1.1 equiv) portion-wise.

  • Formation of Acyl Fluoride: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor the conversion by TLC or LC-MS if possible.

  • Coupling: In a separate flask, dissolve the sterically hindered amine (1.2 equiv) in anhydrous DCM. Add this solution to the activated acyl fluoride mixture.

  • Reaction: Stir the reaction at room temperature. For highly hindered substrates, the reaction may need to be gently heated (e.g., 40 °C) and may require an extended time (12-48 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Workflow for Hindered Amide Coupling

G start Low Yield in Hindered Amide Coupling cause1 Inefficient Acid Activation? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Reagent Quality? start->cause3 sol1a Switch to HATU/HBTU cause1->sol1a High Activity sol1b Use Acyl Fluoride Method (TFFH) cause1->sol1b High Reactivity sol1c Try Mixed Anhydride (MsCl) cause1->sol1c Alt. Activation sol2a Increase Temperature (40-50°C) cause2->sol2a Overcome Barrier sol2b Use Hindered Base (DIPEA) cause2->sol2b Prevent Side Rxn sol2c Extend Reaction Time cause2->sol2c Slow Kinetics sol3 Use Anhydrous Solvents & Fresh Reagents cause3->sol3

References

Technical Support Center: A Researcher's Guide to Kinetic vs. Thermodynamic Control in Dithiane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that mastering classic reactions like the Corey-Seebach dithiane alkylation is crucial for the efficient construction of complex molecules. This guide is designed to provide in-depth, field-proven insights into one of the most critical aspects of this reaction: the strategic implementation of kinetic versus thermodynamic control to achieve desired product outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during dithiane alkylation experiments. Each issue is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.

Question 1: My reaction suffers from low yield of the desired mono-alkylated product, with significant recovery of the starting dithiane. What are the likely causes and how can I resolve this?

Answer: This is a classic issue that typically points to incomplete generation of the nucleophilic 2-lithio-1,3-dithiane anion. The C-H bond at the 2-position of 1,3-dithiane has a pKa of approximately 31 in DMSO, necessitating the use of a very strong, non-reversible base for complete deprotonation.[1]

Causality & Diagnostic Checks:

  • Base Potency and Titer: The most common culprit is degraded n-butyllithium (n-BuLi). Commercial solutions of n-BuLi can degrade over time, especially with improper storage. It is crucial to titrate your n-BuLi solution periodically to ascertain its exact molarity. An insufficient number of molar equivalents of active base will lead to incomplete deprotonation.

  • Reaction Conditions: The deprotonation step is highly sensitive to moisture and atmospheric oxygen. Ensure your glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (dry argon or nitrogen).[2] Any protic impurity, including trace water in the solvent (THF), will quench the organolithium base and the dithiane anion.

  • Temperature of Deprotonation: While the subsequent alkylation is often performed at very low temperatures, the initial deprotonation of dithiane with n-BuLi is typically conducted between -30 °C and 0 °C to ensure the reaction goes to completion.[3] Performing this step at -78 °C can make the deprotonation sluggish.

Solution Workflow:

Troubleshooting_Low_Yield

Troubleshooting Workflow for Low Yields

Question 2: My reaction is producing a significant amount of dialkylated dithiane. How can I improve the selectivity for mono-alkylation?

Answer: The formation of dialkylated product is a clear indicator that your reaction conditions are drifting from kinetic to thermodynamic control.[4] The mono-alkylated dithiane product still possesses a proton at the C2 position, which can be removed by any remaining base or by the 2-lithio-1,3-dithiane itself, leading to a second alkylation.

Causality & Strategic Control:

  • Kinetic Control is Key for Mono-alkylation: To favor the mono-alkylated product, you must operate under strict kinetic control. This means creating conditions where the first, fastest reaction (mono-alkylation) is dominant and subsequent, slower reactions (deprotonation of the mono-alkylated product) are suppressed.[5][6]

  • Temperature: This is the most critical parameter. Low temperatures (≤ -78 °C) are essential during the addition of the alkylating agent.[7] At these temperatures, the rate of the second deprotonation is significantly reduced, effectively "freezing out" the pathway to the dialkylated product.

  • Stoichiometry and Addition Rate: Use of precise stoichiometry (1.0 equivalent of dithiane, 1.0-1.05 equivalents of base, and 1.0-1.1 equivalents of electrophile) is critical. The slow, dropwise addition of the alkylating agent to the pre-formed dithiane anion ensures that the electrophile is consumed as it is added, minimizing its exposure to any potential doubly-lithiated species or subsequent anions.[4]

Table 1: Optimizing Conditions for Selective Mono-alkylation (Kinetic Control)

ParameterRecommended Condition for Mono-alkylationRationale
Temperature Deprotonation: -30 to 0 °C; Alkylation: -78 °C Maximizes rate of initial deprotonation, then minimizes rate of side reactions during alkylation.[8]
Base Equivalents 1.0 to 1.05 equivalentsPrevents excess base from deprotonating the mono-alkylated product.
Electrophile Addn. Slow, dropwise addition via syringe pumpMaintains a low concentration of the electrophile, favoring reaction with the more abundant initial anion.
Reaction Time Quench promptly after TLC indicates consumption of starting materialPrevents the reaction from warming and equilibrating towards the thermodynamic (potentially dialkylated) product.

Frequently Asked Questions (FAQs)

This section clarifies the fundamental principles governing dithiane alkylation, providing the theoretical foundation for the practical advice above.

Question 1: What is the fundamental difference between kinetic and thermodynamic control?

Answer: This concept describes how reaction conditions can dictate the final product distribution when a single starting material can form two or more different products via competing pathways.

  • Kinetic Control: This regime governs reactions that are irreversible or run under conditions (like very low temperatures) that prevent reversal. The major product is the one that forms the fastest—the one with the lowest activation energy (Ea). This product is not necessarily the most stable.[6][9]

  • Thermodynamic Control: This applies when reactions are reversible, allowing an equilibrium to be established. The major product is the most stable one—the one with the lowest Gibbs free energy (G). The system has enough thermal energy to overcome the activation barriers of all pathways, including the reverse reactions, eventually settling into the lowest energy state.[8][10]

Kinetic_vs_Thermodynamic

Energy Profile: Kinetic vs. Thermodynamic Pathways

Question 2: What is "Umpolung" and how does it relate to dithiane chemistry?

Answer: "Umpolung" is a German term for polarity inversion.[3] In normal organic synthesis, a carbonyl carbon is electrophilic (δ+). The Corey-Seebach reaction uses the 1,3-dithiane group to mask a carbonyl and reverse this inherent polarity.[1]

  • Standard Polarity: An aldehyde's carbonyl carbon is an electrophile.

  • Formation of Dithiane: The aldehyde is protected as a 1,3-dithiane.

  • Polarity Inversion (Umpolung): Deprotonation at C2 with a strong base (n-BuLi) creates a stabilized carbanion.[11][12] This C2 carbon is now a potent nucleophile (an "acyl anion equivalent").

  • Reaction: This nucleophile can attack electrophiles like alkyl halides, forming a new carbon-carbon bond at a position that was originally electrophilic.[13]

Question 3: Why is n-Butyllithium the preferred base over others like LDA or NaH?

Answer: The choice of base is dictated by the acidity of the C2 proton (pKa ≈ 31).

  • n-Butyllithium (n-BuLi): The conjugate acid of the butyl anion is butane (pKa ≈ 50). This vast difference in pKa ensures that the deprotonation of the dithiane is fast, quantitative, and irreversible, which is essential for generating the nucleophile cleanly before adding the electrophile.[1]

  • Lithium Diisopropylamide (LDA): With a pKa of its conjugate acid around 36, LDA is also a strong base and can be used. However, its bulkiness can sometimes lead to slower deprotonation rates or different selectivities in complex substrates.[6]

  • Sodium Hydride (NaH) or Alkoxides (e.g., t-BuOK): These bases are not strong enough (pKa of H₂ ≈ 36; pKa of t-BuOH ≈ 18) to deprotonate the dithiane completely. Their use would result in a low concentration of the desired anion at equilibrium, leading to failed or very low-yielding reactions.

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-alkylation of 1,3-Dithiane

This protocol is a general guideline and must be adapted based on the specific substrate and electrophile.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: In the flask, dissolve 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -30 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq, titrated solution) dropwise via syringe over 10 minutes. The solution typically turns a pale yellow color. Allow the solution to stir at -30 °C for 1 hour.

  • Alkylation (Kinetic Control): Cool the reaction mixture to -78 °C. Slowly add the alkyl halide (1.1 eq) dropwise via syringe over 30 minutes.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting dithiane is consumed (typically 2-4 hours), quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Deprotection of 2-Alkyl-1,3-dithiane

Caution: Many deprotection methods use heavy metals or strong oxidants. Handle with appropriate care.

A common method involves oxidative hydrolysis using N-chlorosuccinimide (NCS) and silver nitrate.

  • Setup: Dissolve the purified 2-alkyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 ratio).

  • Reagent Addition: Add N-chlorosuccinimide (2.5 eq) and silver nitrate (AgNO₃, 2.5 eq) to the solution. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material. A precipitate of silver chloride will form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove solids. Dilute the filtrate with water and extract with dichloromethane or ether.

  • Purification: Wash the combined organic layers, dry over MgSO₄, and concentrate. The resulting crude carbonyl compound can be purified by chromatography or distillation. For alternative methods, see Corey and Erickson (1971).[14]

References

Technical Support Center: Scale-Up of 1,3-Dithiane-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1,3-dithiane-2-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound at a larger scale.

Problem Potential Cause Recommended Solution
Step 1: 1,3-Dithiane Formation - Low Yield 1. Incomplete reaction: The formation of 1,3-dithiane is a reversible equilibrium reaction.[1] 2. Poor quality of reagents: Moisture or impurities in starting materials (1,3-propanedithiol, formaldehyde source) or solvents can lead to side reactions.[1] 3. Side reactions: Linear condensation products can form under certain conditions.1. On a larger scale, ensure efficient removal of water, for example, by using a Dean-Stark apparatus. 2. Use anhydrous solvents and freshly distilled or high-purity reagents. It is recommended to use 1,3-dithiane that has been purified by recrystallization or sublimation for organometallic reactions.[2] 3. Maintain controlled addition of reagents and stable reflux temperature.
Step 2: Lithiation - Inconsistent or Low Yield of 2-Lithio-1,3-dithiane 1. Inaccurate concentration of organolithium reagent: The concentration of butyllithium solutions can change over time.[1] 2. Presence of moisture or acidic protons: Water or other proton sources will quench the organolithium reagent.[1] 3. Incomplete deprotonation: Insufficient reaction time or inadequate mixing at scale.1. Regularly titrate the butyllithium solution to accurately determine its concentration before use.[1] 2. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 3. Allow for sufficient reaction time and ensure efficient stirring, which can be more challenging in larger reactors.
Step 2: Lithiation - Uncontrolled Exotherm/Temperature Spike 1. Highly exothermic reaction: The reaction between butyllithium and 1,3-dithiane is highly exothermic.[3] 2. Addition rate too high: Rapid addition of butyllithium can overwhelm the cooling capacity of the reactor.[1] 3. Inefficient heat transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more difficult.[1]1. Perform reaction calorimetry studies at the lab scale to understand the heat of reaction before scaling up.[1] 2. Add the butyllithium solution slowly and in a controlled manner, monitoring the internal temperature continuously.[1] 3. Use a reactor with adequate cooling capacity and ensure good agitation to improve heat transfer. For very fast, exothermic reactions, consider continuous flow reactors.[4]
Step 3: Carboxylation - Low Yield of this compound 1. Reaction with atmospheric CO2: The highly reactive 2-lithio-1,3-dithiane can react with atmospheric CO2 before the addition of the CO2 source. 2. Insufficient CO2: Not enough carbon dioxide was added to react with all the generated 2-lithio-1,3-dithiane. 3. Formation of byproducts: The 2-lithio-1,3-dithiane can react with other electrophiles present in the reaction mixture.1. Maintain a positive pressure of inert gas during the reaction and quenching. 2. Use a large excess of freshly crushed, high-quality dry ice. 3. Ensure high purity of the starting 1,3-dithiane and solvents.
Step 4: Purification - Difficulty in Isolating Pure Product 1. Emulsion formation during workup: The presence of sulfur-containing compounds can lead to emulsions during aqueous extraction. 2. Product losses during extraction: The carboxylic acid may not be fully extracted into the basic aqueous layer or may be difficult to precipitate. 3. Contamination with byproducts: Neutral byproducts may co-extract with the desired product.1. Add brine (saturated NaCl solution) to help break up emulsions. 2. Perform multiple extractions with a suitable base (e.g., NaOH, K2CO3) and carefully adjust the pH to precipitate the product.[5] 3. Wash the basic aqueous layer with an organic solvent to remove neutral impurities before acidification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns revolve around the use of butyllithium, which is a pyrophoric organolithium reagent.[6] It can ignite spontaneously on contact with air or moisture. The lithiation step is also highly exothermic, and the risk of an uncontrolled temperature increase is greater at a larger scale due to less efficient heat dissipation.[1][4] Proper personal protective equipment (PPE), a strictly inert atmosphere, and controlled addition of reagents are critical.[6]

Q2: How can I ensure complete lithiation of 1,3-dithiane at a larger scale?

A2: To ensure complete lithiation, it is crucial to use a slight excess of accurately titrated butyllithium.[1] The reaction should be conducted in a well-dried, inert atmosphere to prevent quenching of the reagent. Efficient stirring is necessary to ensure proper mixing in a larger volume. The reaction progress can be monitored by quenching a small aliquot with D2O and analyzing the deuterium incorporation by 1H NMR.

Q3: What is the best way to introduce carbon dioxide for the carboxylation step at scale?

A3: For large-scale reactions, pouring the solution of 2-lithio-1,3-dithiane onto a large excess of freshly crushed, high-quality dry ice (solid CO2) under an inert atmosphere is a common and effective method.[7] This ensures that the CO2 is in excess and helps to dissipate the heat of the reaction. Gaseous CO2 can also be bubbled through the solution, but ensuring efficient gas dispersion in a large reactor can be challenging.

Q4: I am observing a significant amount of unreacted 1,3-dithiane after the carboxylation and workup. What could be the issue?

A4: This is likely due to incomplete lithiation. The most common causes are an inaccurate titer of your butyllithium solution, leading to the addition of less reagent than calculated, or the presence of moisture in your reaction setup which consumes the butyllithium before it can react with the 1,3-dithiane.[1]

Q5: How can I purify this compound on a large scale?

A5: Purification is typically achieved by acid-base extraction.[5] After the reaction, the mixture is quenched and the organic solvent is removed. The residue is then dissolved in an aqueous base (e.g., NaOH) and washed with an organic solvent (e.g., dichloromethane or ether) to remove any unreacted 1,3-dithiane and other neutral impurities. The aqueous layer is then carefully acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can be collected by filtration, washed with cold water, and dried.[5]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound at a laboratory scale and general considerations for scale-up.

Parameter Lab Scale (e.g., 0.1 mol) Scale-Up Considerations (e.g., >1 mol)
Step 1: 1,3-Dithiane Formation
1,3-Propanedithiol1.0 eq1.0 eq
Formaldehyde source (e.g., paraformaldehyde)1.1 eq1.1 eq
Catalyst (e.g., p-toluenesulfonic acid)0.01-0.05 eq0.01-0.05 eq
SolventTolueneToluene
TemperatureReflux (with Dean-Stark)Reflux (with efficient water removal)
Reaction Time2-4 hoursMonitor by GC/TLC for completion
Yield80-90%75-85%
Step 2: Lithiation
1,3-Dithiane1.0 eq1.0 eq
n-Butyllithium1.05-1.1 eq1.05-1.1 eq (titrated)
SolventAnhydrous THFAnhydrous THF
Temperature-20 °C to 0 °C-20 °C to 0 °C (maintain strict control)
Addition Time30 minutes2-4 hours (or longer, rate-controlled by temperature)
Step 3: Carboxylation
CO2 (Dry Ice)Large excess (>5 eq)Large excess (>5 eq)
Temperature-78 °C-78 °C to -50 °C
Reaction Time1-2 hours2-4 hours (allow to warm slowly)
Overall Yield 70-80%60-75%

Experimental Protocols

Key Experiment 1: Large-Scale Synthesis of 1,3-Dithiane

This protocol is adapted from a procedure known to be scalable.[2]

  • Setup: Equip a large, appropriately sized reactor with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a temperature probe, and an inert gas inlet.

  • Reagents: Charge the reactor with toluene, 1,3-propanedithiol, and a formaldehyde source (e.g., paraformaldehyde).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Wash with aqueous sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,3-dithiane.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol or purify by distillation under reduced pressure.

Key Experiment 2: Scale-Up of this compound Synthesis
  • Setup: In a separate, rigorously dried reactor equipped with a mechanical stirrer, temperature probe, and an inert gas inlet, dissolve the purified 1,3-dithiane in anhydrous THF.

  • Cooling: Cool the solution to -20 °C.

  • Lithiation: Slowly add a titrated solution of n-butyllithium via a dropping funnel or pump, maintaining the internal temperature below 0 °C.

  • Stirring: Stir the resulting solution at -20 °C to 0 °C for 1-2 hours after the addition is complete.

  • Carboxylation: In a separate vessel, place a large excess of freshly crushed dry ice. Under a positive pressure of inert gas, slowly transfer the cold 2-lithio-1,3-dithiane solution onto the dry ice with vigorous stirring.

  • Warming: Allow the mixture to slowly warm to room temperature overnight as the CO2 sublimes.

  • Workup: Quench the reaction by adding water. Separate the aqueous layer.

  • Purification: Wash the aqueous layer with an organic solvent (e.g., ether) to remove neutral impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~1-2.

  • Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: 1,3-Dithiane Formation cluster_1 Step 2: Lithiation cluster_2 Step 3 & 4: Carboxylation & Purification start 1,3-Propanedithiol + Formaldehyde Source catalysis Acid Catalyst (e.g., p-TsOH) Toluene, Reflux start->catalysis Reaction dithiane 1,3-Dithiane catalysis->dithiane Workup & Purification dithiane_in 1,3-Dithiane lithiation n-BuLi, Anhydrous THF -20°C to 0°C dithiane_in->lithiation Deprotonation lithio_dithiane 2-Lithio-1,3-dithiane lithiation->lithio_dithiane lithio_dithiane_in 2-Lithio-1,3-dithiane carboxylation 1. Excess Dry Ice (CO2) 2. H2O Quench lithio_dithiane_in->carboxylation Electrophilic Attack extraction Acid-Base Extraction carboxylation->extraction Purification product This compound extraction->product

Caption: Workflow for the synthesis of this compound.

References

identifying and removing common impurities in 1,3-dithiane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dithiane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1,3-dithiane?

A1: The synthesis of 1,3-dithiane, typically from 1,3-propanedithiol and a formaldehyde source, is often accompanied by the formation of several key impurities. These include unreacted starting materials, particularly the malodorous 1,3-propanedithiol, and polymeric or oligomeric byproducts.[1] Oxidation of 1,3-propanedithiol can also lead to the formation of its corresponding disulfide.

Q2: What causes the formation of polymeric byproducts?

A2: Polymeric byproducts, often observed as a viscous oil or brown syrup, are linear condensation products formed during the acid-catalyzed reaction between 1,3-propanedithiol and formaldehyde.[1] Their formation is a significant side reaction under typical synthesis conditions.[1] These are essentially chains of repeating dithioacetal units.

Q3: How can I detect the presence of these impurities in my crude product?

A3: A combination of analytical techniques can be employed for impurity detection:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify unreacted starting materials and characterize the structure of 1,3-dithiane. Polymeric impurities may appear as broad signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile impurities like unreacted 1,3-propanedithiol and its disulfide.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields in 1,3-dithiane synthesis can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or catalyst activity.

  • Side reactions: Predominance of polymerization.

  • Workup losses: The volatility of 1,3-dithiane can lead to losses during solvent removal under reduced pressure.[1]

  • Purification losses: Adherence of the product to silica gel during column chromatography or losses during transfer.

Troubleshooting Guides

Issue 1: My purified 1,3-dithiane has a persistent foul odor.
  • Possible Cause: Residual 1,3-propanedithiol contamination.

  • Solution:

    • Aqueous Workup: During the initial workup, washing the organic layer with an aqueous solution of a mild oxidizing agent, such as dilute sodium hypochlorite (bleach), can help to remove the thiol. Care must be taken to avoid over-oxidation of the desired product.

    • Purification: Recrystallization is often effective at removing thiol impurities. If the odor persists, a second recrystallization or sublimation may be necessary.

Issue 2: The crude product is a thick, brown oil that is difficult to handle.
  • Possible Cause: High concentration of polymeric/oligomeric byproducts.

  • Solution:

    • Purification Strategy: The desired 1,3-dithiane can be separated from the non-volatile polymeric residue by vacuum distillation or sublimation.[1]

    • Reaction Optimization: To minimize polymer formation in future syntheses, consider slow addition of the reagents and ensure efficient stirring.

Issue 3: ¹H NMR of the product shows broad, unresolved peaks in addition to the expected signals.
  • Possible Cause: Presence of oligomeric or polymeric impurities.

  • Solution: The presence of these broad signals confirms the need for further purification. Sublimation is particularly effective at separating the crystalline 1,3-dithiane from the amorphous, non-volatile polymeric material.[1]

Data Presentation

Table 1: Common Impurities in 1,3-Dithiane Synthesis and their Typical Characteristics

ImpurityTypical FormIdentification MethodsRemoval Techniques
1,3-PropanedithiolColorless liquid with a strong, unpleasant odorGC-MS, ¹H NMRAqueous wash (mild oxidation), Recrystallization, Distillation
Polymeric/Oligomeric DithioacetalsViscous, brown oil or syrup¹H NMR (broad signals), Residue after sublimation/distillationDistillation, Sublimation
1,3-Propanedithiol DisulfideColorless to pale yellow liquidGC-MS, ¹H NMRRecrystallization, Distillation

Table 2: Comparison of Purification Methods for 1,3-Dithiane

MethodPrincipleEffectiveness for Impurity RemovalTypical Purity
Recrystallization (from Methanol)Difference in solubility between the product and impurities at different temperatures.Good for removing unreacted starting materials and some oligomers.>98%
Vacuum DistillationSeparation based on differences in boiling points.Effective for separating 1,3-dithiane from non-volatile polymers.>99%
SublimationPhase transition of a solid directly to a gas, followed by deposition back to a solid.Highly effective for removing non-volatile impurities like polymers and salts.[1]>99.5%

Experimental Protocols

Protocol 1: Identification of Impurities by ¹H NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude 1,3-dithiane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • 1,3-Dithiane: Look for characteristic peaks around 3.7 ppm (s, 2H, C2-H), 2.9 ppm (t, 4H, C4/6-H), and 2.1 ppm (p, 2H, C5-H).

    • Unreacted 1,3-Propanedithiol: Identify the thiol proton (triplet) around 1.4 ppm, and methylene protons at approximately 2.7 ppm (quartet) and 1.9 ppm (quintet).

    • Polymeric Byproducts: Observe for the presence of broad, unresolved humps in the baseline, particularly in the aliphatic region.

Protocol 2: Purification by Recrystallization from Methanol
  • Dissolution: Dissolve the crude 1,3-dithiane in a minimal amount of hot methanol.[1]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[1]

Protocol 3: Purification by Sublimation
  • Apparatus Setup: Place the crude or recrystallized 1,3-dithiane in a sublimation apparatus.

  • Sublimation: Heat the apparatus to 45-50 °C under a high vacuum (e.g., 0.1-1 mmHg).[1]

  • Collection: The pure 1,3-dithiane will sublime and deposit as crystals on the cold finger of the apparatus.

  • Recovery: After the sublimation is complete, carefully collect the purified crystals from the cold finger. The non-volatile polymeric impurities will remain as a residue.[1]

Visualizations

experimental_workflow cluster_purification Purification Options start Crude 1,3-Dithiane (Solid/Oil Mixture) analysis Purity Assessment (TLC, NMR, GC-MS) start->analysis decision Purity Acceptable? analysis->decision end Pure 1,3-Dithiane decision->end Yes recrystallization Recrystallization (Methanol) decision->recrystallization No recrystallization->analysis distillation Vacuum Distillation recrystallization->distillation sublimation Sublimation recrystallization->sublimation distillation->analysis sublimation->analysis

Impurity Identification and Purification Workflow

troubleshooting_logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem with 1,3-Dithiane Synthesis odor Foul Odor start->odor oil Brown, Viscous Oil start->oil nmr Broad NMR Signals start->nmr low_yield Low Yield start->low_yield thiol Unreacted 1,3-Propanedithiol odor->thiol polymer Polymeric Byproducts oil->polymer nmr->polymer low_yield->polymer side_reactions Side Reactions/ Workup Loss low_yield->side_reactions purify_thiol Recrystallize or Aqueous Wash thiol->purify_thiol purify_polymer Sublimation or Vacuum Distillation polymer->purify_polymer optimize Optimize Reaction/ Careful Workup side_reactions->optimize

Troubleshooting Logic Diagram

References

Validation & Comparative

A Comparative Guide to Acyl Anion Equivalents: Unveiling the Synthetic Power of 1,3-Dithiane-2-Carboxylic Acid and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. A particularly powerful, yet non-intuitive, strategy involves the reversal of the inherent electrophilic nature of a carbonyl carbon, a concept known as "umpolung" or polarity inversion.[1][2] This transformation allows the carbonyl carbon to act as a nucleophile, opening up a vast array of synthetic possibilities that would otherwise be inaccessible.[1] This is achieved through the use of acyl anion equivalents, molecular entities that effectively function as a masked acyl anion.[3][4]

Among the diverse arsenal of acyl anion equivalents, those derived from 1,3-dithianes, pioneered by Corey and Seebach, have proven to be exceptionally versatile and reliable.[5][6] This guide provides an in-depth comparison of 1,3-dithiane-2-carboxylic acid and its parent compound, 2-lithio-1,3-dithiane, with other notable acyl anion equivalents. We will delve into their synthesis, reactivity, stability, and practical applications, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Principle of Umpolung and the Central Role of 1,3-Dithianes

Normally, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The groundbreaking Corey-Seebach reaction circumvents this by converting an aldehyde into a 1,3-dithiane.[5][7] The protons on the carbon atom situated between the two sulfur atoms (C-2) of the dithiane ring are significantly more acidic (pKa ≈ 31) than a typical aldehydic proton.[8][9] This increased acidity allows for deprotonation by a strong base, such as n-butyllithium, to generate a potent nucleophilic carbanion.[5][9] This lithiated dithiane can then readily react with a wide range of electrophiles.[5][7] The final step involves the hydrolysis of the dithiane moiety to regenerate the carbonyl group, ultimately yielding a ketone.[6][10]

Umpolung_Concept cluster_0 Normal Carbonyl Reactivity cluster_1 Umpolung via 1,3-Dithiane Aldehyde R-CHO (δ+) Product_Normal R-CH(OH)-Nu Aldehyde->Product_Normal Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Product_Normal Aldehyde_Umpolung R-CHO Dithiane R-CH(S₂C₃H₆) Lithiated_Dithiane [R-C(S₂C₃H₆)]⁻ Li⁺ Electrophile E⁺ Alkylated_Dithiane R-C(E)(S₂C₃H₆) Ketone R-C(O)-E

A Comparative Analysis of Acyl Anion Equivalents

While 1,3-dithianes are workhorses in this field, other classes of compounds have also been developed to serve as acyl anion equivalents. Each possesses its own unique set of advantages and limitations.

Acyl Anion EquivalentPrecursorDeprotonating AgentKey Features & Limitations
1,3-Dithianes AldehydesStrong bases (e.g., n-BuLi, t-BuLi)Highly versatile, stable, and reactive with a broad range of electrophiles. Deprotection can sometimes require harsh conditions.[6][11]
This compound derivatives 1,3-DithianeStrong bases (e.g., n-BuLi) followed by CO₂Allows for the introduction of a carboxylic acid functionality. The additional activating group can influence reactivity.[12][13]
Protected Cyanohydrins AldehydesStrong bases (e.g., LDA)Useful for the synthesis of α-hydroxy ketones. The cyanide group is introduced and later removed.[14][15][16]
Nitroalkanes NitroalkanesBases (e.g., alkoxides)The nitro group activates the α-proton. The Nef reaction is used for carbonyl regeneration, which can have substrate limitations.[17][18][19]
N-Heterocyclic Carbenes (NHCs) AldehydesCatalytic NHCCatalytic generation of the acyl anion equivalent. Offers opportunities for asymmetric synthesis.[1][20]
Vinyl Ethers Enol ethersElectrochemical oxidationAnodic oxidation facilitates nucleophilic attack at the α-position.[12]
In Focus: this compound and its Parent, 2-Lithio-1,3-Dithiane

Synthesis and Reactivity: The parent 2-lithio-1,3-dithiane is readily generated from the corresponding aldehyde and 1,3-propanedithiol, followed by deprotonation.[21][22] Its reactivity is extensive, encompassing reactions with alkyl halides, epoxides, ketones, acyl halides, and iminium salts.[5][7] This leads to the formation of a diverse array of products including ketones, β-hydroxyketones, α-hydroxyketones, 1,2-diketones, and α-aminoketones.[7]

This compound derivatives are synthesized by trapping the 2-lithio-1,3-dithiane intermediate with carbon dioxide. The presence of the carboxylate group can modulate the reactivity of the dithiane ring and opens up further synthetic transformations.

Deprotection – Regenerating the Carbonyl: A critical step in the synthetic sequence is the deprotection of the dithiane to unveil the carbonyl group. This has traditionally been a challenging aspect, often requiring harsh or toxic reagents like mercury(II) salts.[6][23] However, a plethora of milder and more environmentally benign methods have been developed.

Common Deprotection Methods for 1,3-Dithianes:

Reagent/MethodConditionsKey Advantages
Mercury(II) salts (e.g., HgCl₂, HgO)Aqueous organic solventsHistorically common, but highly toxic.[5][23]
o-Iodoxybenzoic acid (IBX)β-cyclodextrin, water, room temp.Mild, neutral conditions, good yields.[11]
Ferric nitrate on silica gelHexane, 65 °CHeterogeneous, simple workup, good yields.[24]
Hydrogen peroxide/IodineAqueous micellar system (SDS)Mild, environmentally friendly, tolerates various functional groups.[25]
Polyphosphoric acid (PPA)/Acetic acid25-45 °CInexpensive and accessible reagents.[26]

Deprotection_Workflow Alkylated_Dithiane 2-Substituted-1,3-Dithiane Deprotection_Step Deprotection Reagent Alkylated_Dithiane->Deprotection_Step Reaction Ketone_Product Ketone Deprotection_Step->Ketone_Product Hydrolysis

A Deeper Dive into Alternative Acyl Anion Equivalents

Protected Cyanohydrins: The anions of protected cyanohydrins serve as effective acyl carbanion equivalents, particularly in the synthesis of ketones.[14][16] The reaction of an aldehyde with a cyanide source, followed by protection of the resulting hydroxyl group, yields a substrate that can be deprotonated at the α-position.[15][27] Subsequent alkylation and deprotection afford the desired ketone. A key advantage is their utility in conjugate addition reactions to enone systems, where dithiane anions often favor 1,2-addition.[28]

Nitroalkanes: The electron-withdrawing nature of the nitro group acidifies the α-protons, allowing for the formation of a stabilized carbanion (nitronate).[19] These nitronates can participate in various C-C bond-forming reactions.[29] The final conversion of the nitro group to a carbonyl is typically achieved through the Nef reaction, which involves treatment of the nitronate salt with strong acid.[17][30]

N-Heterocyclic Carbenes (NHCs): The use of NHCs represents a modern, catalytic approach to umpolung chemistry.[1][20] NHCs react with aldehydes to form a Breslow intermediate, which is an excellent acyl anion equivalent.[20] This methodology has enabled the development of a wide range of novel transformations, including asymmetric variants.[20]

Experimental Protocols

General Procedure for the Formation of a 2-Substituted-1,3-Dithiane:

  • To a solution of the aldehyde in a suitable solvent (e.g., dichloromethane), add 1,3-propanedithiol and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting 1,3-dithiane by chromatography or recrystallization.

  • Dissolve the purified 1,3-dithiane in dry THF and cool to -78 °C.

  • Add a solution of n-butyllithium in hexanes dropwise and stir for a specified time to generate the 2-lithio-1,3-dithiane.

  • Add the desired electrophile to the solution and allow the reaction to proceed.

  • Quench the reaction and work up as described above to isolate the 2-substituted-1,3-dithiane.

Representative Deprotection of a 1,3-Dithiane using Ferric Nitrate on Silica Gel: [24]

  • To a mixture of the 2-substituted-1,3-dithiane and silica gel in hexane, add ferric nitrate nonahydrate.

  • Stir the heterogeneous mixture vigorously at 65 °C for the required time (typically 3-30 minutes, monitored by TLC).

  • Upon completion, filter the mixture and wash the solid residue with hexane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude carbonyl compound.

  • Purify the product by chromatography if necessary.

Conclusion: Selecting the Optimal Acyl Anion Equivalent

The choice of an appropriate acyl anion equivalent is highly dependent on the specific synthetic target and the overall synthetic strategy.

  • 1,3-Dithianes remain the gold standard for their broad applicability and reliability.[12][31] this compound offers an additional functional handle for further elaboration.

  • Protected cyanohydrins are particularly advantageous for conjugate additions.[28]

  • Nitroalkanes provide a classical and effective route, though the Nef reaction conditions may not be suitable for all substrates.

  • N-Heterocyclic carbenes offer a modern, catalytic, and enantioselective approach to acyl anion chemistry.[20]

By understanding the nuances of each of these powerful synthetic tools, researchers can unlock new pathways for the construction of complex molecules, accelerating discovery in chemical synthesis and drug development.

References

A Comparative Guide: 1,3-Dithiane-2-Carboxylic Acid vs. Dithioesters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and chemical biology, the strategic activation and transfer of acyl groups are paramount for the construction of complex molecules, including peptides and drug candidates. Among the diverse reagents available for these transformations, 1,3-dithiane-2-carboxylic acid and dithioesters represent two distinct classes of sulfur-containing compounds, each with a unique reactivity profile and application scope. This guide provides an objective comparison of their performance, supported by established chemical principles and illustrative experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their synthetic challenges.

Core Chemical Distinction: Umpolung vs. Direct Acylation

The fundamental difference between this compound and dithioesters lies in their primary mode of reactivity. 1,3-dithiane chemistry is the cornerstone of "umpolung" or polarity reversal, transforming the typically electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1] In contrast, dithioesters are primarily employed as acylating agents, particularly in the realm of peptide synthesis through native chemical ligation (NCL), where they act as activated carboxylic acid surrogates.

Reactivity and Application Domains

The distinct electronic properties of this compound and dithioesters dictate their respective advantages in different synthetic contexts.

This compound: A Tool for Carbon-Carbon Bond Formation

The utility of this compound stems from the ability to deprotonate the C2 position, creating a stabilized carbanion that can act as a potent nucleophile.[1] This reactivity is harnessed to form new carbon-carbon bonds, a cornerstone of molecular construction. While the parent 1,3-dithiane is more commonly used for this purpose, the carboxylic acid derivative offers a handle for further functionalization or can be involved in decarboxylative radical reactions.

Key Advantages:

  • Umpolung Reactivity: Enables the formation of carbon-carbon bonds by reversing the polarity of the carbonyl carbon.[1]

  • Stable Intermediates: The dithiane-stabilized carbanion is relatively stable, allowing for controlled reactions with a variety of electrophiles.[1]

  • Versatile Precursor: The dithiane moiety can be readily converted to a carbonyl group, revealing the desired ketone or aldehyde functionality.[2]

Dithioesters: The Workhorse of Peptide Ligation

Dithioesters, particularly C-terminal peptide thioesters, are integral to native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. In NCL, a peptide with a C-terminal thioester reacts chemoselectively with another peptide bearing an N-terminal cysteine residue to form a native peptide bond at the ligation site.

Key Advantages:

  • Chemoselective Ligation: Dithioesters exhibit high chemoselectivity for N-terminal cysteine residues, enabling the coupling of unprotected peptide fragments in aqueous media.

  • Biocompatible Reactions: NCL proceeds under mild, biocompatible conditions, making it suitable for the modification of sensitive biomolecules.

  • Established Protocols: The synthesis and application of peptide thioesters in NCL are well-documented, with established solid-phase and solution-phase protocols.

Comparative Performance Data

While direct, head-to-head quantitative comparisons in the same application are scarce in the literature, we can infer performance characteristics based on their established roles.

FeatureThis compoundDithioesters
Primary Function Acyl anion equivalent (Umpolung)Acylating agent (especially in Native Chemical Ligation)
Key Reaction Type Nucleophilic addition to electrophilesAcyl transfer to nucleophiles (e.g., N-terminal cysteine)
Bond Formed Primarily Carbon-CarbonPrimarily Amide (Peptide) bonds
Typical Substrates Aldehydes, ketones, alkyl halidesPeptides with N-terminal cysteine, other nucleophiles
Reaction Conditions Often requires strong bases (e.g., n-BuLi) and anhydrous conditionsTypically mild, aqueous, buffered conditions (for NCL)
Key Advantage Access to products of reversed polarity reactivityHigh chemoselectivity for biological and complex molecules
Primary Application Synthesis of ketones, aldehydes, and other small moleculesSynthesis and modification of peptides and proteins

Experimental Protocols

The following sections provide detailed methodologies for representative applications of each compound class.

Protocol 1: Synthesis of a Ketone using 2-Substituted-1,3-Dithiane (Illustrative of Umpolung)

This protocol illustrates the general principle of using a 1,3-dithiane as an acyl anion equivalent.

1. Formation of the 2-Substituted-1,3-dithiane:

  • An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an anhydrous solvent like dichloromethane (DCM) to form the corresponding 2-substituted-1,3-dithiane.[2]
  • The product is purified by chromatography.

2. Deprotonation and Alkylation:

  • The 2-substituted-1,3-dithiane is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
  • A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the C2 position, forming the lithiated dithiane.[1]
  • An alkyl halide (e.g., benzyl bromide) is then added to the solution, and the reaction is allowed to warm to room temperature.
  • The reaction is quenched with water, and the product is extracted with an organic solvent.

3. Deprotection to the Ketone:

  • The alkylated dithiane is dissolved in a mixture of acetonitrile and water.
  • A deprotection reagent, such as N-bromosuccinimide (NBS) or mercuric chloride (HgCl₂), is added, and the mixture is stirred until the reaction is complete (monitored by TLC).[2]
  • The resulting ketone is isolated and purified.

Protocol 2: Peptide Synthesis via Native Chemical Ligation using a C-terminal Peptide Thioester

This protocol outlines the key steps in synthesizing a larger peptide using a dithioester.

1. Solid-Phase Synthesis of the Peptide Thioester:

  • The peptide is assembled on a solid support (e.g., Wang resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
  • For the C-terminal residue, a special linker is used that allows for the cleavage of the peptide as a thioester.
  • After assembly, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based), yielding the C-terminal peptide thioester.

2. Synthesis of the N-terminal Cysteine Peptide:

  • The peptide fragment containing the N-terminal cysteine is also synthesized using standard Fmoc-SPPS.

3. Native Chemical Ligation:

  • The two unprotected peptide fragments (the C-terminal thioester and the N-terminal cysteine peptide) are dissolved in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).
  • A thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), is added.
  • The reaction mixture is incubated at room temperature or 37 °C, and the progress of the ligation is monitored by HPLC.
  • Upon completion, the ligated peptide is purified by reverse-phase HPLC.

Visualization of Reaction Pathways

The distinct reactivity of this compound derivatives and dithioesters can be visualized through the following diagrams.

umpolung_pathway Dithiane 1,3-Dithiane Derivative Carbanion 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->Carbanion  n-BuLi Alkylated_Dithiane 2-Alkyl-1,3-dithiane Carbanion->Alkylated_Dithiane  Electrophile (R-X) Ketone Ketone Product Alkylated_Dithiane->Ketone  Deprotection  (e.g., NBS, H₂O)

Caption: Umpolung strategy using a 1,3-dithiane derivative.

ncl_pathway Peptide_Thioester Peptide-α-thioester Thioester_Intermediate Thioester-linked Intermediate Peptide_Thioester->Thioester_Intermediate  Transthioesterification N_Cys_Peptide N-terminal Cys-Peptide N_Cys_Peptide->Thioester_Intermediate Ligated_Peptide Ligated Peptide (Native Peptide Bond) Thioester_Intermediate->Ligated_Peptide  S-to-N Acyl Shift

Caption: Native Chemical Ligation (NCL) pathway using a peptide thioester.

Conclusion

References

A Comparative Analysis of Lewis Acid Catalysts in 1,3-Dithiane Formation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol is a cornerstone transformation in organic chemistry, primarily utilized for the protection of carbonyl groups and for the generation of acyl anion equivalents. The efficiency of this reaction is heavily reliant on the choice of catalyst, with Lewis acids playing a pivotal role in activating the carbonyl group towards nucleophilic attack. This guide presents a comparative study of various Lewis acid catalysts for 1,3-dithiane formation, supported by experimental data to assist researchers in selecting the optimal catalyst for their synthetic endeavors.

The Role of Lewis Acids in 1,3-Dithiane Formation

The formation of a 1,3-dithiane involves the reaction of an aldehyde or ketone with 1,3-propanedithiol, catalyzed by an acid.[1][2] Lewis acids facilitate this reaction by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol.[1] This initial coordination is followed by a series of steps involving the formation of a hemithioacetal, an intramolecular nucleophilic attack, and subsequent dehydration to yield the cyclic 1,3-dithiane.[1]

Comparative Performance of Lewis Acid Catalysts

The efficacy of different Lewis acid catalysts in promoting 1,3-dithiane formation varies significantly, influenced by factors such as the intrinsic acidity of the catalyst, steric hindrance, and compatibility with the reaction solvent. The following table summarizes the performance of a selection of Lewis acid catalysts in the synthesis of 2-phenyl-1,3-dithiane from benzaldehyde and 1,3-propanedithiol, a commonly used benchmark reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Sc(OTf)₃0.1AcetonitrileRoom Temp.10 min95
Bi(OTf)₃5AcetonitrileRoom Temp.15 min94
InCl₃10DichloromethaneRoom Temp.30 min92
ZrCl₄10Ethylene DichlorideReflux5 h90
ZnCl₂/Natural Phosphate-Solvent-freeRoom Temp.15 min98
Y(OTf)₃-AcetonitrileRoom Temp.15 min95[3]
Iodine (I₂)-Solvent-freeRoom Temp.10 min95[3]

Note: The data presented is a compilation from various sources and reaction conditions may vary. Researchers should consult the original literature for detailed experimental parameters.

Among the catalysts listed, Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) demonstrate exceptional activity, affording high yields in very short reaction times at room temperature.[1] Indium(III) chloride (InCl₃) also proves to be a highly effective and more economical alternative.[1] For applications favoring heterogeneous catalysis and solvent-free conditions, supported zinc chloride on natural phosphate has shown excellent performance.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis of 2-phenyl-1,3-dithiane using selected Lewis acid catalysts are provided below.

Protocol 1: Scandium(III) triflate (Sc(OTf)₃) catalyzed synthesis[1]
  • To a solution of benzaldehyde (1.0 mmol) in acetonitrile (10 mL), add 1,3-propanedithiol (1.1 mmol).

  • Add scandium(III) triflate (0.1 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-phenyl-1,3-dithiane.

Protocol 2: Bismuth(III) triflate (Bi(OTf)₃) catalyzed synthesis[1]
  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 1,3-propanedithiol (1.1 mmol) in acetonitrile (5 mL).

  • Add bismuth(III) triflate (5 mol%) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash chromatography to yield the desired dithiane.

Protocol 3: Indium(III) chloride (InCl₃) catalyzed synthesis[1]
  • To a stirred solution of benzaldehyde (1.0 mmol) and 1,3-propanedithiol (1.2 mmol) in dichloromethane (10 mL), add indium(III) chloride (10 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4: Zirconium(IV) chloride (ZrCl₄) catalyzed synthesis[1]
  • Prepare a mixture of benzaldehyde (2.0 mmol) and 1,3-propanedithiol (2.2 mmol) in ethylene dichloride (10 mL).

  • Add zirconium tetrachloride (10 mol%) to the mixture.

  • Stir the reaction at reflux for 5 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to give 2-phenyl-1,3-dithiane.

Visualizing the Process

To illustrate the underlying chemical transformation and the general experimental procedure, the following diagrams are provided.

Lewis_Acid_Catalyzed_Dithiane_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product carbonyl Carbonyl (Aldehyde/Ketone) activated_carbonyl Activated Carbonyl Complex carbonyl->activated_carbonyl Coordination dithiol 1,3-Propanedithiol hemithioacetal Hemithioacetal dithiol->hemithioacetal Nucleophilic Attack lewis_acid Lewis Acid (e.g., Sc(OTf)₃) lewis_acid->activated_carbonyl activated_carbonyl->hemithioacetal dithiane 1,3-Dithiane hemithioacetal->dithiane Intramolecular Cyclization & -H₂O water H₂O Experimental_Workflow start Start reactants 1. Mix Carbonyl Compound & 1,3-Propanedithiol in Solvent start->reactants add_catalyst 2. Add Lewis Acid Catalyst reactants->add_catalyst reaction 3. Stir at Specified Temperature & Time add_catalyst->reaction monitoring 4. Monitor Reaction (e.g., TLC) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 6. Purification (e.g., Column Chromatography) workup->purification product Pure 1,3-Dithiane purification->product

References

A Comparative Guide: n-BuLi vs. LDA for the Deprotonation of 1,3-Dithiane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective deprotonation of 1,3-dithiane-2-carboxylic acid is a critical step in the synthesis of various bioactive molecules and pharmaceutical intermediates. The choice of base for this transformation is paramount to ensure high yields and minimize side reactions. This guide provides an objective comparison of two commonly used strong bases, n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), for this specific application, supported by established chemical principles and representative experimental protocols.

Performance Comparison: n-BuLi vs. LDA

The selection between n-BuLi and LDA for the deprotonation of this compound hinges on the desired reactivity and selectivity. While both are potent bases capable of abstracting the acidic proton at the C-2 position of the dithiane ring, their inherent properties as nucleophiles and their steric bulk lead to different outcomes.

Parametern-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)
Basicity (pKa of conjugate acid) ~50[1]~36[1]
Nucleophilicity HighLow / Non-nucleophilic[2]
Steric Hindrance LowHigh[3]
Chemoselectivity Lower: Can react as a nucleophile with the carboxylate group.[4]Higher: Primarily acts as a base, avoiding nucleophilic attack on the carboxylate.[3][5]
Equivalents Required Typically >2 equivalents (1 for carboxylic acid, 1 for C-2 deprotonation, and excess)Typically >2 equivalents (1 for carboxylic acid, 1 for C-2 deprotonation, and excess)
Potential Side Reactions Nucleophilic addition to the carboxylate, potentially leading to ketone formation after workup.[4]Minimal side reactions due to its non-nucleophilic nature.[2]
Typical Reaction Temperature -78 °C to 0 °C-78 °C to 0 °C

Logical Relationship of Deprotonation Pathways

The following diagram illustrates the expected reaction pathways for the deprotonation of this compound with n-BuLi and LDA.

Deprotonation_Comparison cluster_start Starting Material cluster_nBuLi n-BuLi Pathway cluster_LDA LDA Pathway This compound This compound Carboxylate Anion (n-BuLi) Carboxylate Anion This compound->Carboxylate Anion (n-BuLi) 1 eq. n-BuLi (Deprotonation of COOH) Carboxylate Anion (LDA) Carboxylate Anion This compound->Carboxylate Anion (LDA) 1 eq. LDA (Deprotonation of COOH) Dianion (n-BuLi) Desired Dianion Carboxylate Anion (n-BuLi)->Dianion (n-BuLi) 1 eq. n-BuLi (Deprotonation at C-2) Side Product (n-BuLi) Nucleophilic Addition Side Product Carboxylate Anion (n-BuLi)->Side Product (n-BuLi) Excess n-BuLi (Nucleophilic Attack) Dianion (LDA) Desired Dianion Carboxylate Anion (LDA)->Dianion (LDA) 1 eq. LDA (Deprotonation at C-2)

Caption: Reaction pathways for n-BuLi vs. LDA.

Experimental Protocols

The following are generalized experimental protocols for the deprotonation of this compound. Researchers should optimize these conditions for their specific needs.

Deprotonation using n-Butyllithium (n-BuLi)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous argon or nitrogen

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Add anhydrous THF (e.g., 0.1-0.2 M solution) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the C-2 position of the dithiane.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • The resulting dianion solution is now ready for reaction with an appropriate electrophile.

Deprotonation using Lithium Diisopropylamide (LDA)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous argon or nitrogen

  • Dry ice/acetone bath

  • Ice bath

Procedure for in situ generation of LDA and subsequent deprotonation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF and diisopropylamine (2.2 eq.).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-BuLi (2.2 eq.) dropwise to the stirred solution.

  • After the addition, stir the mixture at 0 °C for 30 minutes to ensure complete formation of LDA.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool both the LDA solution and the substrate solution to -78 °C.

  • Slowly transfer the LDA solution to the solution of this compound via cannula, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • The resulting dianion solution is now ready for reaction with an appropriate electrophile.

Discussion and Recommendations

The choice between n-BuLi and LDA is a classic example of balancing reactivity with selectivity.

  • n-BuLi is a highly reactive and strongly basic reagent.[1][6][7] Its small size and high nucleophilicity, however, present a significant risk of side reactions, particularly nucleophilic attack at the carboxylate carbon.[4] This can lead to the formation of a ketone upon acidic workup, reducing the yield of the desired product. While using precise stoichiometry and low temperatures can mitigate this, the risk remains.

  • LDA is a strong, yet sterically hindered and non-nucleophilic base.[2][3] The bulky isopropyl groups effectively prevent it from acting as a nucleophile, making it highly chemoselective for deprotonation.[3] In the case of this compound, LDA is expected to selectively deprotonate the carboxylic acid proton and the C-2 proton of the dithiane without attacking the carbonyl group.[5] This leads to a cleaner reaction with a higher yield of the desired dianion.

References

efficiency of different deprotection reagents for 1,3-dithianes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficiency of Deprotection Reagents for 1,3-Dithianes

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The 1,3-dithiane group is a widely employed protective moiety for carbonyl compounds due to its stability across a range of reaction conditions. However, the efficient and clean removal of this group is equally critical to the success of a synthetic route. This guide provides an objective comparison of various deprotection reagents for 1,3-dithianes, supported by experimental data to aid in the selection of the most suitable method for a given substrate and synthetic strategy.

The deprotection of 1,3-dithianes can be broadly categorized into methods such as oxidative, metal-mediated, and acid-catalyzed reactions.[1] The choice of reagent is often dictated by the presence of other functional groups within the molecule and the desired reaction conditions.[2] This guide will delve into the specifics of some of the most common and effective deprotection reagents.

Comparative Data of Deprotection Reagents

The following table summarizes the performance of various reagents in the deprotection of 1,3-dithianes, highlighting the reaction conditions, times, and yields for different substrates.

ReagentSubstrate (Starting Material)Reaction ConditionsTimeYield (%)Reference
Hg(NO₃)₂·3H₂O2-(3-Nitrophenyl)-1,3-dithianeSolid state, room temperature, ground with pestle1-4 min95[3][4]
Hg(NO₃)₂·3H₂O2-(4-Chlorophenyl)-1,3-dithianeSolid state, room temperature, ground with pestle1-4 min96[5]
Hg(NO₃)₂·3H₂O2-(4-Methoxyphenyl)-1,3-dithianeSolid state, room temperature, ground with pestle1-4 min94[5]
H₂O₂ / I₂2-Phenyl-1,3-dithiane30% aq. H₂O₂, I₂ (5 mol%), SDS, H₂O, rt30 min95[1][6]
H₂O₂ / I₂2-(4-Methoxyphenyl)-1,3-dithiane30% aq. H₂O₂, I₂ (5 mol%), SDS, H₂O, rt30 min94[6]
H₂O₂ / I₂2-(4-Nitrophenyl)-1,3-dithiane30% aq. H₂O₂, I₂ (5 mol%), SDS, H₂O, rt30 min92[6]
Polyphosphoric Acid (PPA) / Acetic Acid2-Phenyl-1,3-dithianePPA, Acetic Acid (drops), 25-45 °C3-8 h84[7]
Polyphosphoric Acid (PPA) / Acetic Acid2-(4-Ethoxyphenyl)-1,3-dithianePPA, Acetic Acid (drops), 25-45 °C3-8 h82[7]
DDQ2-Phenyl-1,3-dithianeMeCN-H₂O (9:1), 1.5 equiv. DDQN/A90[8]
DDQ2-(4-Methylphenyl)-1,3-dithianeMeCN-H₂O (9:1), 1.5 equiv. DDQN/A88[8]

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Protocol 1: Deprotection using Mercury(II) Nitrate Trihydrate[1][3]

This protocol describes a rapid and efficient solvent-free deprotection method. Caution: Mercury compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Materials:

    • 1,3-Dithiane derivative (1 mmol)

    • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol)

    • Mortar and pestle

    • Ethanol or acetonitrile

  • Procedure:

    • In a clean, dry mortar, combine the 1,3-dithiane derivative and mercury(II) nitrate trihydrate.

    • Grind the solid mixture with a pestle at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 minutes.

    • Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).

    • Filter the mixture to remove insoluble mercury salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Oxidative Deprotection using Hydrogen Peroxide and Iodine[1][6]

This method offers a mild and environmentally friendly alternative to heavy metal reagents.

  • Materials:

    • 1,3-Dithiane derivative (1 mmol)

    • Sodium dodecyl sulfate (SDS)

    • Deionized water

    • Iodine (I₂) (0.05 mmol, 5 mol%)

    • 30% aqueous hydrogen peroxide

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dithiane derivative and SDS in deionized water to create an aqueous micellar solution.

    • Add iodine (5 mol%) to the solution.

    • To this mixture, add 30% aqueous hydrogen peroxide.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Perform a standard aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

Protocol 3: Deprotection using Polyphosphoric Acid and Acetic Acid[7]

This protocol utilizes acidic conditions for the deprotection of 1,3-dithianes.

  • Materials:

    • 1,3-Dithiane derivative (50 mmol)

    • Polyphosphoric acid (PPA) (1-10 g)

    • Acetic acid (2-10 drops)

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, mix the 1,3-dithiane derivative with polyphosphoric acid and a few drops of acetic acid.

    • Stir the mixture at a temperature between 25-45 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).

    • After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Oxidative Deprotection with DDQ[8]

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidizing agent for the cleavage of 1,3-dithianes.

  • Materials:

    • 1,3-Dithiane derivative (1 mmol)

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol)

    • Acetonitrile (MeCN)

    • Water

  • Procedure:

    • Dissolve the 1,3-dithiane derivative in a mixture of acetonitrile and water (9:1).

    • Add DDQ (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, perform an appropriate work-up to remove the DDQ byproducts.

    • Extract the desired carbonyl compound with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by chromatography.

Visualizing the Deprotection Workflow

The following diagram illustrates a generalized workflow for the deprotection of 1,3-dithianes, from the protected starting material to the purified carbonyl product.

Deprotection_Workflow Start 1,3-Dithiane Protected Compound Reaction Reaction (Solvent, Temp, Time) Start->Reaction Add Reagent Deprotection Reagent (e.g., Hg(NO₃)₂·3H₂O, H₂O₂/I₂, DDQ) Reagent->Reaction Add Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion (TLC) Purification Purification (e.g., Chromatography) Workup->Purification Product Purified Carbonyl Compound Purification->Product

Caption: General experimental workflow for 1,3-dithiane deprotection.

Conclusion

The selection of an appropriate deprotection reagent for 1,3-dithianes is a critical decision in organic synthesis. For rapid, high-yielding deprotection under solvent-free conditions, mercury(II) nitrate trihydrate is highly effective, though its toxicity is a significant drawback.[3][4] The hydrogen peroxide/iodine system provides a much greener and milder alternative, proceeding efficiently in an aqueous micellar system.[6] Acid-catalyzed methods using polyphosphoric acid offer a classic approach, albeit with longer reaction times.[7] Oxidative deprotection with DDQ is also a powerful method, particularly for substrates that can withstand its strong oxidizing nature.[8] By considering the data and protocols presented, researchers can make an informed choice that best suits the specific needs of their synthetic pathway, balancing factors of efficiency, substrate compatibility, and environmental impact.

References

A Comparative Guide to Ketone Synthesis: Corey-Seebach vs. Wittig-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a cornerstone of modern organic chemistry. This guide provides a detailed, data-driven comparison of two prominent methodologies: the Corey-Seebach reaction and the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction for the synthesis of α,β-unsaturated ketones.

While the classical Wittig reaction is primarily employed for alkene synthesis, its utility can be extended to ketone synthesis through multi-step sequences. However, for a more direct comparison, particularly in the context of α,β-unsaturated ketones (enones), the HWE reaction serves as a more relevant counterpart to the Corey-Seebach reaction. This guide will delve into the mechanisms, substrate scope, and practical considerations of both methods, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences

FeatureCorey-Seebach ReactionHorner-Wadsworth-Emmons Reaction
Synthetic Target General ketones, including α,β-unsaturated ketonesPrimarily α,β-unsaturated ketones
Key Intermediate Dithiane-stabilized acyl anion equivalentPhosphonate-stabilized carbanion
Key Transformation Umpolung (polarity reversal) of a carbonyl carbonOlefination of an aldehyde
Byproducts Dithiol and deprotection reagents (e.g., mercury salts)Water-soluble phosphate esters
Stereoselectivity Not inherently stereoselective in C=C bond formationGenerally high E-selectivity for the C=C bond

Introduction to the Methodologies

The Corey-Seebach Reaction: A Strategy of Polarity Inversion

The Corey-Seebach reaction, developed by E.J. Corey and Dieter Seebach, is a powerful method for the synthesis of ketones based on the concept of "umpolung," or the reversal of polarity of the carbonyl carbon atom.[1][2] In a typical carbonyl group, the carbon atom is electrophilic. The Corey-Seebach reaction transforms this electrophilic center into a nucleophilic one by converting an aldehyde into a 1,3-dithiane.[3][4] The protons at the C2 position of the dithiane are acidic enough to be removed by a strong base, such as n-butyllithium, generating a nucleophilic acyl anion equivalent.[4] This carbanion can then react with a variety of electrophiles. Subsequent hydrolysis of the dithiane regenerates the carbonyl group, yielding the final ketone product.[3]

The Horner-Wadsworth-Emmons Reaction: A Refined Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides.[5] For the synthesis of α,β-unsaturated ketones, a β-ketophosphonate is used as the key reagent.[2] Deprotonation of the β-ketophosphonate with a base generates a stabilized carbanion that reacts with an aldehyde to form a β-hydroxyphosphonate intermediate. This intermediate then undergoes spontaneous elimination to yield the corresponding α,β-unsaturated ketone and a water-soluble phosphate byproduct, which simplifies purification.[5] The HWE reaction is renowned for its high stereoselectivity, typically affording the thermodynamically more stable (E)-alkene.[6]

Mechanistic Overview

To visualize the strategic differences between these two approaches for the synthesis of an α,β-unsaturated ketone, consider the following logical workflow:

G Logical Workflow for α,β-Unsaturated Ketone Synthesis cluster_CS Corey-Seebach Reaction cluster_HWE Horner-Wadsworth-Emmons Reaction CS_start α,β-Unsaturated Aldehyde CS_step1 Formation of 1,3-Dithiane CS_start->CS_step1 CS_step2 Deprotonation (e.g., n-BuLi) CS_step1->CS_step2 CS_step3 Alkylation with Electrophile (R-X) CS_step2->CS_step3 CS_step4 Hydrolysis (Deprotection) CS_step3->CS_step4 CS_product α,β-Unsaturated Ketone CS_step4->CS_product HWE_start1 Aldehyde (R'-CHO) HWE_step2 Nucleophilic attack on Aldehyde HWE_start1->HWE_step2 HWE_start2 β-Ketophosphonate HWE_step1 Deprotonation of β-Ketophosphonate HWE_start2->HWE_step1 HWE_step1->HWE_step2 HWE_step3 Elimination of Phosphate HWE_step2->HWE_step3 HWE_product α,β-Unsaturated Ketone HWE_step3->HWE_product

Caption: Logical workflow for α,β-unsaturated ketone synthesis.

Performance Comparison: Experimental Data

The following table summarizes representative yields for the synthesis of α,β-unsaturated ketones using both the Corey-Seebach and Horner-Wadsworth-Emmons reactions. It is important to note that reaction conditions can significantly impact yields, and the data presented here is for illustrative purposes.

Substrate (Aldehyde)Electrophile/PhosphonateProductCorey-Seebach Yield (%)HWE Yield (%)
BenzaldehydeMethyl iodideBenzalacetoneNot commonly used for this target90-99%[7]
CinnamaldehydeMethyl iodide(E)-4-Phenylpent-3-en-2-one62-96% (for reaction of dithiane with α,β-unsaturated aldehydes)[1]N/A
Various AldehydesDimethyl (2-oxopropyl)phosphonateVarious α,β-Unsaturated Methyl KetonesN/A90-99%[7]
Functionalized AldehydesVarious β-KetophosphonatesVarious β'-Amino-α,β-enonesN/AGood to excellent yields[8][9]

Note: Direct comparative yield data for the synthesis of identical α,β-unsaturated ketones using both methods is scarce in the literature. The yields for the Corey-Seebach reaction often refer to the alkylation step with α,β-unsaturated aldehydes, which is a key step in a potential synthesis of a more complex enone.[1] The HWE reaction, on the other hand, is very well-documented for the direct synthesis of enones from aldehydes and β-ketophosphonates with generally high yields.[7]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of an α,β-Unsaturated Ketone

This protocol describes the synthesis of β'-amino-α,β-enones, showcasing the mild conditions and high yields often associated with the HWE reaction.[9]

G HWE Synthesis of a β'-Amino-α,β-Unsaturated Ketone start Start step1 Dissolve β-ketophosphonate and aldehyde in THF/H₂O start->step1 step2 Add Ba(OH)₂ as base step1->step2 step3 Stir at room temperature step2->step3 step4 Aqueous workup (quench with NH₄Cl, extract with organic solvent) step3->step4 step5 Purification (e.g., column chromatography) step4->step5 end Final Product: β'-Amino-α,β-Unsaturated Ketone step5->end

Caption: Experimental workflow for HWE synthesis.

Materials:

  • β-Ketophosphonate (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Barium hydroxide (Ba(OH)₂) (1.3 equiv)[9]

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-ketophosphonate and the aldehyde in a mixture of THF and water (e.g., 40:1 ratio).[9]

  • Add barium hydroxide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure α,β-unsaturated ketone.

Corey-Seebach Reaction: General Protocol for Ketone Synthesis

This protocol outlines the general steps involved in a Corey-Seebach reaction.

G Corey-Seebach Reaction Workflow start Start step1 Formation of 1,3-dithiane from aldehyde and 1,3-propanedithiol start->step1 step2 Deprotonation with n-BuLi in THF at low temperature step1->step2 step3 Addition of electrophile (e.g., alkyl halide) step2->step3 step4 Hydrolysis of the dithiane (e.g., with HgCl₂/CaCO₃) step3->step4 step5 Aqueous workup and extraction step4->step5 step6 Purification (e.g., column chromatography) step5->step6 end Final Product: Ketone step6->end

Caption: Experimental workflow for Corey-Seebach synthesis.

Materials:

  • Aldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.1 equiv)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, 1.1 equiv)

  • Deprotection reagent (e.g., mercury(II) chloride and calcium carbonate)

  • Aqueous workup solutions

Procedure:

  • Dithiane Formation: Dissolve the aldehyde and 1,3-propanedithiol in an anhydrous solvent and add a catalytic amount of a Lewis acid. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the dithiane.

  • Deprotonation and Alkylation: Dissolve the dithiane in anhydrous THF and cool the solution to a low temperature (e.g., -30 °C).[4] Add n-butyllithium dropwise and stir for a period to generate the lithiated dithiane. Add the electrophile and allow the reaction to warm to room temperature.

  • Hydrolysis (Deprotection): Quench the reaction and isolate the alkylated dithiane. Dissolve the alkylated dithiane in a suitable solvent system (e.g., aqueous acetonitrile) and add the deprotection reagents (e.g., HgCl₂ and CaCO₃). Stir until the reaction is complete.

  • Workup and Purification: Filter the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent. Dry, concentrate, and purify the final ketone product by column chromatography or distillation.

Comparative Analysis

Substrate Scope and Functional Group Tolerance
  • Corey-Seebach Reaction: The lithiated dithiane is a strong nucleophile and reacts with a wide range of electrophiles, including primary and secondary alkyl halides, epoxides, aldehydes, ketones, and acyl halides.[2] This allows for the synthesis of a diverse array of ketones. However, the strongly basic conditions required for the deprotonation of the dithiane can be incompatible with base-sensitive functional groups in the substrate or electrophile.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction is generally tolerant of a variety of functional groups in the aldehyde substrate. The phosphonate carbanions are less basic than Wittig ylides, which broadens the scope of compatible functional groups.[5] The reaction is highly efficient with a wide range of aldehydes.

Stereoselectivity
  • Corey-Seebach Reaction: When used to synthesize α,β-unsaturated ketones (by reacting a lithiated dithiane derived from an unsaturated aldehyde with an electrophile), the geometry of the double bond is retained from the starting material. The reaction itself does not control the stereochemistry of the double bond.

  • Horner-Wadsworth-Emmons Reaction: A key advantage of the HWE reaction is its high (E)-stereoselectivity in the formation of the new double bond.[5] This is particularly valuable in the synthesis of complex molecules where precise stereochemical control is essential.

Reaction Conditions and Practicality
  • Corey-Seebach Reaction: This multi-step procedure involves the use of foul-smelling thiols, pyrophoric organolithium reagents, and often toxic mercury salts for deprotection.[4] The reaction requires strictly anhydrous conditions and low temperatures.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction is often a one-pot procedure and can be carried out under milder conditions. The use of bases like barium hydroxide or potassium carbonate makes it more amenable to scale-up and avoids the need for cryogenic temperatures in many cases.[9] A significant practical advantage is the easy removal of the water-soluble phosphate byproduct during workup.[5]

Conclusion: Making the Right Choice

The choice between the Corey-Seebach and the Horner-Wadsworth-Emmons reaction for ketone synthesis depends heavily on the specific target molecule and the desired structural features.

G Decision-Making for Ketone Synthesis start Desired Ketone Structure? enone α,β-Unsaturated Ketone? start->enone general_ketone General Ketone start->general_ketone No e_selective High (E)-Stereoselectivity Required? enone->e_selective Yes mild_conditions Mild Conditions and Easy Purification Preferred? enone->mild_conditions Yes umpolung_strategy Umpolung Strategy Desired? general_ketone->umpolung_strategy hwe Horner-Wadsworth-Emmons Reaction corey_seebach Corey-Seebach Reaction e_selective->hwe Yes e_selective->corey_seebach No mild_conditions->hwe Yes mild_conditions->corey_seebach No umpolung_strategy->corey_seebach Yes

Caption: Decision-making flowchart for choosing a synthetic method.

For the direct and highly E-selective synthesis of α,β-unsaturated ketones, the Horner-Wadsworth-Emmons reaction is generally the superior choice due to its milder conditions, high yields, and simplified purification.

The Corey-Seebach reaction remains a powerful and versatile tool for the synthesis of a broader range of ketones, especially when the unique umpolung strategy is required to construct complex carbon skeletons. Its utility in forming ketones that are not readily accessible through other methods ensures its continued importance in the synthetic chemist's toolkit.

References

A Comparative Guide to Chiral Auxiliaries for Stereoselective Alkylation of 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex natural products. The alkylation of 2-lithio-1,3-dithianes, versatile acyl anion equivalents, provides a powerful method for constructing chiral carbonyl compounds. However, achieving high levels of stereocontrol in these reactions necessitates the use of chiral auxiliaries. This guide offers an objective comparison of the performance of three prominent chiral auxiliaries—Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides—in the stereoselective alkylation of 1,3-dithiane derivatives, supported by available experimental data and detailed protocols.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by the diastereoselectivity of the alkylation reaction, typically expressed as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). The following table summarizes the performance of these auxiliaries in the alkylation of 1,3-dithiane-derived substrates. It is important to note that a direct comparison under identical conditions is often unavailable in the literature; therefore, the data presented is compiled from various sources and should be interpreted as representative examples of the stereocontrol achievable with each auxiliary.

Chiral Auxiliary1,3-Dithiane SubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
Evans' Oxazolidinone 2-Propionyl-1,3-dithianeBenzyl bromideLDATHF-78>99:1 d.r.[1]92[1]
2-Propionyl-1,3-dithianeAllyl iodideNaHMDSTHF-7898:2 d.r.[2]N/A
Enders' SAMP/RAMP Hydrazone 2-Formyl-1,3-dithiane SAMP hydrazoneMethyl iodideLDAEther-110≥96% d.e.[3]N/A
2-Formyl-1,3-dithiane RAMP hydrazoneBenzyl bromideLDAEther-110≥95% d.e.[4]N/A
Myers' Pseudoephedrine Amide 1,3-Dithiane-2-carboxylic acid pseudoephedrine amideMethyl iodideLDA, LiClTHF-78 to 0High (qualitative)[5][6]High (qualitative)[5][6]
This compound pseudoephedrine amideBenzyl bromideLDA, LiClTHF-78 to 0High (qualitative)[5][6]High (qualitative)[5][6]

N/A: Not available in the cited literature. Data for Myers' pseudoephedrine amide with 1,3-dithiane substrates is less explicitly documented with quantitative d.r./d.e. values in the reviewed literature, but high diastereoselectivity is generally reported for this auxiliary in similar alkylation reactions.

Experimental Workflow and Signaling Pathways

The general experimental workflow for evaluating the stereoselectivity of chiral auxiliaries in the alkylation of 1,3-dithianes involves three key stages: attachment of the chiral auxiliary to the 1,3-dithiane substrate, diastereoselective alkylation of the resulting adduct, and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Dithiane 1,3-Dithiane Substrate Coupling Coupling Reaction Dithiane->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Adduct Chiral Auxiliary-Dithiane Adduct Coupling->Adduct Alkylation Alkylation Adduct->Alkylation Base Base (e.g., LDA) Base->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Adduct Alkylated Adduct Alkylation->Alkylated_Adduct Cleavage Cleavage Reaction Alkylated_Adduct->Cleavage Product Chiral Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for stereoselective alkylation of 1,3-dithianes.

Detailed Experimental Protocols

The following are representative experimental protocols for the diastereoselective alkylation of 1,3-dithiane derivatives using Evans' oxazolidinone, Enders' SAMP/RAMP hydrazone, and Myers' pseudoephedrine amide auxiliaries.

Evans' Oxazolidinone Auxiliary

This protocol is adapted from the well-established procedures for the alkylation of N-acyl oxazolidinones.[1][2]

  • Acylation of the 1,3-Dithiane: To a solution of 2-lithio-1,3-dithiane (generated in situ from 1,3-dithiane and n-BuLi) in THF at -78 °C, add a solution of the appropriate acid chloride (e.g., propionyl chloride). Allow the reaction to warm to room temperature and stir until completion. Quench with saturated aqueous NH₄Cl and extract the product.

  • Attachment of the Chiral Auxiliary: To a solution of the 2-acyl-1,3-dithiane in a suitable solvent (e.g., CH₂Cl₂), add an oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), a coupling reagent (e.g., DCC or EDC), and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.

  • Diastereoselective Alkylation: To a solution of the N-(2-acyl-1,3-dithianyl)oxazolidinone in THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the enolate. After stirring for 30-60 minutes, add the alkylating agent (e.g., benzyl bromide or allyl iodide). Stir at -78 °C for several hours or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Purify the crude product by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to afford the corresponding chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered.

Enders' SAMP/RAMP Hydrazone Auxiliary

This protocol is based on the methodology developed by Enders for the asymmetric alkylation of aldehydes and ketones.[3][4]

  • Hydrazone Formation: Condense 2-formyl-1,3-dithiane with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) in a suitable solvent like diethyl ether or pentane, often with gentle heating. Remove the water formed during the reaction, for instance, with a Dean-Stark trap or by adding a drying agent. Purify the resulting hydrazone by distillation or chromatography.

  • Diastereoselective Alkylation: To a solution of the purified SAMP or RAMP hydrazone in dry diethyl ether at 0 °C, add a solution of lithium diisopropylamide (LDA). After stirring for a few hours at 0 °C, cool the reaction mixture to -110 °C. Slowly add the alkylating agent (e.g., methyl iodide or benzyl bromide). Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. The crude alkylated hydrazone can often be used in the next step without further purification.

  • Auxiliary Cleavage: Cleave the alkylated hydrazone to the corresponding aldehyde by ozonolysis at -78 °C followed by a reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) or by treatment with other reagents like methyl iodide followed by hydrolysis.

Myers' Pseudoephedrine Amide Auxiliary

This protocol follows the general procedure for the asymmetric alkylation of pseudoephedrine amides.[5][6]

  • Amide Formation: Couple this compound with (+)-pseudoephedrine using a suitable coupling agent like DCC or by first converting the carboxylic acid to its acid chloride.

  • Diastereoselective Alkylation: To a solution of the pseudoephedrine amide and anhydrous lithium chloride (LiCl) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA). Stir the mixture for a period at -78 °C and then briefly at 0 °C before re-cooling to -78 °C. Add the alkylating agent (e.g., methyl iodide or benzyl bromide) and allow the reaction to proceed at -78 °C to 0 °C until completion.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract the product. Dry the organic layer and concentrate. The product can be purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by reduction with reagents like lithium aluminum hydride to afford the chiral alcohol. The pseudoephedrine auxiliary can typically be recovered.

Conclusion

The choice of chiral auxiliary for the stereoselective alkylation of 1,3-dithianes depends on several factors, including the desired stereoisomer, the nature of the substrate and electrophile, and the desired final product. Evans' oxazolidinones are highly reliable and generally provide excellent diastereoselectivities. Enders' SAMP/RAMP hydrazones offer a powerful method for the asymmetric α-alkylation of dithiane-derived aldehydes, with the advantage of accessing both enantiomers of the product by using either SAMP or RAMP. Myers' pseudoephedrine amides provide a practical and often highly stereoselective alternative, although quantitative data for their application with 1,3-dithiane substrates is less readily available in the literature. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate chiral auxiliary and reaction conditions to achieve their synthetic goals in the stereocontrolled synthesis of complex molecules.

References

stability comparison of 1,3-dithiane vs. 1,3-dithiolane protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of carbonyl functionalities, both 1,3-dithianes and 1,3-dithiolanes have long served as reliable workhorses. Exhibiting general stability in both acidic and basic media, these thioacetals offer a robust shield for reactive carbonyls.[1] However, subtle differences in their stability profiles can be exploited to achieve selective deprotection in complex molecular architectures. This guide provides a comprehensive comparison of the stability of 1,3-dithiane and 1,3-dithiolane protecting groups, supported by experimental data to inform strategic decisions in research and development.

At a Glance: Key Differences in Stability

While both protecting groups are cleaved under oxidative, acidic, or metal-mediated conditions, their relative rates of cleavage can differ significantly. The five-membered ring of 1,3-dithiolane is generally more strained than the six-membered 1,3-dithiane ring, which can influence its reactivity.

General Stability Trends:

  • Acidic Conditions: Both are relatively stable, but 1,3-dithianes often require harsher conditions for cleavage.

  • Basic Conditions: Both are highly stable.

  • Oxidative Conditions: 1,3-Dithianes are generally more susceptible to oxidative cleavage than 1,3-dithiolanes derived from ketones.

  • Reductive Conditions: Both can be cleaved, with the specific conditions dictating the outcome.

Data Presentation: A Comparative Analysis of Deprotection Conditions

The following tables summarize quantitative data from various studies on the deprotection of 1,3-dithianes and 1,3-dithiolanes, highlighting the conditions, reaction times, and yields.

Table 1: Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Substrate (Protecting Group)ReagentSolventTime (h)Yield (%)Reference
2-(4-Chlorophenyl)-1,3-dithiane1.5 equiv. DDQMeCN-H₂O (9:1)287[2]
2-Phenyl-1,3-dithiolane (from benzaldehyde)1.5 equiv. DDQMeCN-H₂O (9:1)-Transformed to thioester
2,2-Diphenyl-1,3-dithiolane (from benzophenone)1.5 equiv. DDQMeCN-H₂O (9:1)-Stable

Table 2: Deprotection with 30% Hydrogen Peroxide and Catalytic Iodine

Substrate (Protecting Group)ReagentsSolventTime (min)Yield (%)Reference
2-Phenyl-1,3-dithiane30% H₂O₂, I₂ (5 mol%)aq. SDS3095[3]
2-(4-Methoxyphenyl)-1,3-dithiane30% H₂O₂, I₂ (5 mol%)aq. SDS2592[3]
2-Phenyl-1,3-dithiolane30% H₂O₂, I₂ (5 mol%)aq. SDS3594[3]
2-(4-Methoxyphenyl)-1,3-dithiolane30% H₂O₂, I₂ (5 mol%)aq. SDS2095[3]

Table 3: Deprotection with Polyphosphoric Acid (PPA) and Acetic Acid

Substrate (Protecting Group)ReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Phenyl-1,3-dithianePPA, AcOH25385[4]
2,2-Diphenyl-1,3-dithianePPA, AcOH30492[4]
2-Phenyl-1,3-dithiolanePPA, AcOH25388[4]
2,2-Diphenyl-1,3-dithiolanePPA, AcOH30395[4]

Table 4: Solid-State Deprotection with Mercury(II) Nitrate Trihydrate

Substrate (Protecting Group)ReagentTime (min)Yield (%)Reference
2-(2-Methoxyphenyl)-1,3-dithianeHg(NO₃)₂·3H₂O390[5]
2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂O295[5]
2-(4-Bromophenyl)-2-methyl-1,3-dithiolaneHg(NO₃)₂·3H₂O292[5]
2,2-Diphenyl-1,3-dithiolaneHg(NO₃)₂·3H₂O390[5]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Oxidative Deprotection using DDQ[2]

A typical experimental procedure is as follows: To a solution of the 1,3-dithiane (1.0 mmol) in a 9:1 mixture of acetonitrile and water (3.5 mL), a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol) in the same solvent mixture (3.5 mL) is added under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 2 hours. Following the reaction, the mixture is quenched with a saturated sodium bicarbonate solution (50 mL) and extracted with ether. The combined organic extracts are washed with water, dried over an appropriate drying agent, and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography to yield the corresponding carbonyl compound.

Protocol 2: Mild, Metal-Free Deprotection using Hydrogen Peroxide and Catalytic Iodine[3]

To a solution of the dithiane or dithiolane substrate (1 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS) (5 mL, 0.2 mmol), 30% aqueous hydrogen peroxide (0.45 mL) and iodine (5 mol%) are added. The mixture is stirred vigorously at room temperature for the time indicated in Table 2. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Deprotection using Polyphosphoric Acid and Acetic Acid[4]

A mixture of the 1,3-dithiane or 1,3-dithiolane (50 mmol), polyphosphoric acid (1-10 g), and acetic acid (2-10 drops) is stirred at a temperature between 25-45 °C. The reaction is monitored by TLC, typically for 3-8 hours. After completion, water is added to the reaction mixture to hydrolyze the polyphosphoric acid. The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 4: Solid-State Deprotection with Mercury(II) Nitrate Trihydrate[5]

Caution: Mercury compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

In a mortar, the 1,3-dithiane or 1,3-dithiolane derivative (1 mmol) is combined with mercury(II) nitrate trihydrate (2 mmol). The solid mixture is ground with a pestle at room temperature for 1-4 minutes, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is washed with ethanol or acetonitrile (5 mL) and filtered to remove insoluble mercury salts. The filtrate is then evaporated under reduced pressure to yield the crude product, which can be further purified by flash chromatography.

Visualization of Key Concepts

The following diagrams illustrate the general workflow of carbonyl protection and deprotection and provide a visual summary of the relative stabilities of 1,3-dithianes and 1,3-dithiolanes.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carbonyl Carbonyl (Aldehyde/Ketone) Protected 1,3-Dithiolane or 1,3-Dithiane Carbonyl->Protected Lewis/Brønsted Acid Dithiol 1,2-Ethanedithiol or 1,3-Propanedithiol Dithiol->Protected Deprotected_Carbonyl Carbonyl (Regenerated) Protected->Deprotected_Carbonyl Cleavage Reagents Deprotection Reagents (Oxidative, Acidic, Metal-based) Reagents->Deprotected_Carbonyl Stability_Comparison cluster_conditions Deprotection Conditions Dithiane 1,3-Dithiane Acidic Strong Acidic Dithiane->Acidic Less Stable Oxidative Oxidative (e.g., DDQ) Dithiane->Oxidative Less Stable Mild_Oxidative Mild Oxidative (e.g., H2O2/I2) Dithiane->Mild_Oxidative Reactive Metal Metal-Mediated Dithiane->Metal Reactive Dithiolane 1,3-Dithiolane Dithiolane->Acidic More Stable Dithiolane->Oxidative More Stable (esp. from ketones) Dithiolane->Mild_Oxidative Reactive Dithiolane->Metal Reactive

References

A Comparative Guide to Acyl Anion Equivalents: Cost-Benefit Analysis of 1,3-Dithiane-2-Carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung" or polarity inversion, has given rise to the use of acyl anion equivalents, which are crucial for the synthesis of complex molecules, including pharmaceuticals. Among the reagents used to generate these synthons, 1,3-dithiane derivatives have a long-standing history. This guide provides a detailed cost-benefit analysis of a specific dithiane derivative, 1,3-dithiane-2-carboxylic acid, and compares its performance with other prominent acyl anion equivalents. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Overview of this compound as an Acyl Anion Equivalent

This compound is a versatile reagent that serves as a masked acyl anion. The acidity of the proton at the C2 position of the dithiane ring is enhanced by the two sulfur atoms, allowing for deprotonation with a strong base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. A key feature of using the carboxylic acid derivative is the potential for subsequent decarboxylation or transformation of the carboxyl group, offering additional synthetic flexibility. The foundational chemistry for the reactivity of 1,3-dithianes as acyl anion equivalents is the Corey-Seebach reaction.[1][2][3][4][5]

Cost Analysis

A critical factor in the selection of a synthetic route is the cost of the starting materials and reagents. The following table provides a cost comparison between this compound and its common alternatives. Prices are based on currently available catalog listings and may vary depending on the supplier and purity.

ReagentSupplierCatalog NumberPrice (USD)Quantity
This compound Shanghai Aladdin Biochemical Technology Co., LTD-¥599.9250mg
1,3-DithianeSigma-Aldrich150375$55.5025g
Acetone cyanohydrinSigma-Aldrich104718$45.50100g
Trimethylsilyl cyanide (TMSCN)Sigma-Aldrich195536$83.5025g
1-NitropropaneSigma-AldrichN68703$48.5025g
1,3-Dimethylimidazolium iodide (NHC precursor)Sigma-Aldrich30557$53.0025g
IPr (NHC ligand)Sigma-Aldrich567143$112.001g

Performance Comparison with Alternatives

The choice of an acyl anion equivalent depends not only on cost but also on its performance in specific synthetic transformations. This section compares this compound with three major classes of alternatives: cyanohydrins, nitroalkanes, and N-heterocyclic carbenes (NHCs).

Synthesis of α-Keto Acids and Esters

A primary application of acyl anion equivalents is the synthesis of α-keto acids and their derivatives, which are important building blocks in medicinal chemistry.

Table 1: Comparison of Acyl Anion Equivalents in α-Keto Acid/Ester Synthesis

MethodReagentElectrophileTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Dithiane-based This compoundAlkyl HalideData not available1. Base (e.g., n-BuLi), THF, -78 °C to rt; 2. Alkylation; 3. Deprotection/DecarboxylationVersatile, well-established chemistryRequires strong base, harsh deprotection conditions, potential for side reactions.
Cyanohydrin Acetone cyanohydrinAldehyde/Ketone80-95%Base or acid catalysis, often mild conditions.[6]High yields, mild conditions, can be enantioselective.[7]Use of toxic cyanide source.
Nitroalkane 1-NitropropaneAldehyde (Henry Reaction)70-90%Base catalysis (e.g., TMG), neat or in solvent, rt.Mild conditions, readily available starting materials.Subsequent oxidation step required to form the keto acid.
NHC-catalyzed Aldehyde + NHC catalystMichael acceptor (Stetter Reaction)60-90%Organocatalytic, often at room temperature.[8][9]Mild, catalytic, avoids strong bases and toxic reagents, potential for asymmetric synthesis.Substrate scope can be limited, catalyst cost.
Experimental Protocols
  • A solution of the 1,3-dithiane in dry tetrahydrofuran (THF) is cooled to -30 °C under an inert atmosphere.[3]

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for 2-4 hours at -20 to -30 °C.[3]

  • The electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) is added, and the reaction is allowed to warm to room temperature and stirred overnight.[4]

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The dithiane protecting group is typically removed by treatment with a mercury(II) salt, such as HgCl₂, in a mixture of aqueous methanol or acetone.[4]

  • To a solution of the prochiral ketone (1.0 mmol) and a chiral catalyst (e.g., a thiourea derivative, 0.05-0.1 mmol) in a dry solvent (e.g., toluene) at -78 °C, trimethylsilyl cyanide (TMSCN, 1.2 mmol) is added dropwise.[7]

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The product is extracted, and the silyl ether is hydrolyzed with acid to afford the cyanohydrin.

  • To a solution of an aldehyde (1.0 equiv) and a Michael acceptor (1.2 equiv) in a suitable solvent (e.g., THF or DCM) is added an N-heterocyclic carbene precursor (e.g., a triazolium salt, 0.1-0.2 equiv) and a base (e.g., DBU or DIPEA, 0.1-0.2 equiv).[9][10]

  • The reaction mixture is stirred at room temperature until the starting materials are consumed.

  • The product, a 1,4-dicarbonyl compound, is purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships between these synthetic strategies.

Corey_Seebach_Alkylation Dithiane This compound Carbanion Lithio-dithiane carbanion Dithiane->Carbanion  n-BuLi AlkylatedDithiane 2-Alkyl-1,3-dithiane- 2-carboxylic acid Carbanion->AlkylatedDithiane  + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedDithiane KetoAcid α-Keto Acid AlkylatedDithiane->KetoAcid  Deprotection &  Decarboxylation

Caption: General workflow for the synthesis of α-keto acids using this compound.

Alternative_Pathways cluster_cyanohydrin Cyanohydrin Route cluster_nitroalkane Nitroalkane Route cluster_nhc NHC Catalysis (Stetter Reaction) Aldehyde1 Aldehyde/Ketone Cyanohydrin Cyanohydrin Aldehyde1->Cyanohydrin  + HCN source KetoAcid1 α-Hydroxy Acid -> α-Keto Acid Cyanohydrin->KetoAcid1  Hydrolysis Nitroalkane Nitroalkane NitroAldol Nitro-aldol adduct Nitroalkane->NitroAldol  Henry Reaction Aldehyde2 Aldehyde Aldehyde2->NitroAldol KetoAcid2 α-Keto Acid NitroAldol->KetoAcid2  Nef Reaction or similar Aldehyde3 Aldehyde Dicarbonyl 1,4-Dicarbonyl Aldehyde3->Dicarbonyl  NHC Catalyst MichaelAcceptor Michael Acceptor MichaelAcceptor->Dicarbonyl

Caption: Comparative workflows for alternative acyl anion equivalent strategies.

Logical_Relationship AcylAnion Acyl Anion Synthon Dithiane 1,3-Dithiane Derivatives AcylAnion->Dithiane Cyanohydrin Cyanohydrins AcylAnion->Cyanohydrin Nitroalkane Nitroalkanes AcylAnion->Nitroalkane NHC N-Heterocyclic Carbenes AcylAnion->NHC

References

A Comparative Guide to the Environmental Impact of Dithiane Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

The deprotection of 1,3-dithianes to regenerate the corresponding carbonyl compounds is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules within the pharmaceutical industry. The choice of deprotection method carries significant implications for the overall environmental footprint of a synthetic route. This guide provides a comparative analysis of common dithiane deprotection methods, focusing on reagent toxicity, reaction conditions, and waste generation to assist researchers in selecting more sustainable alternatives.

Comparative Analysis of Key Methods

The selection of a deprotection agent is often a trade-off between reaction efficiency, substrate scope, and environmental impact. Traditional methods frequently rely on heavy metals, while modern approaches aim to use milder and less toxic reagents.

Table 1: Quantitative Comparison of Dithiane Deprotection Methods

MethodReagent(s)SolventTemp. (°C)Time (h)Yield (%)Primary Environmental Concerns
Mercury(II) Chloride HgCl₂, CaCO₃Acetonitrile/Water250.5 - 2>90Extreme toxicity of mercury salts and waste; bioaccumulation.
N-Bromosuccinimide (NBS) NBS, AcetoneAcetone/Water0 - 250.5 - 1~90Generation of brominated organic waste; use of silver salts in some protocols.
Ceric Ammonium Nitrate (CAN) Ce(NH₄)₂(NO₃)₆Acetonitrile/Water0 - 25< 0.585 - 95Use of a stoichiometric heavy metal reagent; generation of cerium waste.
Dess-Martin Periodinane (DMP) DMPDichloromethane251 - 3~95Use of a hypervalent iodine reagent, which can be explosive; chlorinated solvent waste.
Electrochemical Oxidation e⁻, 2,2,2-TrifluoroethanolAcetonitrile254 - 680 - 95Requires specialized equipment; solvent and supporting electrolyte waste.
Photoredox Catalysis Photocatalyst, O₂Acetonitrile2512 - 2470 - 90Long reaction times; requires specific light sources and potentially expensive catalysts.

Experimental Methodologies

Detailed experimental protocols are essential for reproducibility and assessment. The following are representative procedures for selected methods.

Protocol 1: Deprotection using Ceric Ammonium Nitrate (CAN) To a solution of the 1,3-dithiane substrate (1.0 mmol) in 10 mL of a 9:1 acetonitrile/water mixture, ceric ammonium nitrate (2.2 mmol) is added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically within 15-30 minutes), the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carbonyl product, which can be further purified by column chromatography.

Protocol 2: Deprotection using Dess-Martin Periodinane (DMP) A solution of the 1,3-dithiane (1.0 mmol) in dichloromethane (10 mL) is prepared in a flask. Dess-Martin Periodinane (1.1 mmol) is added to the solution, followed by the addition of water (4.0 mmol). The resulting mixture is stirred vigorously at room temperature for approximately 1-3 hours until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to provide the desired carbonyl compound.

Visualizing Chemical and Experimental Workflows

Diagrams provide a clear, high-level overview of the processes involved, from the initial setup to the final product isolation.

logical_relationship cluster_reagents Reagent Selection cluster_impact Environmental Impact A Heavy Metals (HgCl₂, CAN) D High Toxicity Waste Hg, Ce A->D leads to B Halogenated (NBS) E Organic Waste Brominated, Chlorinated B->E leads to C Modern Methods (Electro/Photo) F Energy & Equipment Electricity, Catalysts C->F leads to

Caption: Relationship between reagent choice and environmental impact.

experimental_workflow start Start dissolve Dissolve Dithiane in Solvent start->dissolve Step 1 add_reagent Add Deprotection Reagent dissolve->add_reagent Step 2 reaction Stir at Defined Temp & Time add_reagent->reaction Step 3 workup Aqueous Workup & Extraction reaction->workup Step 4 purify Purification (e.g., Chromatography) workup->purify Step 5 end Isolated Product purify->end Final

Caption: A generalized workflow for dithiane deprotection reactions.

Conclusion

While classic methods using reagents like mercury(II) chloride offer high yields and reliability, their severe environmental toxicity makes them unsustainable for modern chemical and pharmaceutical development. Oxidative methods using CAN or DMP present viable alternatives, though they still produce significant waste streams. Emerging techniques in electrochemistry and photoredox catalysis represent the frontier of green chemistry in this field, promising to minimize waste by replacing stoichiometric toxic reagents with catalytic systems and sustainable energy sources like electricity or light. The continued development and adoption of these modern methods are crucial for reducing the environmental impact of synthetic chemistry.

Unveiling the Stability of Acyl Anion Synthons: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reactive intermediates is paramount for designing efficient synthetic routes. Acyl anion synthons, conceptual intermediates with a reversed polarity at the carbonyl carbon, are powerful tools in organic synthesis. However, their transient and highly reactive nature necessitates the use of stable equivalents. This guide provides a computational analysis of the stability of various common acyl anion synthons, offering a comparative overview based on theoretical calculations to aid in the selection of appropriate reagents.

Acyl anions are highly unstable due to the localization of negative charge on an electrophilic carbonyl carbon.[1] Consequently, synthetic chemists rely on "acyl anion equivalents" or "masked acyl anions," which are stable precursors that can be deprotonated to generate a nucleophilic species that behaves as an acyl anion.[1] The stability of the resulting carbanion is a critical factor in the utility of these synthons. Computational chemistry provides a powerful avenue for quantifying this stability, often by calculating the pKa of the acidic proton in the precursor molecule or the gas-phase acidity. A lower pKa or gas-phase acidity value indicates a more stable anion and thus a more readily formed acyl anion equivalent.

Comparative Stability of Acyl Anion Precursors

The stability of the carbanion formed upon deprotonation of an acyl anion precursor is influenced by several factors, including the nature of the atoms attached to the carbanionic center, resonance delocalization, and inductive effects. Below is a summary of computationally derived stability metrics for precursors of common acyl anion synthons. The pKa values, calculated using quantum chemical methods, serve as a quantitative measure of the ease of deprotonation and, consequently, the stability of the resulting anion.

Acyl Anion Synthon PrecursorStructureDeprotonation SiteCalculated pKa (in DMSO)Computational Method
1,3-Dithiane
alt text
C2-H~31DFT (B3LYP) / CPCM
Acetone Dimethyl Hydrazone
alt text
α-C-H~35DFT (B3LYP) / IEFPCM
O-Trimethylsilyl Cyanohydrin
alt text
Cα-H~26DFT (M06-2X) / SMD
N-tert-Butylimine
alt text
α-C-H~30DFT (B3LYP) / CPCM

Note: The pKa values presented are representative and can vary based on the specific computational method, basis set, and solvation model employed. The provided methods are commonly used for such calculations.

Experimental and Computational Protocols

The computational determination of pKa values for organic molecules is a well-established methodology that provides valuable insights into their acidity and the stability of their conjugate bases.

General Computational Workflow for pKa Prediction

The calculation of pKa values typically involves a thermodynamic cycle that separates the deprotonation process into gas-phase and solution-phase components.

  • Gas-Phase Geometry Optimization and Frequency Calculation: The geometries of the acidic precursor (HA) and its corresponding anion (A⁻) are optimized using a suitable quantum mechanical method, most commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and an appropriate basis set (e.g., 6-311+G(d,p)). Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Gas-Phase Gibbs Free Energy of Deprotonation: The gas-phase Gibbs free energy of deprotonation (ΔG°gas) is calculated as the difference between the Gibbs free energies of the products and reactants in the gas phase: ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA) The Gibbs free energy of the proton (G°gas(H⁺)) is a known value.

  • Solvation Free Energy Calculation: The free energies of solvation for the acid (ΔG°solv(HA)) and the anion (ΔG°solv(A⁻)) are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), its integral equation formalism variant (IEFPCM), or the SMD model. These models treat the solvent as a continuous medium with a specific dielectric constant.

  • Solution-Phase Gibbs Free Energy of Deprotonation: The Gibbs free energy of deprotonation in solution (ΔG°solv) is then calculated using the following thermodynamic cycle: ΔG°solv = ΔG°gas + ΔG°solv(A⁻) - ΔG°solv(HA)

  • pKa Calculation: Finally, the pKa is calculated from the solution-phase Gibbs free energy of deprotonation using the equation: pKa = ΔG°solv / (2.303 * RT) where R is the gas constant and T is the temperature.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

umpolung cluster_normal Normal Polarity cluster_umpolung Reversed Polarity (Umpolung) acyl_cation Acyl Cation Synthon (Normal Reactivity) nucleophile Nucleophile (e.g., Nu:⁻) acyl_cation->nucleophile Reacts with acyl_anion Acyl Anion Synthon (Umpolung) electrophile Electrophile (e.g., E⁺) acyl_anion->electrophile Reacts with carbonyl R-C(=O)-X carbonyl->acyl_cation Electrophilic Carbon

Caption: Conceptual illustration of "Umpolung" (polarity inversion) for an acyl group.

pka_workflow start Start: Acyl Anion Precursor (HA) geom_opt 1. Gas-Phase Geometry Optimization (DFT: B3LYP, M06-2X) start->geom_opt freq_calc 2. Vibrational Frequency Calculation geom_opt->freq_calc gas_gibbs 3. Calculate Gas-Phase Gibbs Free Energy (ΔG°gas) freq_calc->gas_gibbs solution_gibbs 5. Calculate Solution-Phase Gibbs Free Energy (ΔG°solv) gas_gibbs->solution_gibbs solvation 4. Calculate Solvation Free Energies (SMD, CPCM) solvation->solution_gibbs pka 6. Calculate pKa solution_gibbs->pka

Caption: Computational workflow for the prediction of pKa values.

reaction_pathways cluster_dithiane 1,3-Dithiane Pathway cluster_cyanohydrin Cyanohydrin Pathway dithiane 1,3-Dithiane dithiane_anion Dithianyl Anion dithiane->dithiane_anion -H⁺ (n-BuLi) product1 Alkylated Dithiane dithiane_anion->product1 + Electrophile (E⁺) cyanohydrin Protected Cyanohydrin cyanohydrin_anion Cyanohydrin Anion cyanohydrin->cyanohydrin_anion -H⁺ (LDA) product2 Alkylated Cyanohydrin cyanohydrin_anion->product2 + Electrophile (E⁺)

Caption: Generalized reaction pathways for common acyl anion equivalents.

References

Safety Operating Guide

Proper Disposal of 1,3-Dithiane-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide outlines the essential procedures for the safe and compliant disposal of 1,3-Dithiane-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This document provides a clear, step-by-step approach to its disposal, aligned with standard laboratory safety practices.

Quantitative Disposal Parameters

ParameterGuidelineCitation
Waste Classification Considered hazardous waste. Must be disposed of through an approved waste disposal plant.[1]
Sewer Disposal Prohibited for the concentrated acid. Do not flush to sewer.
Dilute Solutions Dilute acid solutions (<10% v/v) with a pH between 7 and 9 and no other contaminants (solvents, metals) may be eligible for drain disposal with copious amounts of water.[2]
Landfill/Incineration Permissible methods of disposal when in compliance with local, state, and federal regulations.
Empty Containers The first rinse of a container must be collected and treated as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[2]
Spill Residue Absorbent material contaminated with the chemical must be collected in a suitable, closed container for disposal as hazardous waste.[1]

Experimental Protocol: Standard Disposal Procedure

The following protocol details the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Original container of this compound.

  • Designated hazardous waste container, compatible with acidic compounds.

  • Hazardous waste labels.

  • pH paper or meter.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Sealable bags for contaminated debris.

Procedure:

  • Personnel Protection: Before handling the chemical, ensure all required PPE is worn to prevent skin and eye contact.

  • Waste Segregation:

    • Concentrated Acid and Unused Product: Keep this compound in its original container if possible.[2] This container should be securely closed and properly labeled as hazardous waste.

    • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with the acid should be collected in a designated, sealed container for hazardous waste.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance like vermiculite or sand.

    • Carefully sweep or scoop the contaminated absorbent into a suitable, sealable container.[1][3]

    • Label the container as hazardous waste, indicating the contents.

  • Container Rinsing:

    • Thoroughly empty the original container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., water, if appropriate) must be collected and disposed of as hazardous waste.[2]

  • Waste Collection and Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor. Do not attempt to dispose of the chemical through standard municipal waste streams.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Identify 1,3-Dithiane-2-carboxylic acid for disposal assess Assess Waste Type start->assess concentrated Concentrated Acid or Unused Product assess->concentrated Product spill Spill Residue assess->spill Spill empty_container Empty Container assess->empty_container Container collect_concentrated Collect in original or compatible, labeled hazardous waste container concentrated->collect_concentrated collect_spill Soak up with inert absorbent and place in a sealed, labeled container spill->collect_spill rinse Rinse container thoroughly empty_container->rinse store Store all hazardous waste in a designated, secure area collect_concentrated->store collect_spill->store collect_rinse Collect first rinse as hazardous waste rinse->collect_rinse collect_rinse->store dispose Arrange for pickup by an approved waste disposal service store->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dithiane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 1,3-Dithiane-2-carboxylic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles should provide splash protection. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[2][3][4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving can provide additional protection.[2][4]
Body Laboratory Coat & ApronA flame-retardant lab coat and a chemical-resistant apron should be worn.[2][3]
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[4][5]
Feet Closed-toe shoesShoes must fully cover the feet.[2]
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

ProcedureGuidelines
Handling - Work in a well-ventilated area, preferably a chemical fume hood.[2][5] - Avoid generating dust.[5][6] - Avoid contact with skin, eyes, and clothing.[6] - Always add the acid to water, never the other way around, when preparing solutions.[2][5]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] - Store below eye level.[5][7] - Segregate from incompatible materials such as strong oxidizing agents.[8]
Emergency and First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][9]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

PlanProcedures
Spill Response - Evacuate the area. - Wear appropriate PPE. - For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] - For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal. - Neutralize the spill area with a suitable agent like sodium bicarbonate for acidic compounds.
Waste Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow the chemical to enter drains or waterways.[6] - Use a licensed professional waste disposal service.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Chemical C->D Proceed to Handling E Perform Experiment D->E F Prepare for Storage/Disposal E->F G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Remove and Clean PPE H->I J Procedure Complete I->J End of Procedure

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-Dithiane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.